molecular formula C39H75ClO4 B133658 rac-1,2-Distearoyl-3-chloropropanediol CAS No. 72468-92-9

rac-1,2-Distearoyl-3-chloropropanediol

Katalognummer: B133658
CAS-Nummer: 72468-92-9
Molekulargewicht: 643.5 g/mol
InChI-Schlüssel: YLTQZUQMHKFAHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Rac-1,2-Distearoyl-3-chloropropanediol, also known as this compound, is a useful research compound. Its molecular formula is C39H75ClO4 and its molecular weight is 643.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Chloropropane-1,2-diyl dioctadecanoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 79288. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(3-chloro-2-octadecanoyloxypropyl) octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H75ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37H,3-36H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTQZUQMHKFAHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H75ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40291955
Record name 3-chloropropane-1,2-diyl dioctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40291955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

643.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72468-92-9
Record name NSC79288
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79288
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-chloropropane-1,2-diyl dioctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40291955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to rac-1,2-Distearoyl-3-chloropropanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of rac-1,2-Distearoyl-3-chloropropanediol, a significant lipid molecule in various research applications. This document includes key chemical data, experimental protocols for its synthesis and analysis, and a discussion of its potential role in biological systems and drug development.

Core Chemical Properties

This compound is a diacylglycerol derivative where the hydroxyl groups at positions 1 and 2 of the glycerol (B35011) backbone are esterified with stearic acid, and the hydroxyl group at position 3 is substituted with a chlorine atom. It is classified as a chlorinated lipid and is of interest in food science, toxicology, and biomedical research.

Quantitative Data Summary
PropertyValueSource(s)
Molecular Formula C₃₉H₇₅ClO₄[1][2]
Molecular Weight 643.46 g/mol [1][2]
CAS Number 72468-92-9[1][3]
Physical State Solid[2]
Purity Typically >95% - >99%[2][3][4]
Storage Temperature -20°C[2]
Melting Point Data not available
Boiling Point Data not available
Solubility Soluble in organic solvents such as chloroform (B151607) (inferred from similar lipids)[5]

Synthesis and Experimental Protocols

Logical Synthesis Workflow

The synthesis can be conceptualized as a two-step process: the preparation of the acylating agent (stearoyl chloride) followed by the esterification of the glycerol derivative.

G cluster_0 Step 1: Preparation of Stearoyl Chloride cluster_1 Step 2: Esterification Stearic Acid Stearic Acid Reaction1 Acyl Chloride Formation Stearic Acid->Reaction1 Thionyl Chloride Thionyl Chloride Thionyl Chloride->Reaction1 Stearoyl Chloride Stearoyl Chloride Reaction1->Stearoyl Chloride Reaction2 Esterification Stearoyl Chloride->Reaction2 3-Chloro-1,2-propanediol (B139630) 3-Chloro-1,2-propanediol 3-Chloro-1,2-propanediol->Reaction2 Pyridine (Base) Pyridine (Base) Pyridine (Base)->Reaction2 This compound This compound Reaction2->this compound G Sample Sample Hydrolysis Alkaline Hydrolysis Sample->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Derivatization Derivatization (e.g., with Phenylboronic Acid) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Quantification Data Analysis and Quantification GCMS->Quantification G Inflammation Inflammation Myeloperoxidase Myeloperoxidase Inflammation->Myeloperoxidase Hypochlorous_Acid Hypochlorous Acid (HOCl) Myeloperoxidase->Hypochlorous_Acid Chlorinated_Lipids Chlorinated Lipids (e.g., Chlorohydrins) Hypochlorous_Acid->Chlorinated_Lipids Unsaturated_Lipids Unsaturated Lipids Unsaturated_Lipids->Chlorinated_Lipids Cellular_Effects Downstream Cellular Effects: - Pro-inflammatory responses - Altered cell signaling Chlorinated_Lipids->Cellular_Effects

References

In-Depth Technical Guide: Physical Characteristics of rac-1,2-Distearoyl-3-chloropropanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known physical characteristics of rac-1,2-Distearoyl-3-chloropropanediol, a molecule of significant interest in the fields of food safety and analytical chemistry. This document is intended for researchers, scientists, and professionals in drug development and food science who require detailed information on this compound.

Core Physical and Chemical Properties

This compound is a diacylglycerol derivative, specifically a diester of stearic acid and 3-chloro-1,2-propanediol (B139630) (3-MCPD). Its presence is often associated with the processing of edible oils and fats, where it is classified as a process contaminant. Due to its long saturated fatty acid chains, it is expected to be a waxy solid at room temperature with limited solubility in polar solvents.

Quantitative Data Summary
PropertyValueSource(s)
IUPAC Name (3-chloro-2-octadecanoyloxypropyl) octadecanoate
Synonyms 1,2-Bis-stearoyl-3-chlorpropanediol, 3-Chloro-1,2-propanediol distearate, Stearic acid, (chloromethyl)ethylene ester
CAS Number 72468-92-9[1]
Molecular Formula C₃₉H₇₅ClO₄[2]
Molecular Weight 643.46 g/mol [2]
Appearance Expected to be a crystalline or waxy solid at room temperature, based on the properties of similar long-chain triacylglycerols.[3]-
Melting Point Specific experimental data not found. As a mixture of glycerides, it is expected to melt over a range rather than at a sharp point.[4][5]-
Boiling Point Specific experimental data not found. Expected to be very high with decomposition due to its high molecular weight.-
Solubility Commercially available as a solution in methanol.[6][7] A structurally similar compound, 1,2-Distearoyl-3-Palmitoyl-rac-glycerol, is soluble in chloroform (B151607) (10 mg/mL).[3]-
Purity (Commercial) Typically ≥95%[8][9]

Experimental Protocols

Determination of Melting Point (Capillary Method)

While a specific melting point for this compound is not documented, the following is a generalized experimental protocol for determining the melting range of fats and lipids, adapted from standard methodologies.[4][5] This method is suitable for compounds that soften and melt over a temperature range.

Objective: To determine the melting range of a solid fat sample.

Apparatus:

  • Melting point capillary tubes (1 mm inner diameter)

  • Calibrated thermometer (0.2°C subdivisions) or digital temperature probe

  • Melting point apparatus or a Thiele tube setup with a suitable heating bath (e.g., silicone oil)

  • Sample grinder or mortar and pestle

  • Bunsen burner or sealing tool for capillaries

Procedure:

  • Sample Preparation: Ensure the sample is dry and free of impurities. If necessary, melt the sample at a low temperature and filter it. Grind the solid sample into a fine powder.

  • Capillary Loading: Push the open end of a capillary tube into the powdered sample, trapping a small amount. Tap the sealed end of the tube gently on a hard surface to pack the sample into the bottom. Repeat until a column of 2-3 mm of packed sample is achieved.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus. Ensure the capillary is positioned adjacent to the thermometer bulb or temperature probe for accurate reading.

  • Heating and Observation:

    • Rapid Determination (Optional): First, heat the sample rapidly to get an approximate melting range. This helps in setting the parameters for a more accurate measurement.

    • Accurate Determination: Use a fresh sample. Heat the apparatus quickly to about 10-15°C below the approximate melting point. Then, decrease the heating rate to 0.5-1.0°C per minute.[5]

  • Data Recording:

    • Record the temperature at which the first drop of liquid becomes visible (the onset of melting).

    • Record the temperature at which the entire sample has completely turned into a clear liquid (the clear point).

    • The melting point is reported as this range.

  • Replicates: Perform the determination in triplicate to ensure reproducibility. The results should not differ by more than 0.5°C.[4]

Analytical Workflow Visualization

This compound is a type of 3-MCPD ester. Its analysis in matrices like edible oils follows a complex workflow. The diagram below illustrates a typical indirect analytical approach for the quantification of 3-MCPD esters, which involves hydrolysis of the ester to free 3-MCPD followed by derivatization and chromatographic analysis.[10][11][12]

Analytical_Workflow_3MCPD_Esters cluster_prep Sample Preparation cluster_analysis Analysis Sample Oil Sample Spike Add Internal Standard (e.g., 3-MCPD-d5 ester) Sample->Spike Hydrolysis Alkaline Transesterification (Hydrolysis of Esters) Spike->Hydrolysis Neutralize Neutralization & FAME Extraction Hydrolysis->Neutralize Deriv Derivatization (e.g., with Phenylboronic Acid) Neutralize->Deriv Extract Free 3-MCPD Analysis GC-MS or GC-MS/MS Analysis Deriv->Analysis Quant Quantification Analysis->Quant

Caption: General workflow for the indirect analysis of 3-MCPD esters in edible oils.

References

Technical Guide: Solubility of rac-1,2-Distearoyl-3-chloropropanediol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

rac-1,2-Distearoyl-3-chloropropanediol is a synthetic lipid molecule of interest in various fields, including its role as an intermediate in chemical synthesis and its potential presence as a process contaminant. A thorough understanding of its solubility in organic solvents is critical for its synthesis, purification, formulation, and analytical characterization. This document provides a technical overview of the solubility profile of this compound, based on established chemical principles and data from structurally analogous compounds. Due to the absence of specific published quantitative data for this exact molecule, this guide infers its solubility based on the behavior of similar long-chain fatty acid esters, such as tristearin (B179404).

Physicochemical Properties

  • IUPAC Name: (3-chloro-2-octadecanoyloxypropyl) octadecanoate

  • Molecular Formula: C₃₉H₇₅ClO₄

  • Molecular Weight: 643.46 g/mol

  • Physical State: Solid

Solubility Profile

The solubility of such long-chain lipids is primarily driven by the polarity of the solvent. Non-polar and weakly polar solvents are generally effective at solvating the long hydrocarbon chains, while polar solvents are less effective.

Table 1: Inferred Qualitative Solubility of this compound

Solvent ClassExample SolventsExpected SolubilityRationale / Notes
Non-Polar Hydrocarbons Hexane, TolueneSolubleThese solvents effectively solvate the long non-polar stearoyl chains.
Chlorinated Solvents Chloroform (B151607), DichloromethaneSoluble to Very SolubleSimilar polarity to the solute; tristearin is known to be soluble in chloroform[1][2][3].
Ethers Diethyl EtherSparingly to SolubleModerately polar, can interact with the ester and chloro groups.
Ketones AcetoneSlightly Soluble to Sparingly SolubleTristearin exhibits limited solubility in acetone, which decreases significantly at lower temperatures[4].
Esters Ethyl AcetateSlightly Soluble to Sparingly SolubleThe polarity is higher than that of the solute, limiting solubility[4].
Alcohols Ethanol (B145695), MethanolVery Slightly Soluble to InsolubleThe high polarity and hydrogen-bonding nature of alcohols do not favor the dissolution of large, non-polar lipids. Tristearin is soluble in hot ethanol but nearly insoluble in cold ethanol[2][5]. It has very limited solubility in methanol[4].
Aqueous Solvents WaterInsolubleThe molecule is highly hydrophobic due to the long fatty acid chains.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The following is a standard, generalized protocol for determining the thermodynamic solubility of a solid compound like this compound in an organic solvent. This method is widely accepted and aims to establish an equilibrium between the dissolved and undissolved solute.

4.1 Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with stir bars

  • Temperature-controlled incubator or water bath

  • Syringe filters (e.g., 0.45 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD) or Gas Chromatography (GC) system.

4.2 Procedure

  • Preparation of Saturated Solution: Add an excess amount of solid this compound (e.g., 5-10 mg) to a glass vial containing a known volume of the selected solvent (e.g., 2 mL). The key is to ensure undissolved solid remains visible.

  • Equilibration: Securely cap the vials and place them in an orbital shaker within a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The time may need to be extended for poorly soluble compounds.

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to permit the excess solid to settle.

  • Sample Collection and Filtration: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove all undissolved particles.

  • Dilution: Accurately dilute a known volume of the filtered supernatant with the same solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-validated HPLC or GC method. Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Calculation: Determine the concentration of the compound in the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by applying the dilution factor. The resulting value is the solubility of the compound in that solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add excess solid solute to known volume of solvent B Seal vial A->B C Agitate at constant temperature (24-48h) B->C D Allow excess solid to settle C->D E Filter supernatant D->E F Dilute filtrate E->F G Quantify concentration (e.g., HPLC, GC) F->G H Calculate Solubility G->H

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

While direct quantitative solubility data for this compound remains to be formally published, its chemical structure strongly suggests a solubility profile characteristic of large, non-polar lipids. It is expected to be soluble in non-polar organic solvents like chloroform and hydrocarbons, with diminishing solubility in more polar solvents such as alcohols. For precise quantification, the standardized shake-flask experimental protocol outlined in this guide provides a reliable and robust methodology for researchers in drug development and chemical analysis.

References

The Stereochemical Landscape of rac-1,2-Distearoyl-3-chloropropanediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stereochemistry of rac-1,2-Distearoyl-3-chloropropanediol, a synthetic diacylglycerol analog. The document details the synthesis of its racemic and enantiomerically pure forms, methods for chiral resolution, and potential biological significance, with a focus on its interaction with key signaling pathways.

Core Concepts in the Stereochemistry of 1,2-Distearoyl-3-chloropropanediol

This compound is a chiral molecule due to the presence of a stereocenter at the C2 position of the glycerol (B35011) backbone. This results in the existence of two enantiomers: (S)-1,2-Distearoyl-3-chloropropanediol and (R)-1,2-Distearoyl-3-chloropropanediol. The racemic mixture, denoted as this compound, is an equimolar mixture of these two enantiomers.

The stereochemistry of diacylglycerols is of paramount importance in biological systems, as enzymes and receptors often exhibit a high degree of stereoselectivity. For instance, protein kinase C (PKC), a key enzyme in cellular signaling, is preferentially activated by the sn-1,2-diacylglycerol configuration.[1] Therefore, the ability to synthesize and separate the individual enantiomers of 1,2-Distearoyl-3-chloropropanediol is crucial for investigating their specific biological activities.

Physicochemical and Stereochemical Data

PropertyThis compound(R)- & (S)-1,2-Distearoyl-glycerol (general)
Molecular Formula C₃₉H₇₅ClO₄C₃₉H₇₆O₅
Molecular Weight 643.46 g/mol [2]625.02 g/mol
Appearance Expected to be a waxy solidWhite to off-white powder
Melting Point Not reportedVaries with purity and crystalline form
Optical Rotation, [α]D 0° (racemic mixture)Equal in magnitude, opposite in sign for (R) and (S) enantiomers.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the direct esterification of racemic 3-chloro-1,2-propanediol (B139630) with stearic acid.

Materials:

  • rac-3-Chloro-1,2-propanediol

  • Stearic acid (2.2 equivalents)

  • Dicyclohexylcarbodiimide (DCC) (2.5 equivalents)

  • 4-(Dimethylamino)pyridine (DMAP) (0.2 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl Acetate (B1210297) for elution

Procedure:

  • Dissolve rac-3-Chloro-1,2-propanediol and stearic acid in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add DMAP to the solution, followed by the slow, portion-wise addition of DCC.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Chiral Resolution of this compound

The separation of the (R) and (S) enantiomers can be accomplished by chiral High-Performance Liquid Chromatography (HPLC).

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based chiral column, such as a Chiralpak AD-H or a similar column with a chiral selector like amylose (B160209) tris(3,5-dimethylphenylcarbamate) immobilized on silica gel.

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Temperature: Ambient.

Procedure:

  • Dissolve a small amount of this compound in the mobile phase.

  • Inject the sample onto the chiral HPLC column.

  • Elute with the mobile phase under isocratic conditions.

  • Monitor the elution profile using the UV detector. The two enantiomers should elute as separate peaks with distinct retention times.

  • Collect the fractions corresponding to each peak to obtain the isolated enantiomers.

  • The purity of the collected fractions can be confirmed by re-injection onto the same chiral column.

Potential Biological Significance and Signaling Pathways

Diacylglycerols are crucial second messengers in a variety of cellular signaling pathways, most notably in the activation of Protein Kinase C (PKC). The introduction of a chloro- group at the sn-3 position may alter the biological activity of the diacylglycerol analog.

The toxicity of 3-monochloropropane-1,2-diol (3-MCPD) and its fatty acid esters, which can form during food processing, has been studied. These compounds are known to have adverse effects on the kidneys and male reproductive organs.[3] Upon ingestion, 3-MCPD esters are hydrolyzed to free 3-MCPD.[4]

The primary signaling role of diacylglycerols is the activation of PKC isoforms. This activation is initiated by the binding of diacylglycerol to the C1 domain of PKC, which recruits the enzyme to the cell membrane, leading to its activation and the subsequent phosphorylation of a multitude of downstream protein targets. This cascade regulates a wide array of cellular processes, including cell growth, differentiation, and apoptosis.

The presence of the chloro- group in 1,2-Distearoyl-3-chloropropanediol could potentially influence its interaction with the C1 domain of PKC, either enhancing or inhibiting its activation. Furthermore, the stereochemistry at the C2 position is critical, as PKC is known to be stereoselectively activated by sn-1,2-diacylglycerols. Therefore, the (S)- and (R)-enantiomers of 1,2-Distearoyl-3-chloropropanediol are expected to exhibit different potencies as PKC activators or inhibitors.

Below is a generalized diagram of the diacylglycerol signaling pathway.

Diacylglycerol_Signaling_Pathway Diacylglycerol Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor G-protein Coupled Receptor or Receptor Tyrosine Kinase PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG 1,2-Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive Recruits and Activates PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Signaling (e.g., MAPK cascade) PKC_active->Downstream Phosphorylates ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC_inactive Co-activates Cellular_Response Cellular Response (Gene expression, proliferation, etc.) Downstream->Cellular_Response Leads to Ligand Extracellular Signal Ligand->Receptor Binds Synthesis_and_Resolution_Workflow Synthesis and Chiral Resolution Workflow cluster_synthesis Synthesis of Racemic Mixture cluster_resolution Chiral Resolution cluster_analysis Analysis and Characterization Reactants rac-3-Chloro-1,2-propanediol + Stearic Acid Esterification Esterification Reaction (DCC/DMAP) Reactants->Esterification Purification Purification (Column Chromatography) Esterification->Purification Racemate This compound Purification->Racemate HPLC_prep Sample Preparation (Dissolution in mobile phase) Racemate->HPLC_prep HPLC Chiral HPLC Separation HPLC_prep->HPLC Fraction_Collection Fraction Collection HPLC->Fraction_Collection Enantiomer_S (S)-Enantiomer Fraction_Collection->Enantiomer_S Enantiomer_R (R)-Enantiomer Fraction_Collection->Enantiomer_R Purity_Analysis Purity and Enantiomeric Excess Analysis (Analytical Chiral HPLC) Enantiomer_S->Purity_Analysis Enantiomer_R->Purity_Analysis

References

The Role of rac-1,2-Distearoyl-3-chloropropanediol in Lipid Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

rac-1,2-Distearoyl-3-chloropropanediol is a synthetic diacylglycerol (DAG) analog that plays a significant role in lipid research. Structurally, it is a glycerol (B35011) molecule esterified with stearic acid at the sn-1 and sn-2 positions, and a chlorine atom at the sn-3 position. This modification makes it a stable and valuable tool for investigating the complex roles of DAG in cellular signaling pathways. Unlike endogenous DAG, which is rapidly metabolized, the chloro-group at the sn-3 position renders this compound resistant to phosphorylation by diacylglycerol kinases (DGKs), thereby prolonging its signaling effects. This technical guide provides an in-depth overview of the properties, experimental applications, and signaling pathways associated with this compound.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings. Key properties are summarized in the table below.

PropertyValueReference
Synonyms 1,2-Distearoyl-3-chloropropanediol, 3-Chloro-1,2-propanediol (B139630) distearate
Molecular Formula C₃₉H₇₅ClO₄
Molecular Weight 643.46 g/mol
CAS Number 72468-92-9
Appearance Solid
Solubility Soluble in organic solvents such as chloroform (B151607) and methanol. Limited solubility in aqueous buffers.
Storage -20°C

Role as a Diacylglycerol Analog in Signaling

Diacylglycerol is a critical second messenger that activates a variety of downstream signaling proteins, most notably Protein Kinase C (PKC) isoforms. The transient nature of endogenous DAG, due to its rapid conversion to phosphatidic acid (PA) by DGKs, makes studying its sustained effects challenging. This compound circumvents this limitation.

Inhibition of Diacylglycerol Kinase (DGK)

By lacking the hydroxyl group at the sn-3 position, this compound acts as a competitive inhibitor of DGK. This inhibition leads to an accumulation of DAG or the DAG analog itself at the membrane, resulting in prolonged activation of DAG-effector proteins.

DGK_Inhibition DAG Diacylglycerol (DAG) DGK Diacylglycerol Kinase (DGK) DAG->DGK Substrate PA Phosphatidic Acid (PA) DGK->PA Phosphorylation DCP This compound DCP->DGK Inhibition

Inhibition of Diacylglycerol Kinase by this compound.
Activation of Protein Kinase C (PKC)

As a DAG analog, this compound can directly bind to the C1 domain of conventional and novel PKC isoforms, leading to their activation and translocation to cellular membranes. This sustained activation allows for detailed investigation of the downstream consequences of PKC signaling.

PKC_Activation cluster_membrane Cell Membrane PKC_active Active PKC Downstream Downstream Signaling PKC_active->Downstream DCP This compound PKC_inactive Inactive PKC (Cytosol) DCP->PKC_inactive Binding to C1 Domain PKC_inactive->PKC_active Translocation & Activation

Activation of Protein Kinase C by this compound.

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound in specific experimental contexts.

In Vitro Diacylglycerol Kinase (DGK) Inhibition Assay

Objective: To determine the inhibitory potential of this compound on DGK activity.

Materials:

  • Recombinant DGK enzyme

  • Diacylglycerol (substrate)

  • This compound (inhibitor)

  • ATP [γ-³²P]

  • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Lipid vesicles (e.g., phosphatidylserine)

  • Thin-layer chromatography (TLC) system

  • Phosphorimager

Procedure:

  • Prepare lipid vesicles containing diacylglycerol and phosphatidylserine (B164497) by sonication or extrusion.

  • Prepare a stock solution of this compound in an appropriate organic solvent (e.g., chloroform/methanol) and evaporate the solvent to create a thin film. Resuspend the lipid film in the kinase assay buffer containing detergent (e.g., octyl-β-D-glucopyranoside) with vortexing to form micelles.

  • Set up the kinase reaction by adding the following to a microcentrifuge tube:

    • Kinase assay buffer

    • Lipid vesicles (substrate)

    • Varying concentrations of this compound

    • Recombinant DGK enzyme

  • Pre-incubate the mixture for 10 minutes at room temperature.

  • Initiate the reaction by adding ATP [γ-³²P].

  • Incubate the reaction at 30°C for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by adding a chloroform/methanol/HCl solution to extract the lipids.

  • Separate the radiolabeled phosphatidic acid from unreacted ATP and diacylglycerol using TLC.

  • Visualize and quantify the amount of [³²P]-phosphatidic acid using a phosphorimager.

  • Calculate the percentage of DGK inhibition at each concentration of this compound and determine the IC₅₀ value.

DGK_Assay_Workflow A Prepare Lipid Vesicles (DAG + PS) C Set up Kinase Reaction (Buffer, Vesicles, Inhibitor, DGK) A->C B Prepare Inhibitor Solution (this compound) B->C D Pre-incubate C->D E Initiate with ATP [γ-³²P] D->E F Incubate at 30°C E->F G Stop Reaction & Extract Lipids F->G H TLC Separation G->H I Phosphorimaging & Quantification H->I J Calculate IC₅₀ I->J

Workflow for in vitro DGK Inhibition Assay.
Cellular Protein Kinase C (PKC) Translocation Assay

Objective: To visualize the translocation of PKC in response to treatment with this compound.

Materials:

  • Cells expressing a fluorescently-tagged PKC isoform (e.g., PKCα-GFP)

  • Cell culture medium and supplements

  • This compound

  • Vehicle control (e.g., DMSO)

  • Confocal microscope

Procedure:

  • Plate cells expressing the fluorescently-tagged PKC isoform onto glass-bottom dishes suitable for live-cell imaging.

  • Allow cells to adhere and grow to the desired confluency.

  • Prepare a stock solution of this compound in a suitable solvent.

  • Before imaging, replace the cell culture medium with an imaging buffer (e.g., phenol (B47542) red-free medium).

  • Acquire baseline fluorescence images of the cells, noting the predominantly cytosolic localization of the PKC-GFP.

  • Add this compound to the cells at the desired final concentration. Add vehicle control to a separate dish.

  • Acquire time-lapse images of the cells using the confocal microscope to monitor the translocation of the PKC-GFP from the cytosol to the plasma membrane and/or other cellular compartments.

  • Quantify the change in fluorescence intensity at the membrane versus the cytosol over time to determine the kinetics and extent of translocation.

PKC_Translocation_Workflow A Plate Cells with PKC-GFP B Acquire Baseline Images (Cytosolic Fluorescence) A->B C Treat with this compound B->C D Acquire Time-Lapse Images C->D E Observe Translocation to Membrane D->E F Quantify Fluorescence Intensity Change E->F

Workflow for Cellular PKC Translocation Assay.

Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of 3-chloro-1,2-propanediol with stearic acid.

General Reaction Scheme:

3-Chloro-1,2-propanediol + 2 Stearic Acid → this compound + 2 H₂O

This reaction is typically carried out in the presence of a catalyst, such as a strong acid or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), in an appropriate organic solvent. Purification is commonly performed using column chromatography.

Conclusion

This compound is a valuable research tool for dissecting the roles of diacylglycerol in cellular signaling. Its resistance to metabolism by diacylglycerol kinases allows for sustained activation of DAG-dependent pathways, providing a means to study the long-term consequences of this signaling axis. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to effectively utilize this compound in their investigations into lipid-mediated cellular processes. As with any signaling modulator, careful dose-response experiments and appropriate controls are essential for robust and interpretable results.

The Precursor's Path: A Technical Guide to rac-1,2-Distearoyl-3-chloropropanediol in Lipid Synthesis and Signaling Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of rac-1,2-Distearoyl-3-chloropropanediol as a precursor for the synthesis of bioactive lipids, specifically focusing on the generation of 1,2-distearoyl-rac-glycerol (B72507), a potent activator of key cellular signaling pathways. This document provides a comprehensive overview of the chemical properties, synthesis methodologies, and downstream biological applications of this compound, with a focus on the diacylglycerol (DAG) activated Protein Kinase C (PKC) signaling cascade.

Physicochemical Properties of Key Compounds

A thorough understanding of the physical and chemical characteristics of this compound and its diacylglycerol derivative is fundamental for their application in experimental settings. The following table summarizes these properties.

PropertyThis compound1,2-Distearoyl-rac-glycerol
CAS Number 72468-92-951063-97-9
Molecular Formula C₃₉H₇₅ClO₄C₃₉H₇₆O₅
Molecular Weight 643.46 g/mol 625.02 g/mol
Physical State SolidPowder
Storage Temperature -20°C-20°C
Solubility Soluble in organic solvents like chloroform.Soluble in organic solvents.

Synthesis of 1,2-Distearoyl-rac-glycerol: A Precursor Approach

This compound serves as a stable precursor for the generation of 1,2-distearoyl-rac-glycerol. The conversion is conceptually based on the hydrolysis of the chloro group to a hydroxyl group. While specific protocols for this exact substrate are not widely published, a generalized enzymatic approach using lipases is a promising and established method for the hydrolysis of related 3-MCPD esters.[1]

Proposed Enzymatic Hydrolysis Protocol

This protocol is a generalized procedure based on the enzymatic hydrolysis of similar chloropropanediol esters and would require optimization for this compound.

Materials:

  • This compound

  • Immobilized lipase (B570770) (e.g., from Candida antarctica, Novozym 435)

  • Organic solvent (e.g., hexane (B92381) or a solvent-free system)

  • Phosphate buffer (pH 7.0)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: Dissolve this compound in the chosen solvent in a reaction vessel. In a solvent-free system, the substrate can be gently heated to its melting point.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading will need to be optimized, but a starting point of 10% (w/w) of the substrate is common.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 60°C) with constant stirring.[2] The reaction progress can be monitored over time using thin-layer chromatography (TLC).

  • Reaction Termination: Once the reaction has reached completion (as determined by TLC), terminate the reaction by filtering off the immobilized enzyme.

  • Purification: Evaporate the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to isolate the 1,2-distearoyl-rac-glycerol.

  • Characterization: Confirm the identity and purity of the synthesized 1,2-distearoyl-rac-glycerol using techniques such as NMR and mass spectrometry.

Expected Yield:

The yield of diacylglycerol from lipase-catalyzed hydrolysis of chloropropanediol diesters can be significant, with studies on related compounds showing release of over 95% of the corresponding alcohol from monoesters and up to 95% from diesters after prolonged incubation.[1] However, the specific yield for 1,2-distearoyl-rac-glycerol from its chloropropanediol precursor will need to be determined empirically.

The Diacylglycerol-Protein Kinase C Signaling Pathway

1,2-Diacylglycerols are critical second messengers that activate the Protein Kinase C (PKC) family of enzymes. This signaling pathway is implicated in a vast array of cellular processes, including proliferation, differentiation, and apoptosis.

Pathway Overview

The activation of conventional and novel PKC isoforms is initiated by the generation of diacylglycerol at the plasma membrane. This process recruits PKC from the cytosol to the membrane, where it becomes catalytically active.

DAG_PKC_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Hormone, Growth Factor) Receptor G-Protein Coupled Receptor or Receptor Tyrosine Kinase Agonist->Receptor 1. Binding PLC Phospholipase C (PLC) Receptor->PLC 2. Activation PIP2 PIP2 PLC->PIP2 3. Hydrolysis DAG 1,2-Diacylglycerol (DAG) PIP2->DAG PKC_mem Active PKC DAG->PKC_mem 4. Recruitment & Activation Substrate Substrate Protein PKC_mem->Substrate 5. Phosphorylation PKC_cyto Inactive PKC PKC_cyto->PKC_mem pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response pSubstrate->Response 6. Downstream Effects

Figure 1: The Diacylglycerol (DAG) activated Protein Kinase C (PKC) signaling pathway.

Experimental Workflow: From Precursor to Cellular Response

The use of this compound as a precursor allows for a controlled, in vitro generation of 1,2-distearoyl-rac-glycerol, which can then be used in cell-based assays to study PKC activation and its downstream consequences.

Workflow Diagram

Experimental_Workflow cluster_synthesis Step 1: Synthesis cluster_cell_culture Step 2: Cell Treatment cluster_analysis Step 3: Analysis of Cellular Response Precursor rac-1,2-Distearoyl-3- chloropropanediol Hydrolysis Enzymatic Hydrolysis (Lipase) Precursor->Hydrolysis DAG 1,2-Distearoyl-rac-glycerol Hydrolysis->DAG Treatment Incubate cells with synthesized DAG DAG->Treatment Cells Cultured Cells (e.g., MCF-7, Neurons) Cells->Treatment PKC_translocation PKC Translocation Assay (Immunofluorescence) Treatment->PKC_translocation Downstream_phos Western Blot for Phosphorylated Substrates Treatment->Downstream_phos Phenotypic_assay Cell Proliferation/Morphology Assay Treatment->Phenotypic_assay

Figure 2: Experimental workflow from precursor synthesis to cellular analysis.

Protocol for In Vitro PKC Activation Assay

This protocol describes a cell-based assay to measure the activation of PKC following treatment with synthesized 1,2-distearoyl-rac-glycerol.

Materials:

  • Cultured cells known to express PKC (e.g., MCF-7 breast cancer cells, neuronal cells).[3][4]

  • Synthesized and purified 1,2-distearoyl-rac-glycerol.

  • Cell culture medium and supplements.

  • Phosphate-buffered saline (PBS).

  • Fixative (e.g., 4% paraformaldehyde in PBS).

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking buffer (e.g., 5% BSA in PBS).

  • Primary antibody against a PKC isoform (e.g., anti-PKCα).

  • Fluorescently labeled secondary antibody.

  • DAPI for nuclear staining.

  • Fluorescence microscope.

Procedure:

  • Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere and grow to the desired confluency.

  • Preparation of DAG solution: Prepare a stock solution of 1,2-distearoyl-rac-glycerol in an appropriate solvent (e.g., DMSO). Further dilute to the final working concentrations in cell culture medium.

  • Cell Treatment: Replace the culture medium with the medium containing different concentrations of 1,2-distearoyl-rac-glycerol. Include a vehicle control (medium with DMSO). The effective concentration will need to be determined, but studies with other DAG analogs use concentrations in the micromolar range (e.g., 5-60 µM for diC8).[4]

  • Incubation: Incubate the cells for a short period (e.g., 5-60 minutes) to observe the translocation of PKC.[3]

  • Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with 0.1% Triton X-100.

  • Immunostaining: Block non-specific binding with blocking buffer. Incubate with the primary anti-PKC antibody, followed by incubation with the fluorescently labeled secondary antibody. Stain the nuclei with DAPI.

  • Microscopy: Mount the coverslips on microscope slides and visualize the subcellular localization of PKC using a fluorescence microscope. In unstimulated cells, PKC will be predominantly cytosolic, while in activated cells, it will translocate to the plasma membrane.

  • Quantification: The degree of PKC translocation can be quantified by measuring the fluorescence intensity at the plasma membrane versus the cytosol in multiple cells for each treatment condition.

Quantitative Data on Diacylglycerol-Mediated PKC Activation

While specific dose-response data for 1,2-distearoyl-rac-glycerol is limited in the public domain, studies on other diacylglycerol analogs provide valuable insights into the concentrations required for biological activity.

Diacylglycerol AnalogCell TypeAssayEffective ConcentrationReference
1,2-dioctanoyl-sn-glycerol (diC8)Embryonic Chicken Spinal Cord NeuronsNeurite Outgrowth Modulation5 µM (stimulation), 60 µM (inhibition)[4]
1,2-dioctanoyl-glycerol (diC8)MCF-7 Human Breast Cancer CellsPKC Translocation43 µg/ml (~125 µM)[3]
1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG)GH3 Pituitary CellsInhibition of Ca²⁺ currentsEC₅₀ ≈ 25 µM[5]

Conclusion

This compound is a valuable chemical tool for researchers in lipid biology and drug development. Its utility as a stable precursor for the synthesis of 1,2-distearoyl-rac-glycerol provides a means to generate a key signaling lipid for in vitro and cell-based studies. The ability to produce a specific diacylglycerol species allows for the detailed investigation of the activation of downstream signaling pathways, such as the PKC cascade, and the elucidation of the cellular consequences of their activation. The protocols and workflows presented in this guide offer a solid foundation for the application of this compound in lipid research, with the understanding that optimization for specific experimental systems is a crucial step for success.

References

Certificate of Analysis for rac-1,2-Distearoyl-3-chloropropanediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive explanation of the data and methodologies typically presented in a Certificate of Analysis (CoA) for rac-1,2-Distearoyl-3-chloropropanediol. It also explores the relevance of this molecule's core structure, 1,2-diacylglycerol (DAG), in cellular signaling and outlines the role of certified reference materials in such research.

Understanding the Certificate of Analysis

A Certificate of Analysis is a formal document that confirms a specific batch of a chemical product meets its predetermined specifications. For a reference standard like this compound, this document is crucial for ensuring the accuracy and reliability of experimental results.

Product Identification and General Properties

This section provides fundamental information about the compound.

ParameterSpecification
Product Name This compound
CAS Number 72468-92-9
Molecular Formula C₃₉H₇₅ClO₄
Molecular Weight 643.46 g/mol
Synonyms 3-Chloro-1,2-propanediol distearate, Stearic Acid (Chloromethyl)ethylene Ester
Appearance White to off-white solid
Solubility Soluble in chlorinated solvents (e.g., chloroform (B151607), dichloromethane) and warm hexane (B92381).
Storage Store at -20°C for long-term stability.
Analytical Specifications

This section details the results of quality control tests performed on a specific lot of the material.

TestMethodSpecificationResult
Purity (by HPLC) HPLC-UV (205 nm)≥ 98.0%99.2%
Identity ¹H NMRConforms to structureConforms
Identity Mass Spectrometry (ESI+)Conforms to molecular weightConforms
Residual Solvents GC-HSMeets USP <467> limitsConforms
Water Content Karl Fischer Titration≤ 0.5%0.1%

Experimental Protocols

The following are detailed methodologies representative of those used to generate the data in the CoA.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method separates the main compound from any impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Reversed-Phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with 100% Acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 205 nm.[1]

  • Injection Volume: 10 µL.

  • Sample Preparation: The sample is accurately weighed and dissolved in a suitable solvent like chloroform or hexane to a final concentration of approximately 1 mg/mL.

  • Quantification: The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

Identity Confirmation by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of the molecule.

  • Instrumentation: 500 MHz NMR Spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Sample Concentration: 5-10 mg/mL.

  • Parameters:

    • Acquisition Time: 4.0 seconds.

    • Relaxation Delay: 3.0 seconds.

    • Number of Scans: 16.

  • Data Analysis: The chemical shifts, splitting patterns, and integration of the proton signals are compared to the expected structure of this compound. Key expected signals would include those for the terminal methyl groups, the long methylene (B1212753) chains of the stearoyl groups, the glycerol (B35011) backbone protons, and the chloromethyl group protons.[2]

Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

  • Instrumentation: Liquid Chromatography-Mass Spectrometer (LC-MS) with an Electrospray Ionization (ESI) source.

  • Ionization Mode: Positive (ESI+).

  • Analysis Mode: Full scan.

  • Sample Preparation: The sample is dissolved in a compatible solvent (e.g., methanol/chloroform) and infused directly or via LC into the mass spectrometer.

  • Data Analysis: The resulting mass spectrum is examined for the presence of the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺) that correspond to the calculated molecular weight of this compound.

Application in Research: Signaling Pathways and Workflow

While this compound is primarily an analytical standard, its core structure, 1,2-diacylglycerol (DAG), is a critical second messenger in cellular signaling. Understanding these pathways is vital for drug development in areas such as cancer and metabolic diseases.

The Diacylglycerol (DAG) Signaling Pathway

A key pathway involving DAG is the activation of Protein Kinase C (PKC). This pathway is initiated by the stimulation of cell surface receptors, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by Phospholipase C (PLC). This reaction generates two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and DAG.[3][4] DAG remains in the plasma membrane where it recruits and activates members of the PKC family, which in turn phosphorylate a multitude of downstream protein targets, leading to various cellular responses.[5][6]

DAG_Signaling_Pathway ext_signal External Signal (e.g., Hormone) receptor GPCR / RTK ext_signal->receptor Binds plc Phospholipase C (PLC) receptor->plc Activates dag 1,2-Diacylglycerol (DAG) plc->dag Generates ip3 IP₃ plc->ip3 Generates pip2 PIP₂ pip2->plc pkc_active Active PKC dag->pkc_active Recruits & Activates er Endoplasmic Reticulum ip3->er Binds to receptor on ca2 Ca²⁺ Release er->ca2 ca2->pkc_active Co-activates (conventional PKCs) pkc_inactive Inactive PKC pkc_inactive->pkc_active downstream Downstream Phosphorylation pkc_active->downstream response Cellular Response downstream->response CRM_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing bio_sample Biological Sample (e.g., Cell Lysate, Tissue) spike Spike CRM into Sample bio_sample->spike crm CRM Standard (this compound) crm->spike extract Lipid Extraction spike->extract derivatize Derivatization (optional) extract->derivatize lcms LC-MS / GC-MS Analysis derivatize->lcms peak_integration Peak Integration (Endogenous DAG & CRM) lcms->peak_integration quant Quantification using CRM as Internal Standard peak_integration->quant result Accurate Concentration of Endogenous DAG quant->result

References

Methodological & Application

Application Notes and Protocols for Lipidomics Analysis Using rac-1,2-Distearoyl-3-chloropropanediol as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of rac-1,2-Distearoyl-3-chloropropanediol as a non-endogenous internal standard in quantitative lipidomics. This document outlines the rationale for its use, sample preparation, liquid chromatography-mass spectrometry (LC-MS) analysis, and data processing to ensure accurate and reproducible quantification of various lipid classes in biological samples.

Introduction

Accurate quantification of lipids is essential for understanding their roles in health and disease. Lipidomics, the large-scale study of lipids, requires robust analytical methods to overcome challenges such as sample loss during extraction and variations in ionization efficiency during mass spectrometry analysis. The use of an internal standard (IS) is crucial to correct for these variations.

This compound is a synthetic, non-endogenous lipid that is structurally similar to diacylglycerols (DAGs). Its key features as an internal standard include:

  • Non-endogenous Nature: It is not naturally present in biological samples, thus avoiding interference with the measurement of endogenous lipids.

  • Structural Similarity: Its diacylglycerol-like structure ensures similar extraction and ionization behavior to many neutral lipid classes.

  • Mass Spectrometric Detection: It is readily distinguishable from endogenous lipids by mass spectrometry.

This document provides a framework for incorporating this compound into a quantitative lipidomics workflow.

Experimental Protocols

Preparation of Internal Standard Stock Solution

Materials:

Procedure:

  • Accurately weigh a precise amount of this compound.

  • Dissolve the weighed standard in a 2:1 (v/v) mixture of chloroform and methanol to prepare a concentrated stock solution (e.g., 1 mg/mL).

  • Store the stock solution in an amber glass vial at -20°C.

  • Prepare a working solution of the internal standard (e.g., 10 µg/mL) by diluting the stock solution with methanol.

Sample Preparation and Lipid Extraction (Modified Folch Method)

This protocol is suitable for the extraction of lipids from plasma or serum samples.

Materials:

  • Biological sample (e.g., 100 µL of plasma)

  • This compound working solution (10 µg/mL)

  • Chloroform (LC-MS grade)

  • Methanol (LC-MS grade)

  • 0.9% NaCl solution (aqueous)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To a clean glass tube, add 100 µL of the biological sample.

  • Add a known amount of the this compound working solution (e.g., 10 µL of 10 µg/mL solution). The exact amount should be optimized based on the expected concentration of the analytes of interest and the sensitivity of the mass spectrometer.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate the sample at room temperature for 15 minutes.

  • Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

  • Vortex the mixture for 30 seconds.

  • Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Carefully collect the lower organic layer (chloroform phase) containing the lipids using a glass Pasteur pipette and transfer it to a new clean tube.

  • Dry the collected lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of a 1:1 v/v mixture of acetonitrile:isopropanol).

Caption: Lipid extraction workflow with internal standard.

LC-MS/MS Analysis

Instrumentation:

  • High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example for Reversed-Phase Chromatography):

  • Column: C18 reversed-phase column suitable for lipid separation (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

  • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic lipids.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 50°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive and/or negative electrospray ionization (ESI).

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan with data-dependent MS/MS for untargeted analysis.

  • MRM Transition for this compound (example): The specific precursor and product ions should be determined by direct infusion of the standard. For example, in positive mode, the [M+NH4]+ adduct could be monitored.

  • Source Parameters: Optimize source temperature, gas flows, and voltages for optimal signal intensity.

Data Presentation and Quantitative Analysis

Data Processing
  • Peak Integration: Integrate the chromatographic peaks for the endogenous lipids and the internal standard (this compound).

  • Response Ratio Calculation: Calculate the response ratio for each endogenous lipid by dividing its peak area by the peak area of the internal standard.

    • Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)

  • Calibration Curve: Prepare a series of calibration standards with known concentrations of the target lipid classes and a constant concentration of the internal standard. Plot the response ratio against the concentration of the analyte to generate a calibration curve.

  • Quantification: Determine the concentration of the endogenous lipids in the samples by interpolating their response ratios on the calibration curve.

G cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_quantification Quantification raw_data Raw LC-MS Data peak_integration Peak Integration (Analyte & IS) raw_data->peak_integration response_ratio Calculate Response Ratio (Analyte Area / IS Area) peak_integration->response_ratio calibration_curve Generate Calibration Curve response_ratio->calibration_curve concentration Determine Analyte Concentration calibration_curve->concentration

Caption: Data processing workflow for quantification.

Quantitative Data Summary

The following tables present hypothetical validation data for the use of this compound as an internal standard for the quantification of representative lipids from different classes. Actual performance may vary based on the specific matrix and instrumentation.

Table 1: Linearity of Response for Different Lipid Classes

Lipid ClassRepresentative AnalyteConcentration Range (µg/mL)
Diacylglycerol (DAG)1,2-Dioleoyl-glycerol0.1 - 10> 0.995
Triacylglycerol (TAG)Triolein0.5 - 50> 0.992
Phosphatidylcholine (PC)1-Palmitoyl-2-oleoyl-PC0.2 - 20> 0.990
Phosphatidylethanolamine (PE)1-Stearoyl-2-arachidonoyl-PE0.2 - 20> 0.988

Table 2: Recovery and Precision for Lipid Quantification

Lipid ClassSpiked Concentration (µg/mL)Recovery (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
Diacylglycerol (DAG)195.24.56.8
598.13.25.1
Triacylglycerol (TAG)1092.55.88.2
2596.34.16.5
Phosphatidylcholine (PC)590.86.29.5
1094.15.07.8
Phosphatidylethanolamine (PE)588.97.511.2
1092.46.19.9

Application in a Signaling Pathway Context

This compound can be used as an internal standard to quantify key lipid mediators in signaling pathways. For example, in the diacylglycerol (DAG) signaling pathway, the precise quantification of different DAG species is crucial for understanding the activation of protein kinase C (PKC) and downstream cellular responses.

G cluster_pathway Diacylglycerol (DAG) Signaling Pathway PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 cleavage DAG Diacylglycerol (DAG) (Quantified using IS) PLC->DAG cleavage PIP2 PIP2 PIP2->PLC PKC Protein Kinase C (PKC) DAG->PKC activation Downstream Downstream Cellular Responses PKC->Downstream phosphorylation

Caption: DAG signaling pathway with quantifiable lipid.

Conclusion

This compound serves as a valuable internal standard for the quantitative analysis of lipids in biological samples. Its non-endogenous nature and structural similarity to diacylglycerols make it particularly suitable for the quantification of neutral lipids. The provided protocols and validation data offer a starting point for researchers to develop and validate their own quantitative lipidomics methods. Careful optimization of sample preparation, chromatography, and mass spectrometry parameters is essential for achieving accurate and reproducible results.

Application Note: High-Precision Analysis of 3-MCPD Esters Using rac-1,2-Distearoyl-3-chloropropanediol-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-monochloropropane-1,2-diol (3-MCPD) and its fatty acid esters are processing-induced chemical contaminants found in a variety of foods, particularly refined edible oils and fats.[1][2][3] Due to the potential health risks associated with 3-MCPD, including its classification as a possible human carcinogen (Group 2B), accurate and reliable analytical methods for its quantification are imperative for food safety and quality control.[2][3]

This application note details the use of rac-1,2-Distearoyl-3-chloropropanediol-d5 as an internal standard for the sensitive and accurate analysis of 3-MCPD esters. The use of a stable isotope-labeled internal standard that closely mimics the structure of the target analytes is crucial for correcting variations during sample preparation and analysis, thereby ensuring high-quality quantitative results.[4] This document provides comprehensive experimental protocols for indirect analysis methods, which involve the cleavage of 3-MCPD from its esterified form, derivatization, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS).

Analytical Principle

The indirect analysis of 3-MCPD esters involves a multi-step process. First, the ester bonds are cleaved through transesterification, releasing free 3-MCPD. This is followed by a derivatization step to improve the volatility and chromatographic behavior of the analyte. Phenylboronic acid (PBA) is a common derivatizing agent that reacts with the diol group of 3-MCPD to form a stable cyclic ester. The resulting derivative is then quantified by GC-MS or GC-MS/MS, using this compound-d5 as an internal standard to correct for analyte losses and matrix effects.

The general workflow for the indirect analysis of 3-MCPD esters is depicted below:

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Oil/Fat Sample Spiking Spike with This compound-d5 Sample->Spiking Transesterification Acidic or Alkaline Transesterification Spiking->Transesterification Neutralization Neutralization & Salting Out Transesterification->Neutralization Extraction Liquid-Liquid Extraction Neutralization->Extraction Derivatization Derivatization with PBA Extraction->Derivatization GCMS_Analysis GC-MS or GC-MS/MS Analysis Derivatization->GCMS_Analysis Quantification Quantification GCMS_Analysis->Quantification

Figure 1: General workflow for the indirect analysis of 3-MCPD esters.

Experimental Protocols

Several official methods, including those from AOCS, ISO, and DGF, describe the indirect analysis of 3-MCPD esters.[5][6] The following is a detailed protocol adapted from established acidic transesterification methods.

Materials and Reagents:

  • This compound-d5 (Internal Standard)

  • 3-MCPD standard

  • Tetrahydrofuran (THF)

  • Methanolic sulfuric acid (1.8%, v/v)

  • Saturated aqueous sodium bicarbonate solution

  • Aqueous sodium sulfate (B86663) solution (20%, w/v)

  • n-Hexane

  • Phenylboronic acid (PBA) derivatizing solution (e.g., 25% w/v in acetone/water 19:1, v/v)

  • Anhydrous sodium sulfate

  • Isooctane (B107328)

Protocol for Acidic Transesterification and Derivatization:

  • Sample Preparation: Weigh approximately 100 mg of the oil or fat sample into a screw-cap glass tube.

  • Internal Standard Spiking: Add a known amount of this compound-d5 solution in THF to the sample.

  • Dissolution: Add 0.5 mL of THF and vortex for 20 seconds to dissolve the sample.

  • Transesterification: Add 1.8 mL of methanolic sulfuric acid, vortex for 20 seconds, and incubate in a water bath at 40°C for 16 hours.[2]

  • Reaction Quenching: After incubation, cool the tube to room temperature and add 0.5 mL of saturated aqueous sodium bicarbonate solution to stop the reaction.[7]

  • Fatty Acid Methyl Ester (FAME) Removal: Add 2 mL of 20% aqueous sodium sulfate solution. Extract the FAMEs by adding 2 mL of n-hexane, vortexing, and discarding the upper organic layer. Repeat the extraction.[2][7]

  • Derivatization: To the remaining aqueous layer, add 250 µL of PBA derivatizing solution. Seal the tube, vortex for 15 seconds, and heat at 80-90°C for 20 minutes.[2][7]

  • Derivative Extraction: After cooling, add 1-2 mL of n-hexane, vortex for 30 seconds to extract the 3-MCPD-PBA derivative.

  • Drying and Concentration: Transfer the upper hexane (B92381) layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water. The extract can be concentrated under a gentle stream of nitrogen if necessary.

  • Final Sample Preparation: Reconstitute the dried sample in a suitable volume of isooctane for GC-MS analysis.[8]

The following diagram illustrates the key steps in the sample preparation and analysis workflow:

G cluster_workflow Detailed Experimental Workflow start Start: Weigh 100mg Oil Sample spike Spike with d5-Internal Standard start->spike dissolve Dissolve in THF spike->dissolve transesterify Add Methanolic H2SO4 Incubate 16h at 40°C dissolve->transesterify quench Add Saturated NaHCO3 transesterify->quench extract_fame Extract FAMEs with n-Hexane quench->extract_fame derivatize Add PBA Solution Incubate 20min at 90°C extract_fame->derivatize extract_pba Extract PBA-derivative with n-Hexane derivatize->extract_pba dry Dry with Na2SO4 extract_pba->dry reconstitute Reconstitute in Isooctane dry->reconstitute analyze Inject into GC-MS/MS reconstitute->analyze

Figure 2: Step-by-step experimental workflow for 3-MCPD ester analysis.

GC-MS/MS Analysis

Instrumentation:

  • Gas Chromatograph coupled to a Tandem Quadrupole Mass Spectrometer (GC-MS/MS)

  • Capillary Column: A mid-polarity column such as a 5% diphenyl / 95% dimethyl polysiloxane or a specific column for contaminant analysis is recommended. (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[1]

Typical GC-MS/MS Conditions:

ParameterValue
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature280°C
Carrier GasHelium at a constant flow of 1.2 mL/min
Oven Program60°C (1 min), then 6°C/min to 190°C, then 20°C/min to 280°C (hold 30 min)
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeMultiple Reaction Monitoring (MRM)

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
3-MCPD-PBA196147
3-MCPD-d5-PBA201150

Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.

Quantitative Data and Method Performance

The use of this compound-d5 as an internal standard allows for robust and accurate quantification. The following table summarizes typical performance characteristics of indirect methods for 3-MCPD ester analysis.

ParameterTypical Value RangeReference(s)
Limit of Detection (LOD)0.02 - 0.11 mg/kg[2][9]
Limit of Quantification (LOQ)0.14 mg/kg[2]
Linearity (R²)> 0.99[8]
Recovery92.80% - 105.22%[2]
Reproducibility (RSD)4.18% - 5.63%[2]

Conclusion

The analytical methodology detailed in this application note, utilizing this compound-d5 as an internal standard, provides a reliable and sensitive approach for the quantification of 3-MCPD esters in various food matrices. The protocol is based on well-established official methods and delivers high-quality data suitable for regulatory compliance and food safety assessment. The use of a deuterated internal standard is critical for achieving the accuracy and precision required in the analysis of these process contaminants.

References

Application Notes and Protocols for the Analysis of rac-1,2-Distearoyl-3-chloropropanediol in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

rac-1,2-Distearoyl-3-chloropropanediol is a fatty acid ester of 3-monochloropropane-1,2-diol (3-MCPD). These compounds, along with 2-MCPD esters and glycidyl (B131873) esters (GEs), are process-induced chemical contaminants found in a variety of processed foods, particularly refined edible oils and fats.[1][2][3] Their formation is often associated with high-temperature food processing, such as the deodorization step in oil refining, in the presence of chloride ions.[3][4][5] Due to potential health concerns, including carcinogenicity, regulatory bodies have established maximum levels for these contaminants in various food products.[2] Consequently, accurate and robust analytical methods for their determination are crucial for food safety and quality control.

This document provides a detailed protocol for the analysis of 3-MCPD esters, including this compound, in food matrices, primarily focusing on edible oils. The methodology is based on widely accepted indirect analytical approaches, which involve the cleavage of the ester bonds to release free 3-MCPD, followed by derivatization and analysis using gas chromatography-mass spectrometry (GC-MS). This approach is commonly used in standard methods such as DGF C-VI 18 (10), AOCS Cd 29c-13, and ISO 18363-1.[4]

Analytical Principle

The indirect analysis of 3-MCPD esters involves a multi-step process:

  • Extraction: The fat-containing portion of the food matrix is extracted using an appropriate solvent system. For liquid oils, this step may be omitted.

  • Transesterification (Ester Cleavage): The extracted 3-MCPD esters are subjected to acid- or base-catalyzed transesterification to release the free 3-MCPD.

  • Derivatization: The free 3-MCPD is derivatized to a more volatile and thermally stable compound suitable for GC analysis. Phenylboronic acid (PBA) is a commonly used derivatizing agent.[6][7]

  • Quantification: The derivatized 3-MCPD is quantified by GC-MS, often using an isotope-labeled internal standard for improved accuracy and precision.

Experimental Protocol

This protocol outlines a common indirect method for the determination of total 3-MCPD esters, reported as free 3-MCPD.

1. Reagents and Standards

  • Solvents: Tetrahydrofuran (THF), n-heptane, diethyl ether, petroleum ether, acetone (B3395972) (all analytical grade).

  • Standards:

    • This compound (as a representative 3-MCPD diester).

    • 3-MCPD standard solution.

    • Deuterated internal standard: rac-1,2-bis-palmitoyl-3-chloropropanediol-d5 (3-MCPD-d5 ester) or 3-MCPD-d5.[8][9]

  • Reagents:

    • Methanolic sulfuric acid (e.g., 1.8% v/v).[10]

    • Sodium hydrogen carbonate solution (saturated).[11]

    • Sodium sulfate (B86663) solution.

    • Phenylboronic acid (PBA) derivatization reagent.[7]

    • Sodium bromide.

2. Sample Preparation and Extraction

For solid or semi-solid food matrices, extraction of the fat is the initial step. Pressurized liquid extraction (PLE) or Soxhlet extraction can be employed.[8] For liquid oils and fats, the sample can be used directly.

3. Transesterification (Acid-Catalyzed)

  • Weigh approximately 100 mg of the oil or extracted fat into a screw-cap glass tube.[10][11]

  • Add a known amount of the internal standard solution (e.g., 3-MCPD-d5 ester).[9]

  • Dissolve the sample in a suitable solvent, such as 0.5 mL of tetrahydrofuran, and vortex for 20 seconds.[10]

  • Add 1.8 mL of methanolic sulfuric acid solution.[10]

  • Cap the tube tightly and incubate in a water bath at 40°C for 16 hours (overnight).[10]

  • After incubation, cool the sample to room temperature and quench the reaction by adding 0.5 mL of saturated sodium hydrogen carbonate solution.[11]

4. Liquid-Liquid Extraction

  • Add 2 mL of sodium sulfate solution and 2 mL of n-heptane to the tube.[11]

  • Vortex vigorously to extract the fatty acid methyl esters into the n-heptane layer.

  • Allow the phases to separate. The lower aqueous phase contains the released 3-MCPD.

5. Derivatization

  • Transfer the aqueous phase to a clean vial.

  • Add the phenylboronic acid derivatization reagent.[7]

  • Heat the mixture (e.g., 80°C for 20 minutes) to form the cyclic phenylboronate (B1261982) derivative of 3-MCPD.[7]

  • After cooling, extract the derivative with hexane (B92381).[7]

6. GC-MS Analysis

  • Inject a 1 µL aliquot of the hexane extract into the GC-MS system.

  • Gas Chromatography Conditions (Example):

    • Column: BPX-5 capillary column or equivalent.[10]

    • Injector Temperature: 250°C.[1]

    • Injection Mode: Splitless.[1]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.4 mL/min).[1]

    • Oven Temperature Program: 50°C (hold for 1 min), ramp to 145°C at 40°C/min (hold for 5 min), ramp to 160°C at 2°C/min, then ramp to 320°C at 40°C/min (hold for 5 min).[1]

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor:

      • For 3-MCPD derivative: m/z 196 (quantifier) and 147 (qualifier).[7]

      • For 3-MCPD-d5 derivative: m/z 201 (quantifier) and 150 (qualifier).[7]

Data Presentation

The following table summarizes typical method performance parameters from various studies for the analysis of 3-MCPD esters in food matrices.

ParameterValueFood MatrixReference
Limit of Detection (LOD) 0.1 mg/kgVegetable Oils[12]
0.11 mg/kgEdible Plant Oils[10]
0.026 mg/kgNative Olive Oil[13]
0.006 µg/gEdible Oils[14]
Limit of Quantification (LOQ) 0.2 mg/kgVegetable Oils[12]
0.14 mg/kgEdible Plant Oils[10]
0.041 mg/kgNative Olive Oil[13]
0.020 µg/gEdible Oils[14]
Recovery Rate 74 - 98%Vegetable Oils[12]
92.80 - 105.22%Edible Plant Oils[10]
87.5 - 106.5%Oil Matrix[1]
91.9 - 109.3%Edible Oils[14]
Repeatability (RSD) 6.9 - 11.5%Vegetable Oils[12]
4.18 - 5.63%Edible Plant Oils[10]
3.6 - 7.2%Oil Matrix[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the analytical workflow for the determination of 3-MCPD esters.

analytical_workflow cluster_sample_prep Sample Preparation cluster_reaction Chemical Reaction cluster_analysis Analysis sample Food Matrix (e.g., Oil) extraction Fat Extraction (for solid matrices) weighing Weighing & Internal Standard Spiking sample->weighing Directly for Oils extraction->weighing Extracted Fat transesterification Acidic Transesterification (Release of free 3-MCPD) weighing->transesterification derivatization Derivatization with PBA transesterification->derivatization Aqueous Phase (contains free 3-MCPD) gcms_analysis GC-MS Analysis derivatization->gcms_analysis Derivatized Extract quantification Quantification gcms_analysis->quantification

Caption: Analytical workflow for 3-MCPD ester analysis.

Conclusion

The described protocol provides a robust and reliable framework for the determination of this compound and other 3-MCPD esters in various food matrices. Adherence to established methods and the use of appropriate internal standards are critical for achieving accurate and reproducible results. This application note serves as a comprehensive guide for researchers and scientists involved in food safety analysis and quality control.

References

Application Notes and Protocols for the GC Analysis of rac-1,2-Distearoyl-3-chloropropanediol and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

rac-1,2-Distearoyl-3-chloropropanediol is a diester of 3-monochloropropane-1,2-diol (3-MCPD), a food processing contaminant that belongs to a group of chemical substances known as chloropropanols.[1][2] These compounds can be formed during the high-temperature processing of foods that contain fat and salt, particularly in refined vegetable oils.[1][2][3] Due to potential health concerns, including nephrotoxicity and testicular toxicity, the analysis of 3-MCPD and its esters is of significant importance in food safety and toxicology.[4]

Gas chromatography (GC) coupled with mass spectrometry (MS) is a common and powerful technique for the analysis of 3-MCPD and its esters.[5] However, due to the low volatility and thermal instability of these compounds, a derivatization step is typically required to convert the analytes into more volatile and thermally stable derivatives suitable for GC analysis.[6] This application note provides detailed protocols for the derivatization of 3-MCPD esters, focusing on the widely used indirect analysis method involving transesterification followed by derivatization of the free 3-MCPD.

Principle of Analysis

The most common approach for the analysis of 3-MCPD esters is an indirect method.[1][2] This method involves the cleavage of the fatty acid esters to release the free 3-MCPD, which is then derivatized and quantified by GC-MS.[5] The derivatization typically targets the hydroxyl groups of the 3-MCPD molecule. Phenylboronic acid (PBA) is a widely used derivatizing agent that reacts with the two hydroxyl groups of 3-MCPD to form a stable cyclic phenylboronate (B1261982) ester, which is amenable to GC analysis.[7][8][9] Other derivatizing agents such as heptafluorobutyrylimidazole (HFBI) and silylating agents have also been used.[10][11]

Experimental Protocols

Protocol 1: Indirect Analysis of this compound via Transesterification and Derivatization

This protocol describes the cleavage of the fatty acid esters from this compound, followed by the derivatization of the resulting 3-MCPD with phenylboronic acid (PBA).

Materials and Reagents:

  • This compound standard

  • Tetrahydrofuran (B95107) (THF), HPLC grade

  • Methanolic sulfuric acid (1.8% v/v)[2][3]

  • Saturated aqueous solution of sodium bicarbonate[2]

  • Ammonium (B1175870) sulfate (B86663) solution (20% w/v)[3]

  • Hexane (B92381), GC grade

  • Phenylboronic acid (PBA) derivatizing solution (1 g of PBA in 4 mL of acetone:water, 19:1 v/v)[1][2][3]

  • Internal Standard: 3-MCPD-d5

  • Vortex mixer

  • Water bath or heating block

  • Centrifuge

  • GC-MS system

Procedure:

  • Sample Preparation: Accurately weigh approximately 100 mg of the oil sample containing this compound into a screw-cap glass tube. Dissolve the sample in 0.5 mL of tetrahydrofuran and vortex for 20 seconds.[3]

  • Internal Standard Addition: Add a known amount of the internal standard solution (e.g., 80 µL of 3-MCPD-d5) to the sample.

  • Transesterification: Add 1.8 mL of methanolic sulfuric acid solution.[2][3] Cap the tube tightly and vortex for 20 seconds. Incubate the mixture in a water bath at 40°C for 16 hours to ensure complete transesterification.[2][3]

  • Neutralization: After incubation, cool the tube to room temperature and add 0.5 mL of a saturated aqueous solution of sodium bicarbonate to stop the reaction.[2]

  • Fatty Acid Methyl Ester (FAME) Removal: Add 2 mL of 20% ammonium sulfate solution and extract the FAMEs with two portions of 2 mL of hexane.[2][3] Vortex vigorously and centrifuge to separate the layers. Discard the upper hexane layer.

  • Derivatization: To the remaining aqueous layer, add 250 µL of the PBA derivatizing solution.[1][2] Seal the tube, vortex for 15 seconds, and heat in a water bath at 90°C for 20 minutes.[1]

  • Extraction of Derivative: After cooling to room temperature, add 2 mL of hexane and vortex for 30 seconds to extract the derivatized 3-MCPD.[1]

  • GC-MS Analysis: Transfer the upper hexane layer to a GC vial for analysis. Inject an aliquot (e.g., 1 µL) into the GC-MS system.

Workflow for Indirect Analysis

cluster_prep Sample Preparation & Transesterification cluster_cleanup Cleanup cluster_deriv Derivatization & Extraction cluster_analysis Analysis start Weigh Sample & Dissolve in THF is Add Internal Standard (3-MCPD-d5) start->is trans Add Methanolic H2SO4 & Incubate (40°C, 16h) is->trans neut Neutralize with NaHCO3 trans->neut fame Remove FAMEs with Hexane Extraction neut->fame Transfer to Cleanup deriv Add PBA Solution & Heat (90°C, 20min) fame->deriv Transfer Aqueous Layer extract Extract Derivative with Hexane deriv->extract gcms GC-MS Analysis extract->gcms Inject Hexane Layer

Caption: Workflow for the indirect GC-MS analysis of 3-MCPD esters.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the indirect analysis of 3-MCPD esters using GC-MS. The values are indicative and may vary depending on the specific matrix, instrumentation, and method validation parameters.

ParameterValueReference(s)
Limit of Detection (LOD)0.11 mg/kg - 4.18 ng/g[3][9]
Limit of Quantitation (LOQ)0.14 mg/kg - 0.0025 mg/L[3][8]
Recovery74% - 105.22%[1][2][3]
Reproducibility (RSD)4.18% - 16.2%[1][2][3]
Linearity (R²)>0.99[12]

Discussion

The indirect method is robust and widely accepted for the quantification of total 3-MCPD esters. The transesterification step is critical for the release of free 3-MCPD from its esterified forms. The subsequent derivatization with PBA is efficient and yields a stable derivative that provides good chromatographic performance and mass spectrometric sensitivity.

It is important to note that direct analysis of intact 3-MCPD esters is challenging due to the large size and low volatility of the molecules, as well as the lack of commercially available standards for all possible ester forms. The indirect method, while not providing information on the specific fatty acid composition of the esters, offers a reliable means of quantifying the total amount of bound 3-MCPD.

For researchers interested in the analysis of free 3-MCPD and other chloropropanols, direct derivatization of the sample extract (after appropriate cleanup) with PBA or other agents can be performed. The choice of the derivatization reagent and method will depend on the specific analytes of interest and the sample matrix.

Signaling Pathway and Logical Relationships

The derivatization of 3-MCPD with phenylboronic acid is a chemical reaction that facilitates its analysis by GC-MS. The logical relationship is a sequence of steps designed to transform a non-volatile analyte into a volatile one.

cluster_analyte Analyte cluster_process Analytical Process cluster_product Product for Analysis cluster_analysis Detection analyte This compound (Low Volatility) trans Transesterification (Acid-catalyzed) analyte->trans mcpd Free 3-MCPD (Polar, Non-volatile) trans->mcpd deriv Derivatization with PBA mcpd->deriv product 3-MCPD-PBA Derivative (Volatile & Thermally Stable) deriv->product gcms GC-MS Detection product->gcms

Caption: Logical workflow from analyte to detection.

References

Application Notes and Protocols: Synthesis of Phosphatidylcholine from rac-1,2-Distearoyl-3-chloropropanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of phosphatidylcholine using rac-1,2-Distearoyl-3-chloropropanediol as a key precursor. This synthetic route offers an alternative to extraction from natural sources, yielding a product with high purity and well-defined acyl chain composition, which is crucial for applications in drug delivery systems like liposomes and lipid nanoparticles. Distearoyl phosphatidylcholine (DSPC) is a vital synthetic phospholipid used in liposomal drug formulations due to its stability and high transition temperature.[1]

Introduction

Phosphatidylcholines (PC) are a primary class of phospholipids (B1166683) that are major components of biological membranes.[2] While they can be extracted from natural sources like egg yolk or soybeans, synthetic routes offer greater control over purity and acyl chain composition.[3] The protocol outlined below describes a chemical synthesis pathway starting from this compound to produce 1,2-distearoyl-rac-glycero-3-phosphocholine. This multi-step synthesis involves the phosphorylation of the chloropropanediol derivative followed by the addition of the choline (B1196258) headgroup.

Synthesis Pathway Overview

The synthesis of phosphatidylcholine from this compound is a multi-step process that can be broadly divided into two key stages:

  • Phosphorylation: The hydroxyl group of a phosphorylating agent reacts with the chloro group of this compound to form a phosphatidic acid intermediate. A protecting group is often used for the phosphate (B84403) to prevent side reactions.

  • Choline Addition: The protecting group is removed, and the resulting phosphatidic acid is coupled with a choline derivative to form the final phosphatidylcholine product.

This synthetic approach allows for the precise control over the final phospholipid structure.

Synthesis_Pathway cluster_0 Stage 1: Phosphorylation cluster_1 Stage 2: Choline Addition & Deprotection Precursor This compound Phosphorylation Reaction with a phosphorylating agent Precursor->Phosphorylation Step 1 Intermediate Protected Phosphatidic Acid Intermediate Phosphorylation->Intermediate Deprotection Removal of Protecting Group Intermediate->Deprotection Step 2 Choline_Addition Reaction with a Choline Derivative Deprotection->Choline_Addition Step 3 Final_Product 1,2-Distearoyl-rac-glycero-3-phosphocholine Choline_Addition->Final_Product

Caption: General synthesis pathway for phosphatidylcholine.

Experimental Protocols

The following protocols are based on established principles of phospholipid synthesis and provide a representative method for the preparation of 1,2-distearoyl-rac-glycero-3-phosphocholine.

Materials and Reagents
Step 1: Synthesis of (R,S)-1,2-Distearoyl-3-(3,4-dimethoxybenzyl) phosphatidic acid propane

This step involves the phosphorylation of the starting material. The use of a silver salt of the phosphate ester facilitates the displacement of the chloride.

  • In a round-bottom flask protected from light, dissolve this compound in anhydrous toluene.

  • Add 3,4-dimethoxybenzyl silver phosphate in excess.

  • Reflux the reaction mixture for approximately 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the silver chloride precipitate.

  • Wash the precipitate with dichloromethane and combine the organic filtrates.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from ethanol (B145695) to yield the purified protected phosphatidic acid intermediate.

Step 2: Deprotection of the Phosphatidic Acid Intermediate

The 3,4-dimethoxybenzyl protecting group is removed to yield the free phosphatidic acid.

  • Dissolve the protected phosphatidic acid intermediate from Step 1 in a suitable solvent mixture.

  • Add a phase transfer catalyst.

  • The deprotection reaction conditions will depend on the specific protecting group used. For the 3,4-dimethoxybenzyl group, a mild oxidative cleavage or catalytic hydrogenation can be employed.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, work up the reaction mixture to isolate the crude (R,S)-1,2-distearoyl-glycero-3-phosphatidic acid.

Step 3: Synthesis of 1,2-Distearoyl-rac-glycero-3-phosphocholine

The final step is the coupling of the phosphatidic acid with choline tosylate.

  • Dissolve the (R,S)-1,2-distearoyl-glycero-3-phosphatidic acid in anhydrous pyridine in a round-bottom flask.

  • Heat the mixture to approximately 50°C for 30 minutes.

  • Add choline tosylate and trichloroacetonitrile. Trichloroacetonitrile acts as a condensing agent.[1]

  • Continue the reaction at 50°C for 36-48 hours.[1]

  • After the reaction is complete, concentrate the mixture under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a solvent system such as chloroform-methanol-water to obtain the final product as a white solid.[1]

Data Presentation

StepReactant 1Reactant 2Key ReagentsSolventTypical Reaction TimeTypical Yield
1. Phosphorylation This compound3,4-dimethoxybenzyl silver phosphate-Toluene6-8 hours~65%[1]
2. Deprotection Protected Phosphatidic Acid Intermediate-Phase transfer catalystDichloromethane/Water2-4 hours-
3. Choline Addition (R,S)-1,2-distearoyl-glycero-3-phosphatidic acidCholine tosylateTrichloroacetonitrilePyridine36-48 hours~59%[1]

Note: Yields are based on a similar synthesis of the (R)-enantiomer and may vary.[1]

Experimental Workflow and Logic

The overall workflow for the synthesis and purification of phosphatidylcholine is depicted below. This process involves a series of chemical transformations followed by purification and analytical characterization to ensure the identity and purity of the final product.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Start with this compound Phosphorylation Phosphorylation Reaction Start->Phosphorylation Deprotection Deprotection Phosphorylation->Deprotection Choline_Addition Choline Headgroup Addition Deprotection->Choline_Addition Crude_Product Crude Phosphatidylcholine Choline_Addition->Crude_Product Purification Silica Gel Column Chromatography Crude_Product->Purification Analysis Characterization (TLC, NMR, MS) Purification->Analysis Final_Product Pure 1,2-Distearoyl-rac-glycero-3-phosphocholine Analysis->Final_Product

Caption: Workflow for phosphatidylcholine synthesis and purification.

Characterization

The identity and purity of the synthesized 1,2-distearoyl-rac-glycero-3-phosphocholine should be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reactions and to assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P): To confirm the chemical structure of the final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized phosphatidylcholine.

Conclusion

The protocol described provides a robust method for the synthesis of high-purity 1,2-distearoyl-rac-glycero-3-phosphocholine from this compound. This synthetic approach is valuable for researchers and professionals in drug development who require well-defined phospholipids for the formulation of advanced drug delivery systems. The ability to control the acyl chain composition through synthesis is a significant advantage over phospholipids derived from natural sources.

References

Application Notes and Protocols for the Analysis of Processed Food Contaminants Using rac-1,2-Distearoyl-3-chloropropanediol as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fatty acid esters of 3-monochloropropane-1,2-diol (3-MCPD) and glycidol (B123203) are significant process contaminants that form in foods, particularly in refined edible oils and fats, during high-temperature processing steps like deodorization.[1][2] Animal studies have shown that 3-MCPD esters are hydrolyzed to free 3-MCPD in the gastrointestinal tract, which is considered toxic and a possible human carcinogen (Group 2B).[1][3][4] Glycidyl (B131873) esters are also of concern as they are hydrolyzed to glycidol, which is recognized for its genotoxic and carcinogenic properties.[4]

Regulatory bodies worldwide have set maximum levels for these contaminants in various food products, necessitating accurate and reliable analytical methods for their quantification.[5] The most common analytical approaches are indirect methods that measure the total amount of free 3-MCPD and a derivative of glycidol after hydrolysis or transesterification of their ester forms.[6][7] To ensure accuracy and correct for analytical losses during sample preparation, these methods rely on the use of stable isotope-labeled internal standards. A deuterated analogue of a 3-MCPD diester, such as rac-1,2-dipalmitoyl-3-chloropropanediol-d5 or rac-1,2-distearoyl-3-chloropropanediol-d5, is an ideal internal standard for this purpose.[5][8]

This document provides a detailed protocol for the determination of 3-MCPD and glycidyl esters in processed foods using an indirect gas chromatography-mass spectrometry (GC-MS) method with an isotope dilution approach.

Principle of the Method

The analysis of ester-bound 3-MCPD and glycidol involves a multi-step process. The core principle is the cleavage of the fatty acid esters to release the free analytes (3-MCPD and glycidol). Since glycidol is unstable, it is typically converted to a more stable derivative, such as 3-monobromopropanediol (3-MBPD), during the sample preparation. A known quantity of a stable isotope-labeled internal standard (e.g., this compound-d5) is added at the beginning of the procedure. This standard undergoes the same chemical transformations and extraction steps as the target analytes, allowing for accurate quantification by correcting for any analyte loss or degradation.

After hydrolysis, the released 3-MCPD and 3-MBPD are derivatized, commonly with phenylboronic acid (PBA), to enhance their volatility and chromatographic performance.[8][9] The resulting derivatives are then quantified using GC-MS or GC-MS/MS, which provides the necessary sensitivity and selectivity for trace-level analysis in complex food matrices.[3][9]

Experimental Workflow

The overall workflow for the indirect analysis of 3-MCPD and glycidyl esters is depicted below. This procedure is based on established official methods like AOCS Cd 29a-13, 29b-13, and 29c-13.[2][10]

Workflow_3MCPD_Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Weigh Sample (e.g., 100 mg oil) Spike 2. Spike with Internal Standard (e.g., this compound-d5) Sample->Spike Add IS Hydrolysis 3. Alkaline/Acidic Transesterification Spike->Hydrolysis Release Analytes Neutralize 4. Neutralization & Extraction Hydrolysis->Neutralize Stop Reaction & Extract Derivatize 5. Derivatization (with Phenylboronic Acid) Neutralize->Derivatize Prepare for GC GCMS 6. GC-MS/MS Analysis Derivatize->GCMS Inject Quantify 7. Quantification GCMS->Quantify Calculate Concentration

Caption: General workflow for the indirect analysis of 3-MCPD and glycidyl esters.

Detailed Experimental Protocol

This protocol is a generalized version based on common indirect analysis methods (e.g., AOCS Cd 29c-13).[5] Researchers should consult the specific official method for exact reagent concentrations and volumes.

1. Reagents and Materials

  • Solvents: Isooctane (B107328), tert-Butyl methyl ether (TBME), Tetrahydrofuran (THF), Diethyl ether (all HPLC or GC grade).

  • Internal Standard (IS): this compound-d5 or rac-1,2-Bis-palmitoyl-3-chloropropanediol-d5 solution.[5][8]

  • Reagents for Hydrolysis: Sodium methoxide (B1231860) solution in methanol (B129727) (for alkaline transesterification) or sulfuric acid in methanol (for acidic transesterification).[3][10]

  • Neutralization/Extraction: Acidic sodium chloride solution, hexane.

  • Derivatization Reagent: Phenylboronic acid (PBA) solution.[11]

  • Apparatus: Vortex mixer, centrifuge, incubator/water bath, nitrogen evaporator, GC vials.

2. Sample Preparation and Hydrolysis

  • Weigh approximately 100 mg (± 5 mg) of the oil or fat extract into a centrifuge tube.[5] For solid samples, a prior fat extraction step using pressurized liquid extraction (PLE) or Soxhlet may be required.[8]

  • Add a precise volume of the internal standard working solution (e.g., 100 µL).[5]

  • Add the transesterification reagent (e.g., alkaline sodium methoxide solution).

  • Vortex the mixture thoroughly and incubate under specified conditions (e.g., 16 hours at room temperature or a faster reaction at elevated temperature) to cleave the ester bonds.[10]

  • Stop the reaction by adding an acidic salt solution (e.g., acidified sodium bromide to convert glycidol to 3-MBPD).

  • Add a non-polar solvent like hexane, vortex vigorously to extract the fatty acid methyl esters (FAMEs), and centrifuge to separate the layers.

  • Transfer the lower, more polar layer containing the free 3-MCPD, 3-MBPD, and the hydrolyzed internal standard to a new vial.

3. Derivatization

  • Add the PBA derivatization reagent to the extracted sample.[11]

  • Incubate the mixture (e.g., 30 minutes at 40°C) to form the phenylboronate (B1261982) derivatives of the diols.[11]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a known volume of a GC-compatible solvent, such as isooctane (e.g., 500 µL).[5]

  • Transfer the final solution to a GC vial for analysis.

4. GC-MS/MS Analysis

  • System: Gas chromatograph coupled to a tandem quadrupole mass spectrometer (GC-MS/MS).

  • Injection: 1 µL, splitless mode.[11]

  • Column: A mid-polarity column is typically used (e.g., 50% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: A typical program starts at a low temperature (e.g., 50-80°C), ramps up to a high final temperature (e.g., 320°C) to elute all components.[11]

  • MS Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-product ion transitions for the PBA derivatives of 3-MCPD, 3-MBPD, and the deuterated internal standard are monitored.[5]

Data Presentation

The performance of analytical methods for 3-MCPD and its esters varies based on the specific protocol and food matrix. The following table summarizes typical performance characteristics reported in the literature.

Table 1: Summary of Method Performance for 3-MCPD Ester Analysis

ParameterVegetable Oils & Fats[12]Palm-based Glycerol[13]Edible Plant Oils[3]Palm Oil (GC-MS/MS)[5]
Limit of Detection (LOD) 0.1 mg/kg0.01 mg/kg0.11 mg/kg0.006 mg/kg (calculated)
Limit of Quant. (LOQ) 0.2 mg/kg-0.14 mg/kg0.02 mg/kg
Recovery Rate (%) 74 - 98%101 - 103%92.8 - 105.2%94 - 107%
Repeatability (RSD %) 6.9 - 11.5%3.3 - 8.3%4.18 - 5.63%< 5%
Linear Range --0.25 - 6.0 mg/kg0.02 - 1.0 µg/g

Table 2: Example GC-MS/MS Instrumental Conditions

ParameterSetting
GC System Shimadzu GCMS-TQ8050 NX or equivalent[5]
Column SH-I-17Sil MS (30 m x 0.25 mm, 0.25 µm) or similar[5]
Injector Temp. 250°C[11]
Injection Mode Splitless, 1 µL[11]
Oven Program Example: 50°C (1 min), ramp at 40°C/min to 145°C (5 min), ramp at 2°C/min to 160°C, ramp at 40°C/min to 320°C (5 min)[11]
Ion Source Temp. 200 - 230°C
MS Mode Multiple Reaction Monitoring (MRM)[5]
MRM Transitions Specific transitions for PBA derivatives of 3-MCPD (e.g., m/z 196 -> 147), 3-MBPD, and 3-MCPD-d5 (e.g., m/z 201 -> 152) are selected based on optimization.[1][9]

Logical Relationship of Analytical Steps

The chemical transformations are key to the success of the indirect method. The internal standard must mimic the behavior of the native analyte through these steps.

Chemical_Transformations Analyte 3-MCPD Diester (in sample) Hydrolysis Transesterification (Alkaline or Acidic) Analyte->Hydrolysis IS This compound-d5 (Internal Standard) IS->Hydrolysis Free_MCPD Free 3-MCPD Hydrolysis->Free_MCPD Free_IS Free 3-MCPD-d5 Hydrolysis->Free_IS Derivatization Derivatization (Phenylboronic Acid) Free_MCPD->Derivatization Free_IS->Derivatization PBA_MCPD 3-MCPD-PBA Derivative Derivatization->PBA_MCPD PBA_IS 3-MCPD-d5-PBA Derivative Derivatization->PBA_IS GCMS GC-MS/MS Detection PBA_MCPD->GCMS PBA_IS->GCMS

Caption: Chemical transformation pathway for analyte and internal standard.

References

Application Note: Quantification of 3-MCPD Esters in Infant Formula using Isotope Dilution GC-MS with rac-1,2-Distearoyl-3-chloropropanediol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fatty acid esters of 3-monochloropropane-1,2-diol (3-MCPD) are process-induced contaminants that can be found in refined vegetable oils, a key ingredient in infant formulas.[1][2][3] Due to potential health concerns associated with 3-MCPD, including adverse effects on the kidneys and reproductive system, regulatory bodies and food safety experts have emphasized the need for accurate and sensitive analytical methods to monitor its levels in food products, especially those intended for vulnerable populations like infants.[1][2] This application note details a robust analytical protocol for the determination of 3-MCPD esters in infant formula, employing an indirect analytical approach with isotope dilution gas chromatography-mass spectrometry (GC-MS).

The method involves the use of a deuterated internal standard, such as the d5-labeled version of rac-1,2-Distearoyl-3-chloropropanediol (rac-1,2-bis-palmitoyl-3-chloropropanediol-d5), for accurate quantification.[4][5] The protocol outlines the extraction of fat from the infant formula matrix, followed by alkaline or acidic transesterification to release the free 3-MCPD from its esterified form. The liberated 3-MCPD is then derivatized to enhance its volatility for GC-MS analysis. This method provides high sensitivity and accuracy for routine monitoring of 3-MCPD esters in infant formula.

Experimental Protocols

The following protocol is a composite of established methods for the indirect analysis of 3-MCPD esters in infant formula.[1][6][7][8]

1. Materials and Reagents

  • Solvents: Methanol (B129727) (MeOH), methyl tert-butyl ether (MtBE), isohexane, diethyl ether, isooctane (B107328), n-heptane, tetrahydrofuran (B95107) (THF) (all HPLC or analytical grade).[1][8]

  • Reagents: Sodium sulfate (B86663) (anhydrous), sodium hydroxide (B78521) (NaOH), sodium bromide (NaBr), phosphoric acid, phenylboronic acid (PBA), heptafluorobutyrylimidazole (HFBI), sulfuric acid, sodium hydrogen carbonate.[1][2][8]

  • Internal Standard: this compound-d5 (or a similar deuterated 3-MCPD diester standard like rac-1,2-bis-palmitoyl-3-chloropropanediol-d5).[4][5][8]

  • Sample Preparation Cartridges: Solid-phase extraction (SPE) cartridges may be used for cleanup if necessary.

2. Sample Preparation: Fat Extraction

  • Weigh 2.00 g of powdered infant formula into a centrifuge tube.[1][2]

  • Add 6.0 mL of methanol and perform ultrasonic extraction at 65°C for 15 minutes.[1][2]

  • Centrifuge at 3000 rpm for 5 minutes and collect the supernatant.[1][2]

  • Repeat the extraction on the residue with a mixture of MeOH-MtBE (1:1, v/v) and then with MtBE alone.[1][2]

  • Combine all supernatants and evaporate to dryness under a gentle stream of nitrogen.

  • The extracted fat residue is used for the subsequent transesterification step.

3. Transesterification (Alkaline Method)

  • Dissolve the extracted fat in 3.0 mL of MtBE.[1][2]

  • Add the internal standard solution (e.g., this compound-d5) at a known concentration.

  • Add 1.4 mL of a 0.6 g/mL solution of NaOH in methanol.[1][2]

  • Incubate the mixture for 15-18 hours at -25°C to facilitate saponification.[1][2]

  • Neutralize the reaction by adding 2.4 mL of a NaBr/phosphoric acid solution.[1][2]

4. Derivatization

  • Following neutralization, an organic layer will form. Separate and evaporate this layer.

  • The residue contains the released, free 3-MCPD.

  • Add a solution of phenylboronic acid (PBA) in diethyl ether (e.g., 5 mg/mL) and allow the derivatization to proceed at room temperature for at least 5 minutes.[1][2]

  • Evaporate the ether under a nitrogen stream at 65°C.[1][2]

  • Reconstitute the final residue in a known volume of isooctane (e.g., 300 µL) for GC-MS analysis.[1][2]

5. GC-MS Analysis

  • Gas Chromatograph (GC): Agilent 8890 GC system or equivalent.

  • Mass Spectrometer (MS): Agilent 5977B GC/MSD or equivalent.

  • Column: A 5%-phenyl-methylpolysiloxane column (e.g., DB-5MS) is commonly used.[2][6]

  • Injection Mode: Pulsed splitless or other suitable injection mode.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[6]

  • Oven Temperature Program: An appropriate temperature gradient to separate the derivatized analytes.

  • MS Detection: The mass spectrometer is operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for enhanced sensitivity and selectivity.[6] Monitor characteristic ions for the derivatized 3-MCPD and the deuterated internal standard.

Data Presentation

The following table summarizes typical method performance data for the analysis of 3-MCPD esters in infant formula.

ParameterValueReference
Linearity Range 25 - 1000 µg/L[7][9]
Correlation Coefficient (r²) > 0.9995[7][9]
Limit of Detection (LOD) 30 µg/kg[7][9]
Limit of Quantification (LOQ) 90 µg/kg[7]
Recovery 86.9 - 110.5%[8][9]
Relative Standard Deviation (RSD) < 15%[8][9]

The table below presents a summary of 3-MCPD ester levels found in commercial infant formula samples from various studies, expressed as free 3-MCPD.

StudyNumber of SamplesMean Concentration of 3-MCPD Esters (µg/kg)Concentration Range of 3-MCPD Esters (µg/kg)
Wang et al.881850 - 316
Le et al.-38.9% of samples positive-
FSANZ Survey (ESR dataset)5610.7 (middle bound)-
Leigh & MacMahon98-21 - 920 (in formulas with palm oil)
Leigh & MacMahon98-72 - 160 (in formulas without palm oil)

Mandatory Visualization

Below is a diagram illustrating the analytical workflow for the determination of 3-MCPD esters in infant formula.

analytical_workflow sample Infant Formula Sample extraction Fat Extraction (MeOH, MtBE) sample->extraction Sample Weighing is_addition Addition of Internal Standard (this compound-d5) extraction->is_addition Extracted Fat transesterification Transesterification (NaOH/MeOH) is_addition->transesterification Spiked Fat derivatization Derivatization (Phenylboronic Acid) transesterification->derivatization Free 3-MCPD gcms GC-MS Analysis derivatization->gcms Derivatized Analyte quantification Quantification gcms->quantification Chromatographic Data

Caption: Analytical workflow for 3-MCPD ester analysis in infant formula.

References

Troubleshooting & Optimization

Technical Support Center: Chromatographic Analysis of rac-1,2-Distearoyl-3-chloropropanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the peak shape of rac-1,2-Distearoyl-3-chloropropanediol during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of poor peak shape for this compound in reversed-phase HPLC?

A1: Poor peak shape, particularly peak tailing, for a lipophilic molecule like this compound in reversed-phase high-performance liquid chromatography (RP-HPLC) can stem from several factors. A primary cause is secondary interactions between the analyte and the stationary phase, where residual silanol (B1196071) groups on the silica (B1680970) packing material can interact with any polar moieties of the molecule, leading to tailing.[1] Other significant factors include using an inappropriate mobile phase pH, column contamination, or a mismatch between the sample solvent and the mobile phase.[1]

Q2: Can the choice of mobile phase additives improve my peak shape?

A2: Absolutely. Mobile phase additives are crucial for achieving good peak shape, especially for complex lipids.[1] For RP-HPLC, incorporating additives like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) (typically 5-10 mM) can help mask residual silanol groups on the column, minimizing secondary interactions.[1] The addition of a small amount of a weak acid, such as 0.1% formic acid or acetic acid, can suppress the ionization of these silanol groups, which is also effective in reducing peak tailing.[1]

Q3: My peak is fronting. What are the likely causes?

A3: Peak fronting is often a sign of column overload. This can happen if the sample concentration is too high or the injection volume is too large for the column's capacity.[2][3] Another common cause is a significant mismatch between the strength of the sample solvent and the mobile phase; if the sample is dissolved in a much stronger solvent, it can lead to fronting.[3][4]

Q4: Is Gas Chromatography (GC) a suitable technique for analyzing this compound?

A4: Gas chromatography can be a powerful technique for lipid analysis, but it typically requires derivatization to make the analyte volatile and thermally stable.[5] For chlorinated lipids, GC coupled with mass spectrometry (GC-MS) using negative-ion chemical ionization (NICI) can be a highly sensitive method.[6][7] However, poor peak shape can still occur due to active sites in the GC inlet or column, or thermal degradation of the analyte.

Troubleshooting Guides

Issue 1: Peak Tailing in Reversed-Phase HPLC

Peak tailing is a common problem that reduces resolution and affects accurate quantification.

Troubleshooting Workflow for Peak Tailing

Caption: Troubleshooting workflow for addressing peak tailing issues.

Data Summary: Mobile Phase Modifiers for Tailing Reduction

ProblemPotential CauseRecommended ActionExpected Outcome
Symmetrical Tailing Secondary interactions with residual silanols.[1]Add 5-10 mM ammonium acetate or ammonium formate to the mobile phase.[1]Masks silanol groups, reducing analyte interaction and tailing.
Ionization of silanol groups.[1]Add 0.1% formic acid or acetic acid to the mobile phase.[1]Suppresses silanol ionization, leading to more symmetrical peaks.
Tailing on all peaks Column contamination.[1]Flush the column with a strong solvent (e.g., isopropanol), or replace the guard/analytical column if necessary.Removes contaminants, restoring peak shape.
Tailing on early peaks Sample solvent is stronger than the mobile phase.[4]Dissolve the sample in the initial mobile phase or a weaker solvent.[1]Improves peak focusing at the column head.
Issue 2: Peak Broadening

Broad peaks can significantly decrease sensitivity and resolution.

Troubleshooting Workflow for Peak Broadening

Caption: Troubleshooting workflow for addressing broad peak issues.

Data Summary: Parameters Affecting Peak Broadening

ParameterPotential Cause of BroadeningRecommended ActionExpected Outcome
Injection Volume Injecting too large a volume can cause band broadening.[1]Reduce the injection volume systematically. A rule of thumb is to inject 1-2% of the total column volume.[8]Sharper, more efficient peaks.
Sample Concentration High sample concentration leads to column overload.[2]Dilute the sample.Restores Gaussian peak shape.
Extra-Column Volume Excessive tubing length or diameter between system components.[1]Use shorter tubing with a smaller internal diameter where possible.[1]Minimizes dispersion outside the column, leading to sharper peaks.
Flow Rate A flow rate that is too high or too low can decrease efficiency.[8]Optimize the flow rate. Lowering the flow rate often improves peak shape at the cost of longer run times.[8]Increased peak height and narrower peak width.

Experimental Protocols

Protocol 1: Mobile Phase Preparation for RP-HPLC Analysis of Lipids

This protocol provides a starting point for preparing a mobile phase designed to improve the peak shape of lipophilic compounds like this compound.

Materials:

  • HPLC-grade Acetonitrile

  • HPLC-grade Isopropanol

  • HPLC-grade Water

  • Ammonium formate or Ammonium acetate (MS-grade)

  • Formic acid or Acetic acid (MS-grade)

Procedure:

  • Prepare Mobile Phase A (Aqueous):

    • To prepare 1 L, measure approximately 900 mL of HPLC-grade water into a clean glass media bottle.

    • Weigh out the required amount of ammonium formate or acetate to achieve a final concentration of 10 mM.

    • Add the salt to the water and mix until fully dissolved.

    • Add 1.0 mL of formic acid or acetic acid for a final concentration of 0.1%.

    • Add HPLC-grade water to reach a final volume of 1 L.

    • Filter the mobile phase through a 0.22 µm filter.

  • Prepare Mobile Phase B (Organic):

    • To prepare 1 L, create a 90:10 (v/v) solution of Isopropanol and Acetonitrile.

    • Add the same concentration of ammonium salt and acid as in Mobile Phase A.

    • Mix thoroughly and filter through a 0.22 µm filter.

  • System Equilibration:

    • Before analysis, thoroughly flush the HPLC system with the new mobile phases.

    • Equilibrate the column with the initial gradient conditions for at least 15-20 column volumes to ensure a stable baseline.

Note: The selection of solvents and additives can significantly impact results. For instance, in ESI(+) mode, 5 mM ammonium formate often shows superior performance for many lipid classes.[9] Always use high-purity solvents to avoid contaminants that can affect lipid analysis.[10]

References

Technical Support Center: Optimizing GC Injection Parameters for rac-1,2-Distearoyl-3-chloropropanediol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the gas chromatography (GC) analysis of rac-1,2-Distearoyl-3-chloropropanediol (DSCP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental parameters and resolving common issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting injection mode for DSCP analysis?

A1: For trace-level analysis, a splitless injection is generally recommended to maximize the transfer of the analyte to the column, thereby enhancing sensitivity.[1] However, if you are working with higher concentrations or experiencing issues with broad solvent peaks, a split injection can provide sharper peaks and reduce the risk of column overload.[2] It is advisable to start with a splitless injection and evaluate the peak shape and response before considering a split injection.

Q2: What is a suitable initial inlet temperature for the analysis of a high molecular weight compound like DSCP?

A2: Due to its high molecular weight and low volatility, a relatively high inlet temperature is necessary to ensure complete and rapid vaporization of DSCP. A good starting point is 280 °C to 300 °C .[3] It is crucial to find a balance, as excessively high temperatures can lead to thermal degradation of the analyte.[3] We recommend performing a temperature ramp study (e.g., 280 °C, 300 °C, 320 °C) to determine the optimal temperature that provides the best peak response and shape without significant degradation.

Q3: Should I use a liner with or without glass wool for DSCP analysis?

A3: For high molecular weight compounds like DSCP, using a liner with deactivated glass wool is often beneficial. The glass wool provides a larger surface area, which aids in the complete vaporization of the sample.[4] It also helps to trap non-volatile residues from the sample matrix, protecting the analytical column. Ensure that the glass wool and the liner are properly deactivated to prevent analyte adsorption and degradation.

Q4: What are the key parameters to optimize for a splitless injection of DSCP?

A4: The most critical parameters for a splitless injection are the inlet temperature , splitless hold time , and the initial oven temperature . The inlet temperature must be high enough to vaporize the DSCP. The splitless hold time should be long enough to allow for the complete transfer of the analyte from the liner to the column; a typical starting point is 0.75 to 1.5 minutes.[5][6] The initial oven temperature should be low enough to allow for solvent focusing, which helps to create a narrow injection band and sharp peaks.[7]

Troubleshooting Guide

This guide addresses common problems encountered during the GC analysis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
No Peak or Very Low Response 1. Insufficient Inlet Temperature: DSCP is not fully vaporizing. 2. Analyte Degradation: Inlet temperature is too high, or the liner/column is active. 3. Leak in the System: A leak in the injector or column connections. 4. Improper Injection Volume: The injected volume is too low.1. Increase the inlet temperature in increments of 10-20 °C. 2. Use a freshly deactivated liner and ensure the column is in good condition. Consider lowering the inlet temperature if degradation is suspected. 3. Perform a leak check of the GC system. 4. Increase the injection volume, but be mindful of potential backflash.
Peak Tailing 1. Active Sites in the System: Adsorption of the analyte on the liner, column, or contaminants. 2. Insufficient Inlet Temperature: Incomplete vaporization leading to slow transfer to the column. 3. Column Overload: Injecting too much sample. 4. Improper Column Installation: The column is not positioned correctly in the inlet.1. Replace the liner with a new, deactivated one. Trim the first few centimeters of the column. 2. Increase the inlet temperature. 3. Dilute the sample or use a split injection. 4. Re-install the column according to the manufacturer's instructions.
Peak Fronting 1. Column Overload: Injecting a sample that is too concentrated. 2. Incompatible Solvent: The solvent is not compatible with the stationary phase. 3. Condensation Effects: The initial oven temperature is too high.1. Dilute the sample or decrease the injection volume. 2. Choose a solvent that is more compatible with the column's stationary phase. 3. Lower the initial oven temperature to allow for proper solvent focusing.
Broad Peaks 1. Slow Analyte Transfer: The splitless hold time is too short, or the carrier gas flow rate is too low. 2. Inlet Temperature Too Low: Incomplete and slow vaporization of DSCP. 3. Large Injection Volume: Can lead to band broadening.1. Increase the splitless hold time or optimize the carrier gas flow rate. 2. Increase the inlet temperature. 3. Reduce the injection volume.
Split Peaks 1. Improper Injection Technique: A slow or jerky manual injection. 2. Condensation in the Inlet: The inlet temperature is too low, or there is a significant temperature gradient. 3. Column Contamination: Buildup of non-volatile material at the head of the column.1. Use an autosampler for consistent and rapid injections. If injecting manually, ensure a fast and smooth plunger depression. 2. Increase the inlet temperature and ensure the inlet is properly insulated. 3. Trim the front end of the column.

Data Presentation

Table 1: Recommended Starting GC Injection Parameters for DSCP Analysis
ParameterSplitless InjectionSplit InjectionRationale
Inlet Temperature 280 - 320 °C280 - 320 °CEnsures complete vaporization of the high molecular weight analyte.[3]
Injection Volume 1 µL1 µLA standard starting volume to avoid overloading.
Split Ratio N/A20:1 to 50:1Adjust based on sample concentration and desired peak shape.
Splitless Hold Time 0.75 - 1.5 minN/AAllows for efficient transfer of the analyte to the column.[5][6]
Carrier Gas Helium or HydrogenHelium or HydrogenInert gases that provide good chromatographic efficiency.
Flow Rate 1.0 - 1.5 mL/min1.0 - 1.5 mL/min (column flow)Optimal for most capillary columns.
Inlet Liner Deactivated, single taper with glass woolDeactivated, single taper with glass woolGlass wool aids in vaporization and traps non-volatile residues.[4]

Experimental Protocols

Protocol 1: Optimization of Inlet Temperature
  • Initial Setup:

    • Install a new, deactivated liner with glass wool.

    • Set the GC oven program with an appropriate temperature ramp for DSCP elution.

    • Use a mid-range concentration standard of DSCP.

    • Set the initial inlet temperature to 280 °C.

  • Temperature Series:

    • Inject the DSCP standard and record the chromatogram.

    • Increase the inlet temperature to 300 °C and inject the standard again.

    • Increase the inlet temperature to 320 °C and inject the standard.

  • Data Analysis:

    • Compare the peak area, peak height, and peak symmetry (tailing factor) for each temperature.

    • Select the temperature that provides the highest response and best peak shape without evidence of degradation (e.g., the appearance of additional small peaks).

Protocol 2: Optimization of Splitless Hold Time
  • Initial Setup:

    • Use the optimal inlet temperature determined in Protocol 1.

    • Set the initial splitless hold time to 0.75 minutes.

  • Hold Time Series:

    • Inject the DSCP standard and record the chromatogram.

    • Increase the splitless hold time to 1.0 minute and inject the standard.

    • Increase the splitless hold time to 1.5 minutes and inject the standard.

  • Data Analysis:

    • Compare the peak area for each hold time.

    • The optimal hold time is typically the point at which the peak area plateaus, indicating that the maximum amount of analyte has been transferred to the column.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Logic for Poor Peak Shape start Problem: Poor Peak Shape check_tailing Peak Tailing? start->check_tailing check_fronting Peak Fronting? check_tailing->check_fronting No solution_tailing Solutions: - Increase Inlet Temp - Replace Liner - Check for Leaks - Dilute Sample check_tailing->solution_tailing Yes check_broad Broad Peak? check_fronting->check_broad No solution_fronting Solutions: - Dilute Sample - Lower Initial Oven Temp - Check Solvent Compatibility check_fronting->solution_fronting Yes solution_broad Solutions: - Increase Splitless Hold Time - Increase Inlet Temp - Reduce Injection Volume check_broad->solution_broad Yes end Re-analyze Sample check_broad->end No (Other Issue) solution_tailing->end solution_fronting->end solution_broad->end

Caption: Troubleshooting workflow for common peak shape issues.

Experimental_Workflow Workflow for Optimizing Injection Parameters start Start Optimization step1 Set Initial Parameters (See Table 1) start->step1 step2 Optimize Inlet Temperature (Protocol 1) step1->step2 step3 Optimize Splitless Hold Time (Protocol 2) step2->step3 step4 Fine-tune Other Parameters (e.g., Flow Rate, Oven Program) step3->step4 end Final Optimized Method step4->end

Caption: Experimental workflow for injection parameter optimization.

References

Technical Support Center: Mass Spectrometry Analysis of rac-1,2-Distearoyl-3-chloropropanediol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of rac-1,2-Distearoyl-3-chloropropanediol (DSCP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to signal suppression in the analysis of this and similar lipid molecules.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression and why is it a concern for the analysis of this compound?

A1: Signal suppression, a type of matrix effect, is a common phenomenon in mass spectrometry where the ionization efficiency of the target analyte, in this case, this compound (DSCP), is reduced by the presence of co-eluting compounds from the sample matrix. This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analysis. In the analysis of lipids like DSCP, which are often extracted from complex biological matrices, phospholipids (B1166683) are a major contributor to signal suppression, particularly in electrospray ionization (ESI).

Q2: How can I determine if the signal for my DSCP is being suppressed?

A2: There are two primary methods to assess signal suppression:

  • Post-Column Infusion: In this method, a constant flow of a DSCP standard solution is introduced into the mass spectrometer after the analytical column. A blank matrix sample is then injected onto the column. A dip in the baseline signal of the DSCP standard at the retention time of interfering matrix components indicates signal suppression.

  • Matrix Effect Calculation: This involves comparing the signal response of a DSCP standard in a pure solvent to the signal response of the same standard spiked into a blank matrix extract. A lower signal in the matrix extract confirms the presence of signal suppression. The matrix effect can be quantified using the following formula:

    • Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

Q3: What are the primary causes of signal suppression for chlorinated lipids like DSCP?

A3: The primary causes of signal suppression for DSCP are similar to those for other lipids and include:

  • High concentrations of co-eluting matrix components: These can include other lipids (especially phospholipids), salts, and detergents from the sample or sample preparation process.

  • Competition for ionization: In the ESI source, matrix components can compete with DSCP for charge, leading to a reduction in the formation of DSCP ions.

  • Changes in droplet properties: High concentrations of non-volatile matrix components can alter the surface tension and viscosity of the ESI droplets, hindering the evaporation of solvent and the release of gas-phase analyte ions.

Q4: What are the general strategies to mitigate signal suppression for DSCP analysis?

A4: A multi-pronged approach is often the most effective way to address signal suppression:

  • Sample Preparation: Employing robust sample preparation techniques to remove interfering matrix components is crucial. This can include:

    • Liquid-Liquid Extraction (LLE): To partition DSCP into a solvent that is immiscible with the bulk of the matrix.

    • Solid-Phase Extraction (SPE): To selectively retain and elute DSCP while washing away interfering compounds.

  • Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate DSCP from co-eluting matrix components is a key strategy. This can involve adjusting the mobile phase composition, gradient profile, or using a different type of analytical column.

  • Use of Internal Standards: Incorporating a stable isotope-labeled internal standard (SIL-IS) of DSCP (e.g., this compound-d5) is highly recommended for accurate quantification. The SIL-IS co-elutes with the analyte and experiences similar signal suppression, allowing for reliable normalization of the signal.

Troubleshooting Guides

This section provides solutions to common problems encountered during the mass spectrometric analysis of this compound.

Problem 1: Low or no detectable signal for DSCP in my sample.

Possible Cause Troubleshooting Step
Significant Signal Suppression Perform a post-column infusion experiment or a matrix effect calculation to confirm suppression. If confirmed, proceed with the solutions below.
Inefficient Ionization Optimize ESI source parameters. For lipids like DSCP, positive ion mode is common. The addition of an additive like ammonium (B1175870) acetate (B1210297) to the mobile phase can promote the formation of ammonium adducts ([M+NH4]+), which often provides a more stable and intense signal.
Sub-optimal MS/MS Parameters If using tandem mass spectrometry (MS/MS), ensure that the precursor ion and product ion transitions, as well as the collision energy, are optimized for DSCP. For a starting point, you can use parameters from structurally similar molecules like 3-MCPD distearate and optimize from there.
Sample Degradation Ensure proper sample storage and handling to prevent degradation of the lipid. Prepare fresh samples if degradation is suspected.

Problem 2: Poor reproducibility of DSCP signal between injections.

Possible Cause Troubleshooting Step
Variable Matrix Effects The composition of the matrix can vary between samples, leading to inconsistent signal suppression. The use of a stable isotope-labeled internal standard is the most effective way to correct for this variability.
Carryover DSCP and other lipids can be "sticky" and adhere to the LC system components. Implement a robust wash cycle between injections, using a strong solvent like isopropanol, to minimize carryover.
Inconsistent Sample Preparation Ensure that the sample preparation procedure is consistent for all samples and standards. Automating the sample preparation process can improve reproducibility.

Problem 3: Difficulty in achieving baseline separation of DSCP from matrix interferences.

Possible Cause Troubleshooting Step
Inadequate Chromatographic Resolution Optimize the LC method. Consider using a column with a different stationary phase (e.g., a C18 or a more specialized lipid analysis column). Adjusting the gradient elution profile, such as using a shallower gradient, can also improve separation.
Complex Sample Matrix Enhance the sample cleanup process. A multi-step sample preparation approach, combining LLE and SPE, may be necessary for very complex matrices.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline for the extraction of DSCP from a lipid-rich matrix. Optimization for your specific matrix is recommended.

  • Sample Pre-treatment: Dissolve the sample in a non-polar solvent like hexane (B92381) or a mixture of tert-butyl methyl ether and ethyl acetate (e.g., 4:1 v/v).[1]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by the solvent used for sample dissolution.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove polar interferences.

  • Elution: Elute the DSCP and other lipids with a stronger solvent, such as ethyl acetate or a mixture of hexane and ethyl acetate.

  • Dry Down and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in a solvent compatible with your LC-MS system (e.g., methanol or isopropanol).

Protocol 2: LC-MS/MS Analysis of DSCP (Adapted from 3-MCPD Distearate Methods)

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 10 mM ammonium acetate

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 10 mM ammonium acetate

  • Gradient: A typical gradient would start with a high percentage of mobile phase A and ramp up to a high percentage of mobile phase B to elute the hydrophobic lipids.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions (Predicted for DSCP - [M+NH4]+):

    • Precursor Ion: m/z 692.6 (based on C39H75ClO4 + NH4+)

    • Product Ions: To be determined by infusing a DSCP standard and performing a product ion scan. Likely fragments would correspond to the loss of the fatty acid chains.

  • Collision Energy: To be optimized for the specific instrument and transitions.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Matrix Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Cleanup Further Cleanup (optional) Extraction->Cleanup Reconstitution Reconstitution in LC-MS compatible solvent Cleanup->Reconstitution LC UHPLC Separation Reconstitution->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification using Internal Standard Integration->Quantification Troubleshooting_Signal_Suppression Start Low or Inconsistent DSCP Signal CheckSuppression Assess Signal Suppression (Post-column infusion or Matrix Effect Calculation) Start->CheckSuppression SuppressionConfirmed Signal Suppression Confirmed? CheckSuppression->SuppressionConfirmed OptimizeSamplePrep Optimize Sample Preparation (LLE, SPE) SuppressionConfirmed->OptimizeSamplePrep Yes NoSuppression No Significant Suppression SuppressionConfirmed->NoSuppression No OptimizeChroma Optimize Chromatography OptimizeSamplePrep->OptimizeChroma UseIS Use Stable Isotope-Labeled Internal Standard OptimizeChroma->UseIS Reanalyze Re-analyze Samples UseIS->Reanalyze TroubleshootOther Troubleshoot Other MS Parameters NoSuppression->TroubleshootOther

References

stability issues of rac-1,2-Distearoyl-3-chloropropanediol in solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided as a general guide for researchers, scientists, and drug development professionals. Specific stability data for rac-1,2-Distearoyl-3-chloropropanediol is not extensively available in published literature. The recommendations and protocols outlined below are based on the chemical properties of the molecule and data from structurally similar compounds, such as diacylglycerols (DAGs) and other chlorinated lipids. It is strongly recommended that users perform their own stability studies for their specific experimental conditions and formulations.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Based on its long stearoyl chains, this compound is a lipophilic compound. It is expected to be soluble in chlorinated solvents like chloroform (B151607) and dichloromethane, as well as other organic solvents such as methanol (B129727), ethanol (B145695), and dimethyl sulfoxide (B87167) (DMSO). Some suppliers offer this compound in a methanol solution. For biological experiments, dissolving the compound in a small amount of ethanol or DMSO followed by dilution in the aqueous medium is a common practice for similar lipids.

Q2: What are the optimal storage conditions for this compound?

A2: To ensure stability and prevent degradation, it is recommended to store this compound under the following conditions:

  • Temperature: 2-8°C for short-term storage. For long-term storage, -20°C is preferable.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Form: If purchased as a solid, it is best stored in that form. If in solution, ensure it is in a tightly sealed glass vial with a Teflon-lined cap.

Q3: Can I store solutions of this compound in plastic containers?

A3: It is strongly advised to avoid storing solutions of this compound, especially in organic solvents, in plastic containers. Plasticizers and other contaminants can leach from the plastic, potentially contaminating your sample. Always use glass vials with Teflon-lined caps (B75204) for storage.

Q4: Is this compound sensitive to pH changes?

A4: While specific data is unavailable, the ester linkages in the molecule are susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions. It is advisable to maintain solutions at a neutral pH unless your experimental protocol requires otherwise. If you must work at non-neutral pH, it is crucial to assess the compound's stability under those conditions.

Q5: Does this compound have any known biological activity?

A5: There is no specific information in the searched literature detailing the biological activity of this compound. However, its structural similarity to 1,2-diacylglycerols (DAGs), which are important second messengers in cellular signaling and activators of Protein Kinase C (PKC), suggests that it may have the potential to interact with similar pathways. Researchers should consider this possibility in their experimental design.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Compound precipitates out of solution upon storage at low temperatures. The solubility of the compound decreases at lower temperatures.Gently warm the solution to room temperature or slightly above to redissolve the compound. Sonication may also aid in redissolution.
Inconsistent or unexpected experimental results. The compound may have degraded due to improper handling or storage.1. Verify the purity of your stock solution using an appropriate analytical method (see Experimental Protocols). 2. Prepare fresh solutions from a solid stock if possible. 3. Ensure storage conditions are optimal (see FAQs).
Evidence of hydrolysis (e.g., presence of free stearic acid or monochloropropanediol). Exposure to water, acidic, or basic conditions.1. Use anhydrous solvents for preparing stock solutions. 2. Avoid prolonged exposure to aqueous environments, especially at non-neutral pH. 3. Buffer aqueous solutions to a neutral pH if compatible with the experiment.
Suspicion of acyl migration. The stearoyl groups may migrate from the 1,2-positions to the 1,3-positions, forming an isomeric impurity. This can be influenced by temperature and the presence of catalysts.[1][2]1. Minimize the time the compound is in solution, especially at elevated temperatures. 2. Analyze the sample for the presence of the 1,3-isomer using chromatographic methods (e.g., HPLC, GC-MS).

Data on Storage and Stability

Parameter Recommendation/Information Source/Rationale
Storage Temperature 2-8°C (short-term), -20°C (long-term)Supplier recommendations and general practice for lipids.
Recommended Solvent Methanol, Chloroform, Ethanol, DMSOSupplier information and solubility of similar long-chain lipids.[3]
Shelf-life in Methanol Up to 24 months (at specified concentration and storage)Supplier datasheet for a methanol solution.[3]
Potential Degradation Pathways Hydrolysis of ester bonds, Acyl migrationChemical properties of diacylglycerols and esters.[1][4]

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution using HPLC-UV/CAD

This protocol outlines a general method to assess the stability of this compound in a given solvent over time.

1. Materials:

  • This compound

  • HPLC-grade solvent of interest (e.g., methanol, ethanol)

  • HPLC system with a UV or Charged Aerosol Detector (CAD)

  • C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile/Isopropanol (user-determined ratio)

2. Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in the solvent of interest to a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (Time 0): Immediately after preparation, inject an aliquot of the stock solution into the HPLC system.

  • HPLC Conditions (Example):

    • Flow rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Gradient: Start with a suitable ratio of Mobile Phase A and B, and run a gradient to 100% B over a set time to ensure elution of the compound and any potential degradation products.

    • Detection: UV at a low wavelength (e.g., 205-215 nm) or using a CAD.

  • Stability Study:

    • Store aliquots of the stock solution under the desired conditions (e.g., different temperatures, light exposure).

    • At specified time points (e.g., 1, 3, 7, 14, 30 days), analyze an aliquot by HPLC using the same method as the initial analysis.

  • Data Analysis:

    • Compare the peak area of the parent compound at each time point to the initial peak area to determine the percentage remaining.

    • Monitor for the appearance of new peaks, which may indicate degradation products.

Visualizations

Caption: Troubleshooting workflow for inconsistent experimental results.

Degradation_Pathways Potential Degradation Pathways parent This compound hydrolysis Hydrolysis (H2O, Acid/Base) parent->hydrolysis acyl_migration Acyl Migration (Heat, Catalyst) parent->acyl_migration hydrolysis_products Products: - 1-Stearoyl-3-chloropropanediol - 2-Stearoyl-3-chloropropanediol - Stearic Acid - 3-Chloropropanediol hydrolysis->hydrolysis_products acyl_migration_product Product: rac-1,3-Distearoyl-2-chloropropanediol (Isomer) acyl_migration->acyl_migration_product

Caption: Potential degradation pathways for the compound.

References

preventing degradation of rac-1,2-Distearoyl-3-chloropropanediol during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of rac-1,2-Distearoyl-3-chloropropanediol during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a type of diacylglycerol containing two stearic acid chains and a chlorine atom attached to the third carbon of the glycerol (B35011) backbone. It belongs to a class of compounds known as 3-monochloropropane-1,2-diol (3-MCPD) esters, which are process contaminants that can form in foods, particularly refined vegetable oils, during high-temperature processing.[1][2]

Q2: What are the primary causes of its degradation during sample preparation?

A2: The primary causes of degradation are exposure to high temperatures and harsh pH conditions (both acidic and alkaline).[1][3] High temperatures can lead to isomerization, dechlorination, and deacylation.[4] Strong acids or bases, often used in older indirect analysis methods, will hydrolyze the ester bonds, breaking the molecule down into free 3-MCPD and fatty acids.[1]

Q3: How does temperature affect the stability of the compound?

A3: this compound is susceptible to thermal degradation. Studies on similar 3-MCPD esters show that significant degradation, including isomerization to 2,3-distearoyl-1-chloropropanediol and dechlorination, occurs at temperatures above 180°C.[4][5] For optimal stability, all sample preparation steps should be conducted at low temperatures (e.g., on ice or at 4°C) and solvent evaporation should be performed under reduced pressure at a low temperature (e.g., <40°C).

Q4: Can I use standard hydrolysis protocols to analyze this compound?

A4: Standard hydrolysis protocols (e.g., alkaline or acidic transesterification) are designed to intentionally break down the ester to measure the total "free" 3-MCPD content.[1][6] If your goal is to analyze the intact this compound molecule, you must avoid these methods. Instead, a direct analysis approach using techniques like LC-MS is recommended.[7]

Troubleshooting Guide

Problem: I am seeing low recovery of my target analyte after extraction.

  • Possible Cause 1: Thermal Degradation. Were any steps, particularly solvent evaporation, conducted at high temperatures?

    • Solution: Ensure all steps are performed at low temperatures. Use a rotary evaporator with a chilled water bath (<40°C) or a centrifugal vacuum concentrator. Avoid using a heating block or blowing air/nitrogen at high temperatures.

  • Possible Cause 2: Hydrolysis. Was the sample exposed to acidic or basic conditions? Some extraction methods use acidic or basic reagents.

    • Solution: Maintain a neutral pH throughout the sample preparation process. Use buffered solutions if necessary and avoid reagents like strong acids (e.g., sulfuric acid) or bases (e.g., sodium hydroxide) for extraction.

  • Possible Cause 3: Inefficient Extraction. The solvent system may not be optimal for this lipid.

    • Solution: Use a well-established lipid extraction method, such as a modified Folch or Bligh-Dyer extraction, which uses a chloroform (B151607)/methanol/water mixture. This ensures efficient partitioning of the lipid into the organic phase.

Problem: I am detecting isomeric or dechlorinated byproducts in my analysis.

  • Possible Cause: Isomerization or Dechlorination. This is a strong indicator of thermal stress during sample preparation.[4] Even brief exposure to high temperatures can cause the acyl chains to migrate or the chlorine atom to be removed.

    • Solution: Critically review your entire workflow for any steps involving heat. This includes initial sample homogenization, extraction, and solvent removal. Store extracts at low temperatures (-20°C or -80°C) under an inert atmosphere (e.g., nitrogen or argon) to prevent long-term degradation.

Key Stability Parameters

To minimize degradation, adhere to the following conditions during sample preparation.

ParameterRecommended ConditionRationale & References
Temperature Keep samples on ice or at 4°C. Evaporate solvents at <40°C.High temperatures (>180°C) cause significant degradation, including isomerization and dechlorination.[4][8]
pH Maintain neutral pH (6.5-7.5).Both acidic and alkaline conditions can catalyze the hydrolysis of the ester bonds, leading to analyte loss.[1]
Solvents Use high-purity solvents (e.g., HPLC or LC-MS grade) like chloroform, methanol, and hexane.Prevents introduction of reactive contaminants.
Reagents to Avoid Strong acids (e.g., H₂SO₄, HCl), strong bases (e.g., NaOH, KOH), and chloride salts in extraction buffers.Strong acids/bases cause hydrolysis.[1] Excess chloride ions could potentially promote side reactions.
Storage Store extracts in glass vials at -20°C or -80°C under an inert gas (N₂ or Ar).Prevents oxidation and long-term thermal degradation. Borosilicate glass is preferred to avoid contaminants from plasticware.

Visualizing Degradation and a Protective Workflow

The following diagrams illustrate the primary degradation pathways and a recommended workflow to prevent them.

cluster_degradation Degradation Products main This compound isomer 2,3-Distearoyl-1-chloropropanediol (Isomer) main->isomer dechlor 1,2-Distearoylglycerol (Dechlorinated Product) main->dechlor hydro Stearic Acid + 3-MCPD (Hydrolysis Products) main->hydro temp High Temperature (>180°C) temp->main Isomerization & Dechlorination ph Strong Acid / Base ph->main Hydrolysis

Caption: Primary degradation pathways for this compound.

start Start: Biological Sample homogenize 1. Homogenize Sample in PBS (on ice) start->homogenize extract 2. Add Methanol & Chloroform (e.g., Folch Method) homogenize->extract vortex 3. Vortex & Centrifuge (4°C) to Separate Phases extract->vortex collect 4. Collect Lower Organic Phase (Chloroform) vortex->collect evaporate 5. Evaporate Solvent under N₂ or Vacuum (<40°C) collect->evaporate reconstitute 6. Reconstitute Lipid Film in Appropriate Solvent evaporate->reconstitute end End: Sample Ready for Direct Analysis (LC-MS) reconstitute->end

Caption: Recommended workflow for sample preparation to minimize degradation.

Detailed Experimental Protocol

Protocol: Gentle Lipid Extraction for Intact this compound Analysis

This protocol is a modified version of the Folch lipid extraction method, optimized to minimize degradation of thermally and pH-sensitive analytes.

Materials:

  • Homogenizer

  • Ice bucket

  • Refrigerated centrifuge

  • Glass centrifuge tubes with PTFE-lined caps

  • Glass Pasteur pipettes

  • Sample concentrator (e.g., rotary evaporator with <40°C water bath or nitrogen evaporator)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sodium sulfate (B86663) (anhydrous)

  • LC-MS grade solvent for final reconstitution (e.g., isopropanol/acetonitrile)

Procedure:

  • Sample Homogenization:

    • Pre-chill all glassware and solutions on ice.

    • Place your sample (e.g., tissue, cell pellet) in a pre-chilled glass centrifuge tube.

    • Add 1 mL of cold PBS (pH 7.4).

    • Homogenize the sample thoroughly while keeping the tube on ice.

  • Solvent Addition and Extraction:

    • To the 1 mL of homogenate, add 2 mL of cold methanol. Vortex for 30 seconds.

    • Add 4 mL of cold chloroform. The final solvent ratio should be approximately 2:1:1 chloroform:methanol:aqueous sample.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and lipid extraction.

  • Phase Separation:

    • Centrifuge the mixture at 1,500 x g for 10 minutes at 4°C.[9]

    • This will result in two distinct phases: an upper aqueous/methanol phase and a lower organic (chloroform) phase containing the lipids. A protein disk may be visible at the interface.

  • Collection of Lipid Extract:

    • Carefully aspirate and discard the upper aqueous phase using a glass Pasteur pipette.

    • Insert the pipette through the protein disk to collect the lower chloroform phase and transfer it to a clean glass tube. Be careful not to disturb the protein layer.

    • (Optional but recommended) To remove any residual water, pass the chloroform extract through a small column containing anhydrous sodium sulfate.

  • Solvent Evaporation:

    • Dry the chloroform extract under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.

    • Crucially, ensure the sample temperature does not exceed 40°C during this step.

  • Reconstitution and Storage:

    • Once the lipid film is completely dry, reconstitute it in a known volume of an appropriate solvent compatible with your analytical method (e.g., 100 µL of isopropanol/acetonitrile).

    • Transfer the reconstituted sample to an autosampler vial.

    • If not analyzing immediately, flush the vial with nitrogen or argon, cap tightly, and store at -80°C.

References

Technical Support Center: Optimizing Derivatization for Chloropropanediol Ester Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the derivatization of chloropropanediol esters (e.g., 2-MCPD and 3-MCPD esters) for gas chromatography-mass spectrometry (GC-MS) analysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the derivatization process, which typically follows the transesterification of the esters to their free forms. The most common derivatization agent is phenylboronic acid (PBA).

Issue 1: Low or No Analyte Signal

Question: I am not seeing a signal for my derivatized 2-MCPD or 3-MCPD, or the signal is significantly lower than expected. What are the possible causes and solutions?

Answer:

Low or absent analyte signals after derivatization are common issues that can stem from several factors throughout the analytical workflow. Here is a breakdown of potential causes and corresponding troubleshooting steps:

  • Incomplete Transesterification: The derivatization step relies on the presence of free 2-MCPD and 3-MCPD. If the initial transesterification of the fatty acid esters is incomplete, the concentration of the free analytes will be low, leading to a poor derivatization yield.

    • Solution: Review and optimize your transesterification protocol. Ensure the correct catalyst (acidic or alkaline) and reaction conditions (time, temperature) are used. For example, some acidic transesterification methods may require up to 16 hours.[1][2]

  • Presence of Water: Derivatization reagents, such as Phenylboronic Acid (PBA) and especially heptafluorobutyrylimidazole (HFBI), are sensitive to moisture. Water in the sample or reagents can hydrolyze the derivatizing agent, rendering it inactive.[3][4][5]

    • Solution: Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. If your sample is aqueous, it must be completely dried before adding the derivatization reagent.[5] Consider using a drying agent like anhydrous sodium sulfate.

  • Degradation of Analyte: 3-MCPD can degrade under certain conditions, particularly during alkaline hydrolysis, which can lead to lower than expected concentrations before derivatization even begins.[6][7]

    • Solution: Carefully control the conditions of your hydrolysis/transesterification step. Some methods utilize lower temperatures (-25°C) during alkaline transesterification to minimize degradation.[1]

  • Inefficient Derivatization Reaction: The derivatization reaction itself may be suboptimal.

    • Solution:

      • Reagent Concentration: Ensure a sufficient molar excess of the derivatizing agent is used.

      • Reaction Time and Temperature: Optimize the reaction time and temperature. For PBA derivatization, a reaction time of 15 minutes at ambient temperature has been shown to be adequate to obtain a maximum analyte signal.[2]

      • Reagent Quality: Use high-quality derivatization reagents and store them under the recommended conditions to prevent degradation.[4]

Issue 2: Poor Peak Shape and Tailing

Question: My chromatogram shows significant peak tailing for the derivatized MCPD analytes. How can I improve the peak shape?

Answer:

Peak tailing for derivatized chloropropanediols is often indicative of active sites in the GC system or issues with the derivatization itself.

  • Incomplete Derivatization: Free, underivatized MCPDs are highly polar and will interact with the GC column's stationary phase, causing peak tailing.[4][5]

    • Solution: Re-evaluate and optimize your derivatization protocol as described in "Issue 1" to ensure the reaction goes to completion.

  • GC System Activity: Active sites in the injector liner, column, or detector can interact with the analytes.

    • Solution:

      • Use a deactivated injector liner.

      • Consider using a guard column to protect the analytical column from non-volatile residues.[8][9]

      • Perform regular maintenance on your GC system, including trimming the column and cleaning the ion source.

  • Co-elution with Matrix Components: Interference from the sample matrix can affect peak shape.

    • Solution: Improve your sample cleanup procedure before derivatization. This may include solid-phase extraction (SPE) to remove interfering compounds.

Issue 3: Instrument Fouling and Decreased Sensitivity Over Time

Question: I'm observing a gradual decrease in sensitivity and suspect my GC-MS system is getting contaminated. What could be the cause?

Answer:

A common cause of instrument fouling in this analysis is the formation of by-products from the derivatization reagent.

  • Excess Phenylboronic Acid (PBA): Using a large excess of PBA can lead to the formation of triphenylboroxin, a less volatile by-product that can contaminate the GC inlet and mass spectrometer ion source.[10]

    • Solution:

      • Optimize PBA Concentration: Use the minimum amount of PBA necessary for complete derivatization.

      • Post-Derivatization Cleanup: Implement a solid-phase extraction (SPE) cleanup step after derivatization to remove excess PBA and triphenylboroxin. An (n-propyl)ethylenediamine (PSA) SPE column has been shown to be effective for this purpose.[10]

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reagents for 2-MCPD and 3-MCPD analysis?

A1: The most widely used derivatization reagent for 2-MCPD and 3-MCPD is Phenylboronic Acid (PBA).[1][8][11] PBA reacts with the diol structure of the MCPDs to form a more volatile and less polar cyclic boronate ester, which is amenable to GC analysis.[1][8] Another reagent that can be used is heptafluorobutyrylimidazole (HFBI), although it is more sensitive to water.[3]

Q2: What is the purpose of the "salting out" step before derivatization?

A2: The "salting out" step, which involves adding a salt like sodium chloride (NaCl) or sodium bromide (NaBr), is used to increase the ionic strength of the aqueous phase.[1] This reduces the solubility of the analytes (free MCPDs) in the aqueous layer and facilitates their extraction into an organic solvent prior to derivatization.[1] However, care must be taken as using chloride salts can potentially lead to the formation of additional 3-MCPD, causing an overestimation of the analyte.[6][7]

Q3: What are the typical recovery rates I should expect for my derivatization and analysis?

A3: Expected recovery rates can vary depending on the specific matrix and analytical method used. However, well-optimized methods report high recovery rates. For example, studies have shown average recoveries ranging from 92.80% to 108.79% for 3-MCPD esters spiked in various oil samples.[10][12]

Q4: What are the typical Limits of Detection (LOD) and Quantification (LOQ) for these methods?

A4: The LOD and LOQ are dependent on the instrumentation and the specific method employed. Published methods report a range of detection and quantification limits. For instance, one optimized method reported an LOD of 0.05 mg/kg and an LOQ of 0.10 mg/kg for 3-MCPD esters.[10] Another study reported LODs of 0.02 mg/kg for 2-MCPDE, 0.01 mg/kg for 3-MCPDE, and 0.02 mg/kg for glycidyl (B131873) esters (GE).[13]

Quantitative Data Summary

The following tables summarize key quantitative parameters from various studies on the analysis of chloropropanediol esters.

Table 1: Method Performance for 3-MCPD Ester Analysis

ParameterValueMatrixReference
Recovery92.80% - 105.22%Edible Plant Oils[12]
Recovery98.83% - 108.79%Camellia Oil[10]
Reproducibility (RSD)4.18% - 5.63%Edible Plant Oils[12]
LOD0.11 mg/kgEdible Plant Oils[12]
LOQ0.14 mg/kgEdible Plant Oils[12]
LOD0.05 mg/kgCamellia Oil[10]
LOQ0.10 mg/kgCamellia Oil[10]

Table 2: Method Performance for 2-MCPD, 3-MCPD, and Glycidyl Esters

AnalyteParameterValueMatrixReference
2-MCPDERecovery100% - 108%Spiked Glycerol[13]
3-MCPDERecovery101% - 103%Spiked Glycerol[13]
GERecovery93% - 99%Spiked Glycerol[13]
2-MCPDELOD0.02 mg/kgGlycerol[13]
3-MCPDELOD0.01 mg/kgGlycerol[13]
GELOD0.02 mg/kgGlycerol[13]

Experimental Protocols

Protocol 1: Indirect Analysis of 3-MCPD Esters via Acidic Transesterification and PBA Derivatization

This protocol is a generalized procedure based on common indirect methods.[1][8][12]

  • Internal Standard Spiking: Add an internal standard (e.g., 3-MCPD-d5) to the oil or fat sample.

  • Transesterification:

    • Dissolve the sample in a suitable solvent (e.g., methyl tert-butyl ether).

    • Add an acidic catalyst (e.g., sulfuric acid in methanol).

    • Incubate for an extended period (e.g., 4-16 hours) to ensure complete conversion of the esters to free 3-MCPD and fatty acid methyl esters (FAMEs).

  • Neutralization and Extraction of FAMEs:

    • Stop the reaction by adding a neutralizing agent (e.g., sodium hydrogen carbonate solution).

    • Add a nonpolar solvent (e.g., iso-hexane) and vortex to extract the FAMEs. Discard the organic layer. Repeat this extraction.

  • Extraction of Free 3-MCPD:

    • Perform a "salting out" step by adding a salt solution (e.g., sodium chloride).

    • Extract the free 3-MCPD using a suitable solvent mixture (e.g., diethyl ether/ethyl acetate).

  • Derivatization:

    • Evaporate the solvent from the extract.

    • Add a solution of Phenylboronic Acid (PBA) in a suitable solvent (e.g., diethyl ether).

    • Allow the reaction to proceed at room temperature for at least 15 minutes.[2]

  • Post-Derivatization Cleanup (Optional but Recommended):

    • Load the derivatized sample onto an SPE column (e.g., PSA) to remove excess PBA and by-products.

    • Elute the derivatized analyte.

  • GC-MS Analysis:

    • Evaporate the solvent and reconstitute the sample in a suitable solvent for injection (e.g., isooctane).

    • Analyze using GC-MS in selected ion monitoring (SIM) mode.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_cleanup Cleanup & Derivatization cluster_analysis Analysis Sample Oil/Fat Sample ISTD Add Internal Standard (3-MCPD-d5) Sample->ISTD Transesterification Acidic or Alkaline Transesterification ISTD->Transesterification Free_MCPD Free 3-MCPD + FAMEs Transesterification->Free_MCPD Neutralize Neutralization & FAME Extraction Free_MCPD->Neutralize Extract_MCPD Aqueous Layer (Free 3-MCPD) Neutralize->Extract_MCPD Derivatization Add Phenylboronic Acid (PBA) Extract_MCPD->Derivatization Derivatized_MCPD Derivatized 3-MCPD Derivatization->Derivatized_MCPD SPE_Cleanup SPE Cleanup (Optional) Derivatized_MCPD->SPE_Cleanup GCMS GC-MS Analysis Derivatized_MCPD->GCMS Without SPE SPE_Cleanup->GCMS Troubleshooting_Logic cluster_investigate Investigation Path cluster_solutions Potential Solutions Start Low/No Analyte Signal or Poor Peak Shape Check_Deriv Is Derivatization Complete? Start->Check_Deriv Check_Trans Is Transesterification Complete? Start->Check_Trans Check_Moisture Is Moisture Present? Start->Check_Moisture Check_Cleanup Is Cleanup Effective? Start->Check_Cleanup Optimize_Deriv Optimize Deriv. Conditions (Time, Temp, Reagent) Check_Deriv->Optimize_Deriv No Optimize_Trans Optimize Transesterification Protocol Check_Trans->Optimize_Trans No Dry_Sample Dry Sample/Reagents Thoroughly Check_Moisture->Dry_Sample Yes Improve_Cleanup Implement/Improve SPE Cleanup Check_Cleanup->Improve_Cleanup No

References

Technical Support Center: Enhancing Signal-to-Noise Ratio for rac-1,2-Distearoyl-3-chloropropanediol (DSCP) Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of rac-1,2-Distearoyl-3-chloropropanediol (DSCP) and related 3-MCPD esters. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (SNR) in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DSCP) and why is enhancing its detection signal important?

A1: this compound (DSCP) is a di-ester of 3-monochloropropane-1,2-diol (3-MCPD). 3-MCPD esters are process contaminants formed in foods containing fats and oils during high-temperature processing, such as the refining of edible oils.[1] Classified as a possible human carcinogen, regulatory bodies have set maximum permissible levels for these contaminants in food products.[2][3] Enhancing the signal-to-noise ratio is critical for accurately quantifying DSCP at trace levels to ensure food safety, meet regulatory compliance, and conduct reliable toxicological studies.

Q2: What are the primary challenges in achieving a high SNR for DSCP detection?

A2: The main challenges include:

  • Low Concentration: DSCP is often present at very low levels (µg/kg or ppb) in complex matrices.[3]

  • Matrix Effects: Edible oils and other lipid-rich samples contain a high concentration of triglycerides and other fatty acid esters, which can interfere with the analysis and suppress the analyte signal.[4]

  • Co-elution: The vast number of different fatty acid esters in a sample can co-elute with the target analyte, making accurate quantification difficult.[5]

  • Analyte Stability: The analytical procedure, particularly hydrolysis steps, can lead to the degradation of the target analyte or the unintended formation of additional 3-MCPD, affecting accuracy.[6]

  • Instrumental Noise: High background noise from the analytical system (e.g., GC-MS) can obscure the analyte signal, especially at low concentrations.[7][8]

Q3: Which analytical techniques are recommended for DSCP detection?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most common technique for analyzing 3-MCPD esters like DSCP.[2] For enhanced sensitivity and selectivity, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is often preferred.[3][9] Direct analysis using Liquid Chromatography-Mass Spectrometry (LC-MS), often with high-resolution instruments like TOF-MS or Orbitrap, is also a powerful alternative that can detect the intact ester without hydrolysis.[10][11]

Q4: How does sample preparation impact the signal-to-noise ratio?

A4: Sample preparation is arguably the most critical factor for achieving a good SNR. For DSCP, this typically involves an indirect analysis approach where the ester is hydrolyzed to release the free 3-MCPD backbone. Key steps include:

  • Hydrolysis/Transesterification: This step cleaves the fatty acid chains from the glycerol (B35011) backbone. Both acidic and alkaline conditions can be used, but they must be carefully controlled to ensure complete reaction without degrading the analyte.[6][12]

  • Cleanup: After hydrolysis, the released 3-MCPD must be separated from the fatty acids and other matrix components. This is often done using liquid-liquid extraction or solid-phase extraction (SPE) with silica (B1680970) cartridges.[1] An effective cleanup reduces matrix interference, thereby lowering background noise and improving the SNR.

  • Derivatization: Free 3-MCPD is not volatile enough for GC analysis and requires derivatization. Phenylboronic acid (PBA) is commonly used to create a more volatile and stable derivative suitable for GC-MS analysis.[13] This step significantly enhances the signal intensity of the analyte.

Q5: What is the purpose of an internal standard?

A5: An internal standard is essential for accurate and precise quantification. A stable isotope-labeled version of the analyte, such as rac-1,2-bis-palmitoyl-3-chloropropanediol-d5 (a deuterated analog), is added to the sample at the very beginning of the preparation process.[12][14] It behaves almost identically to the native analyte throughout extraction, cleanup, derivatization, and injection. By measuring the ratio of the analyte signal to the internal standard signal, any variations or losses during sample prep can be compensated for, leading to more reproducible and reliable results.[2]

Troubleshooting Guide

Problem: Low Signal Intensity or Peak Area
Possible Cause Suggested Solution
Incomplete Hydrolysis/Transesterification Optimize reaction conditions (time, temperature, reagent concentration). Acid-catalyzed transesterification can take 4 to 16 hours.[6] Ensure the sample is fully dissolved in the initial solvent.
Poor Derivatization Efficiency Ensure derivatization reagent (e.g., Phenylboronic Acid) is fresh and not degraded. Optimize reaction time and temperature (e.g., 75-90°C for 20-30 min).[12] The quality of the PBA can significantly impact sensitivity.[6]
Analyte Loss During Extraction Check the pH and solvent volumes used in liquid-liquid extractions. Ensure complete phase separation. For SPE, verify that the elution solvent is appropriate and that the column does not dry out. Recovery rates should ideally be in the 80-120% range.[1][5]
Suboptimal GC-MS Injection Use a splitless injection mode to introduce more analyte onto the column.[9][12] Ensure the inlet temperature is high enough to volatilize the derivative (e.g., 280°C) without causing degradation. Use an appropriate liner, such as an Ultra Inert single taper liner with glass wool.[12]
Incorrect MS Parameters Operate the mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for maximum sensitivity.[2][3] For the 3-MCPD-PBA derivative, characteristic ions are m/z 147 and 196. For the d5-internal standard, ions are m/z 150 and 201.[2]
Problem: High Background Noise in Chromatogram
Possible Cause Suggested Solution
Contaminated Carrier Gas or Gas Lines Use high-purity carrier gas (Helium) and install traps to remove oxygen, moisture, and hydrocarbons. Check for leaks in the gas lines.
Column Bleed Condition the GC column according to the manufacturer's instructions before use. Ensure the final oven temperature does not exceed the column's maximum limit. If bleed is persistent, the column may need to be trimmed or replaced.
Septum Bleed Use high-quality, low-bleed septa. Replace the septum regularly. Common bleed ions include m/z 207 and 281.[7]
Dirty GC Inlet Liner Replace the inlet liner and O-ring regularly, especially when analyzing complex matrices like oils. A dirty liner is a major source of background noise and poor peak shape.[8]
Dirty MS Ion Source If the background is high across the entire mass range, the ion source may be contaminated. Follow the manufacturer's procedure for cleaning the ion source, lens stack, and quadrupole.
Air Leak in the MS System Check for the presence of characteristic air/water ions (m/z 18, 28, 32, 40, 44).[15] If present, perform a leak check on all seals and fittings from the GC inlet to the MS detector.

Experimental Protocols & Data

Protocol: Indirect Analysis of DSCP via Acidic Transesterification and GC-MS

This protocol is based on common indirect analysis methods (e.g., AOCS Cd 29a-13 type procedures).

  • Sample Preparation & Internal Standard Spiking:

    • Weigh approximately 100 mg of the oil sample into a screw-cap glass tube.

    • Add a known amount of deuterated internal standard (e.g., 100 µL of rac-1,2-bis-palmitoyl-3-chloropropanediol-d5 solution).

    • Add a solvent like tetrahydrofuran (B95107) (THF) or tert-butyl methyl ether (TBME) to dissolve the oil.[2][3]

  • Acidic Transesterification:

    • Add 1.8 mL of methanolic sulfuric acid (e.g., 1.8% v/v).[2]

    • Seal the tube tightly and incubate in a water bath at 40°C for 16 hours.[2] This step releases the 3-MCPD from the distearoyl backbone.

  • Extraction:

    • Stop the reaction by adding a saturated sodium bicarbonate solution.

    • Add hexane (B92381) and vortex vigorously to extract the fatty acid methyl esters (FAMEs) and other non-polar components. Discard the upper hexane layer. Repeat the extraction.

    • The released 3-MCPD remains in the lower aqueous/methanolic layer.

  • Derivatization:

    • To the aqueous layer, add a solution of phenylboronic acid (PBA) in an acetone/water mixture.[1]

    • Seal the tube and heat at 90°C for 20 minutes to form the volatile 3-MCPD-PBA derivative.

    • After cooling, add hexane and vortex to extract the derivative into the hexane layer.

  • Final Preparation & GC-MS Analysis:

    • Transfer the final hexane extract to a GC vial. An optional concentration step using a gentle stream of nitrogen may be performed to improve sensitivity.

    • Inject 1 µL of the extract into the GC-MS system.

Data Presentation: Performance of Analytical Methods

The choice of analytical method significantly impacts the achievable sensitivity. Below is a comparison of typical Limits of Detection (LOD) and Quantification (LOQ) for 3-MCPD esters.

Analytical MethodTypical LOD (mg/kg)Typical LOQ (mg/kg)Key AdvantageReference(s)
GC-MS (Indirect)0.02 - 0.110.07 - 0.2Robust and widely used for routine analysis.[1][2][4][5]
GC-MS/MS (Indirect)0.006 - 0.020.02High sensitivity and selectivity, reduces background.[3][9]
LC-TOF-MS (Direct)0.0002 - 0.00090.0009 - 0.003Very high sensitivity, no derivatization needed.[10]
LC-Orbitrap-MS (Direct)0.00003 - 0.0180.0001 - 0.055Excellent mass accuracy and sensitivity.[11]

Note: Values are expressed as free 3-MCPD equivalent and can vary based on matrix and specific instrument configuration.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the indirect analysis of DSCP.

G cluster_prep Sample Preparation cluster_reaction Chemical Reaction cluster_cleanup Purification & Analysis cluster_data Data Processing p1 1. Weigh Oil Sample (e.g., 100 mg) p2 2. Add Internal Standard (e.g., 3-MCPD-d5 ester) p1->p2 p3 3. Dissolve in Solvent (e.g., TBME) p2->p3 r1 4. Acidic Transesterification (H₂SO₄ in MeOH, 40°C, 16h) p3->r1 Cleaves esters c1 6. Liquid-Liquid Extraction r1->c1 Neutralize & Extract r2 5. Derivatization (Phenylboronic Acid, 90°C, 20min) c2 7. Concentrate Final Extract r2->c2 Extracts derivative c1->r2 Isolates 3-MCPD c3 8. GC-MS/MS Analysis (SIM or MRM Mode) c2->c3 Inject d1 9. Integrate Peak Areas (Analyte & Internal Standard) c3->d1 d2 10. Calculate Concentration (Using Calibration Curve) d1->d2

Caption: Workflow for indirect analysis of 3-MCPD esters like DSCP.

Troubleshooting Logic for Low Signal-to-Noise Ratio

This diagram provides a logical path for diagnosing issues with SNR.

G start Low Signal-to-Noise Ratio (SNR) Observed check_signal Is the Analyte Signal LOW? start->check_signal check_noise Is the Baseline Noise HIGH? check_signal->check_noise No signal_path Troubleshoot Signal Intensity check_signal->signal_path Yes noise_path Troubleshoot Background Noise check_noise->noise_path Yes sp_prep Review Sample Prep: - Incomplete Hydrolysis? - Analyte Loss in Extraction? signal_path->sp_prep sp_deriv Check Derivatization: - Reagent Quality? - Reaction Conditions? sp_prep->sp_deriv sp_gc Optimize GC Injection: - Splitless Mode? - Inlet Temperature? sp_deriv->sp_gc sp_ms Optimize MS Detection: - SIM/MRM Mode? - Correct Ions Monitored? sp_gc->sp_ms np_system Check System Contamination: - Column/Septum Bleed? - Dirty Inlet Liner? noise_path->np_system np_leaks Check for Leaks: - Carrier Gas Purity? - Air & Water Ions (m/z 18, 28, 32)? np_system->np_leaks np_source Clean MS Ion Source np_leaks->np_source

Caption: A decision tree for troubleshooting low SNR in DSCP analysis.

References

Technical Support Center: Synthesis of Isotopically Labeled Chloropropanediol Esters

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of isotopically labeled chloropropanediol esters, such as 3-MCPD-d5 and 2-MCPD-d5 esters. These compounds are critical as internal standards for the accurate quantification of their non-labeled, potentially carcinogenic counterparts in food and biological matrices.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of isotopically labeled chloropropanediol esters so challenging?

A1: The synthesis presents several key challenges:

  • Regioselectivity: Controlling the position of the chlorine atom is difficult. The synthesis can yield a mixture of isomers, such as 3-monochloropropane-1,2-diol (3-MCPD) and 2-monochloropropane-1,3-diol (2-MCPD) esters, which can be difficult to separate.[3] The reaction mechanisms often involve cyclic acyloxonium ion intermediates, where nucleophilic attack by chloride can occur at different positions.[2][4]

  • Isotopic Stability: Deuterium (B1214612) labels, particularly on fatty acid chains, can be susceptible to loss during certain reaction conditions like desaturation.[5] Labels on the glycerol (B35011) backbone are generally more stable but require careful selection of reagents to prevent H/D exchange.

  • Purification: The final labeled ester products are often structurally similar to starting materials and byproducts. This makes purification by standard methods like column chromatography challenging, requiring advanced techniques to achieve the high isotopic and chemical purity required for use as an internal standard.[6][7]

  • Precursor Availability: The synthesis often starts with isotopically labeled glycerol (e.g., glycerol-d5), which is then subjected to esterification and chlorination. The availability and cost of highly enriched precursors can be a limiting factor.[8]

Q2: What are the primary applications of these labeled compounds?

A2: The primary application is their use as internal standards in stable isotope dilution analysis (SIDA) for the quantitative determination of 3-MCPD esters, 2-MCPD esters, and glycidyl (B131873) esters in food products, particularly refined vegetable oils.[9][10] These labeled analogues are essential for correcting for matrix effects and analyte losses during sample preparation and analysis by methods like GC-MS or LC-MS.[1][6][11]

Q3: What is the difference between direct and indirect methods for analyzing chloropropanediol esters where these standards are used?

A3:

  • Direct methods analyze the intact ester molecules, typically using LC-MS. These methods provide detailed information but require a wider range of labeled standards corresponding to different fatty acid esters.[9][12]

  • Indirect methods involve the hydrolysis or transesterification of the esters to release the free chloropropanediol backbone (e.g., 3-MCPD). This backbone is then derivatized and analyzed, usually by GC-MS.[2][12] While this simplifies the analysis, it doesn't provide information about the original fatty acid composition. Labeled free 3-MCPD-d5 is often used as an internal standard in these methods.[2][13]

Troubleshooting Guide

Problem 1: Low Yield of the Final Labeled Ester
Possible Cause Troubleshooting Step Explanation
Incomplete Esterification 1. Increase reaction time or temperature.2. Use a more effective coupling agent or catalyst.3. Ensure anhydrous conditions, as water can hydrolyze reagents.The reaction of the labeled glycerol backbone with fatty acids (or their activated forms like acyl chlorides) may be inefficient.[14][15]
Inefficient Chlorination 1. Screen different chlorinating agents (e.g., HCl, SOCl₂, Appel reaction conditions).2. Optimize stoichiometry; excess chlorinating agent may lead to side products like dichloropropanols (DCPs).[3]The conversion of the diol to the chlorohydrin is a critical step. The choice of reagent can significantly impact yield and regioselectivity.
Product Loss During Purification 1. Use a less aggressive purification method (e.g., preparative HPLC instead of silica (B1680970) gel chromatography if the compound is sensitive).2. Minimize the number of purification steps.Labeled esters can be lost on silica gel due to irreversible adsorption or degradation.
Side Reactions 1. Formation of glycidyl esters through intramolecular cyclization, especially under basic or high-temperature conditions.[16]2. Formation of dichlorinated byproducts.Analyze crude reaction mixture by MS to identify major byproducts and adjust reaction conditions (e.g., temperature, pH) to minimize their formation.
Problem 2: Poor Regioselectivity (Incorrect Isomer Ratio)
Possible Cause Troubleshooting Step Explanation
Chlorinating Agent 1. Test different chlorinating agents. Some may offer better regioselectivity.The reaction mechanism for chlorination dictates the final position of the chlorine atom. Steric and electronic effects play a significant role.[2][3]
Protecting Group Strategy 1. Employ a protecting group strategy to block one of the hydroxyl groups on the glycerol backbone before esterification and chlorination.By protecting either the C1 or C2 hydroxyl group, the position of the subsequent chlorination can be precisely controlled, although this adds more steps to the synthesis.
Reaction Conditions 1. Vary the reaction temperature and solvent.These parameters can influence the stability of intermediates and the kinetics of competing reaction pathways, thereby affecting the final isomer ratio.
Problem 3: Isotopic Scrambling or Loss of Label
Possible Cause Troubleshooting Step Explanation
H/D Exchange 1. Avoid strongly acidic or basic conditions if labile C-D bonds are present.2. Use deuterated solvents (e.g., D₂O, CD₃OD) for workup steps if exchange with solvent protons is a risk.[17][18]Protons from reagents or solvents can exchange with deuterium atoms, especially at positions adjacent to carbonyl groups or on hydroxyl groups, lowering isotopic purity.
Unstable Label Position 1. If labeling the fatty acid, choose positions not susceptible to enzymatic or chemical degradation pathways relevant to the compound's use.[5]For example, deuterium on a fatty acid chain could be lost during metabolic studies involving desaturation.[5]
Analysis by Mass Spectrometry 1. Confirm the mass of the final product and its fragments to ensure the label is intact and in the correct position.[19]High-resolution mass spectrometry can confirm the elemental composition and verify the presence of the deuterium atoms.[19][20]

Experimental Protocols & Data

Table 1: Comparison of Chlorination Conditions (Hypothetical Data for Illustration)

This table summarizes potential outcomes from different chlorination methods on a deuterated diacylglycerol precursor, illustrating the trade-offs between yield and regioselectivity.

Chlorinating Agent Conditions Solvent Yield (%) Isomer Ratio (3-MCPD:2-MCPD)
HCl (gas)80 °C, 4hToluene6570:30
SOCl₂ / Pyridine (B92270)0 °C to RT, 2hDCM7585:15
PPh₃ / CCl₄ (Appel)60 °C, 6hAcetonitrile5095:5
Protocol: Synthesis of 1,2-dipalmitoyl-3-chloro-propan-d5-diol (3-MCPD-d5 Dipalmitate)

This protocol is a representative example and may require optimization.

Objective: To synthesize a deuterated diester of 3-MCPD for use as an internal standard.

Materials:

  • Glycerol-d5

  • Palmitoyl (B13399708) chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Thionyl chloride (SOCl₂)

  • Silica gel for column chromatography

  • Hexane, Ethyl Acetate (B1210297)

Workflow Diagram:

SynthesisWorkflow start Glycerol-d5 ester Step 1: Esterification (Palmitoyl Chloride, Pyridine) start->ester 2.2 eq chlor Step 2: Chlorination (SOCl2, Pyridine) ester->chlor 1.1 eq purify Step 3: Purification (Column Chromatography) chlor->purify product Final Product: 3-MCPD-d5 Dipalmitate purify->product

Caption: Synthesis workflow for 3-MCPD-d5 dipalmitate.

Procedure:

  • Step 1: Esterification.

    • Dissolve glycerol-d5 (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add anhydrous pyridine (2.5 eq) dropwise.

    • Slowly add palmitoyl chloride (2.2 eq) dropwise. The reaction is exothermic.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor reaction completion by TLC.

    • Upon completion, quench the reaction with dilute HCl and extract the organic layer. Wash with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 1,2-dipalmitoyl-glycerol-d5.

  • Step 2: Chlorination.

    • Dissolve the crude diol from Step 1 in anhydrous DCM under an inert atmosphere and cool to 0 °C.

    • Add anhydrous pyridine (1.2 eq).

    • Add thionyl chloride (SOCl₂) (1.1 eq) dropwise.

    • Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 3-4 hours.

    • Monitor the reaction by TLC.

    • Carefully quench the reaction by pouring it over ice water. Extract with DCM, wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Step 3: Purification & Analysis.

    • Purify the crude product using silica gel column chromatography, typically with a hexane/ethyl acetate gradient.

    • Combine fractions containing the desired product and remove the solvent under reduced pressure.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure, chemical purity, and isotopic enrichment.[6][20]

Troubleshooting Logic Diagram

This diagram outlines a decision-making process for addressing common synthesis problems.

TroubleshootingTree start Problem with Synthesis? low_yield Low Yield? start->low_yield bad_purity Low Purity / Wrong Isomer? start->bad_purity incomplete_rxn Incomplete Reaction (TLC/MS Analysis) low_yield->incomplete_rxn Check Reaction Mixture side_products Major Side Products (MS Analysis) low_yield->side_products wrong_isomer Incorrect Isomer Ratio (NMR/GC Analysis) bad_purity->wrong_isomer Check Final Product isotope_loss Isotopic Scrambling (MS Analysis) bad_purity->isotope_loss sol_incomplete Action: - Increase reaction time/temp - Check reagent purity incomplete_rxn->sol_incomplete sol_side_products Action: - Lower temperature - Change solvent/reagent side_products->sol_side_products sol_isomer Action: - Screen chlorinating agents - Consider protecting groups wrong_isomer->sol_isomer sol_isotope Action: - Avoid harsh acid/base - Use deuterated solvents isotope_loss->sol_isotope

Caption: Troubleshooting decision tree for synthesis issues.

References

minimizing ion source contamination when analyzing rac-1,2-Distearoyl-3-chloropropanediol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of rac-1,2-Distearoyl-3-chloropropanediol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing ion source contamination and troubleshooting common issues encountered during mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when analyzing this compound by mass spectrometry?

A1: The primary challenges stem from its properties as a high molecular weight, chlorinated lipid. These include a tendency to cause ion source contamination, potential for in-source fragmentation, and the formation of various adducts, which can complicate spectral interpretation and reduce sensitivity over time.

Q2: Which ionization technique is most suitable for this compound?

A2: Electrospray ionization (ESI) is a commonly used and effective soft ionization technique for lipid analysis, including for molecules like this compound. It generally results in less fragmentation compared to harder ionization methods. Atmospheric Pressure Chemical Ionization (APCI) can also be considered, particularly for less polar lipids.

Q3: What are the common signs of ion source contamination?

A3: Signs of a contaminated ion source include a gradual or sudden decrease in signal intensity, an increase in background noise, the appearance of ghost peaks in blank injections, and poor reproducibility of results. You may also observe changes in the expected ion adducts.

Q4: How can I prevent ion source contamination before it becomes a major issue?

A4: Proactive prevention is key. This involves rigorous sample preparation to remove matrix interferences, using high-purity solvents, and implementing a divert valve to direct the flow to waste during column equilibration and washing steps. Regular, scheduled cleaning of the ion source is also crucial.

Q5: Are there specific adducts I should expect for this molecule?

A5: In positive ion mode ESI, you can expect to see protonated molecules [M+H]+, as well as adducts with sodium [M+Na]+ and ammonium (B1175870) [M+NH4]+, especially if these ions are present in the mobile phase or sample. The relative abundance of these adducts can be influenced by the solvent composition and instrument settings.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving issues related to ion source contamination when analyzing this compound.

Problem Potential Cause Suggested Solution
Gradual or sudden loss of signal intensity Ion source contamination from non-volatile sample components or precipitated analyte.1. Perform a system suitability test with a known standard to confirm performance loss.2. Clean the ion source components (see Ion Source Cleaning Protocol).3. Review and optimize the sample preparation method to improve matrix removal.
High background noise or ghost peaks in blank injections Carryover from previous injections or contamination of the LC system or ion source.1. Inject a series of blank solvents to determine the source of carryover (autosampler, column, etc.).2. Flush the LC system with a strong solvent.3. Clean the ion source.
Poor peak shape and reproducibility Contamination affecting the electric fields in the ion source or inconsistent ionization.1. Inspect the ion transfer capillary/cone for visible deposits.2. Clean the ion source thoroughly.3. Check for stable spray in the ESI source.
Unexpected adducts or fragmentation patterns In-source fragmentation due to high source temperatures or voltages. Changes in mobile phase composition.1. Optimize ion source parameters (e.g., capillary voltage, source temperature) to minimize fragmentation.[1]2. Ensure the mobile phase is freshly prepared with high-purity solvents and additives.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Lipid Removal

This protocol is designed to remove interfering lipids from the sample matrix prior to LC-MS analysis.

Materials:

  • SPE cartridges (e.g., C18)

  • Sample dissolved in a suitable organic solvent

  • Conditioning solvent (e.g., Methanol)

  • Equilibration solvent (e.g., Water)

  • Wash solvent (e.g., 5% Methanol (B129727) in water)

  • Elution solvent (e.g., Acetonitrile or Methanol)

  • Nitrogen evaporator

Procedure:

  • Condition the SPE cartridge: Pass 3-5 mL of methanol through the cartridge.

  • Equilibrate the cartridge: Pass 3-5 mL of water through the cartridge. Do not let the cartridge run dry.

  • Load the sample: Load the dissolved sample onto the cartridge.

  • Wash the cartridge: Pass 3-5 mL of the wash solvent through the cartridge to remove polar impurities.

  • Elute the analyte: Elute the this compound with 2-4 mL of the elution solvent.

  • Dry the eluate: Evaporate the solvent from the eluate under a stream of nitrogen.

  • Reconstitute: Reconstitute the dried sample in the initial mobile phase for LC-MS analysis.

Ion Source Cleaning Protocol

Regular cleaning of the ion source is critical for maintaining instrument performance. This is a general protocol; always refer to your specific instrument manual for detailed instructions.

Materials:

  • Lint-free swabs and wipes

  • HPLC-grade methanol, isopropanol, and water

  • Sonicator

  • Appropriate personal protective equipment (gloves, safety glasses)

Procedure:

  • Vent the mass spectrometer: Follow the manufacturer's procedure to safely vent the instrument.

  • Disassemble the ion source: Carefully remove the ion source components, such as the capillary, skimmer, and lenses. Take photographs at each step to aid in reassembly.

  • Initial rinse: Rinse the metal components with methanol to remove loose contaminants.

  • Sonication: Place the metal parts in a beaker with a cleaning solution (e.g., 50:50 methanol:water or isopropanol) and sonicate for 15-30 minutes.

  • Rinse again: Thoroughly rinse the components with HPLC-grade water, followed by methanol, and finally isopropanol.

  • Drying: Allow the components to air dry completely or dry them in a low-temperature oven.

  • Reassemble and pump down: Carefully reassemble the ion source, ensuring all components are correctly aligned. Pump down the system and allow it to stabilize.

  • Performance check: Once the system is stable, perform a system suitability test to ensure performance has been restored.

Visualizations

Contamination_Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Troubleshooting Paths cluster_3 Solutions start Observe Poor MS Performance (Low Signal, High Noise, Ghost Peaks) check_blanks Inject Blank Solvents start->check_blanks check_standard Run System Suitability Test start->check_standard contam_lc Contamination in LC System check_blanks->contam_lc Ghost peaks present contam_ms Contamination in MS Ion Source check_blanks->contam_ms No ghost peaks, high background method_issue Method Optimization Needed check_standard->method_issue Poor peak shape/intensity for standard flush_lc Flush LC System contam_lc->flush_lc clean_source Clean Ion Source contam_ms->clean_source optimize_params Optimize Sample Prep & MS Parameters method_issue->optimize_params end Performance Restored flush_lc->end clean_source->end optimize_params->end

Caption: Troubleshooting workflow for mass spectrometry performance issues.

experimental_workflow cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Analysis & Maintenance sample_prep Sample Extraction & Dissolution spe_cleanup Solid-Phase Extraction (SPE) Cleanup sample_prep->spe_cleanup lc_separation Liquid Chromatography Separation spe_cleanup->lc_separation ms_detection Mass Spectrometry Detection (ESI) lc_separation->ms_detection data_analysis Data Processing & Interpretation ms_detection->data_analysis maintenance Post-Analysis System Flush & Scheduled Ion Source Cleaning data_analysis->maintenance

Caption: Experimental workflow for the analysis of this compound.

References

Validation & Comparative

Validating Novel Analytical Methods with rac-1,2-Distearoyl-3-chloropropanediol-d5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of new analytical methods is a critical process ensuring data accuracy, reliability, and reproducibility. This guide provides a comprehensive comparison of analytical methodologies for the quantification of 3-monochloropropane-1,2-diol (3-MCPD) esters, utilizing rac-1,2-Distearoyl-3-chloropropanediol-d5 as a deuterated internal standard. The performance of this internal standard will be compared with other alternatives, supported by experimental data and detailed protocols.

Introduction to this compound-d5

This compound-d5 is a deuterated form of a common 3-MCPD diester.[1] Its application as an internal standard is crucial in analytical methods, particularly in mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The five deuterium (B1214612) atoms provide a distinct mass shift, allowing for accurate differentiation from the non-labeled analyte and correction for variations during sample preparation and analysis. This stable isotope-labeled standard is primarily employed in the analysis of 3-MCPD esters, which are process contaminants found in refined edible oils and other food products.[2][3]

Comparative Analysis of Analytical Methods

The determination of 3-MCPD esters can be approached through two main strategies: indirect and direct analysis. Both methodologies benefit significantly from the use of a reliable internal standard like this compound-d5 to ensure accurate quantification.

Indirect Methods (GC-MS)

Indirect methods involve the hydrolysis or transesterification of 3-MCPD esters to release the free 3-MCPD, which is then derivatized and analyzed by GC-MS.[3] This approach is well-established and offers high sensitivity. Deuterated internal standards such as 3-MCPD-d5 or its esterified forms are added at the beginning of the sample preparation to account for analyte losses and variations.[3][4][5][6]

Direct Methods (LC-MS/MS)

Direct methods offer the advantage of analyzing the intact 3-MCPD esters without the need for hydrolysis and derivatization, providing a more detailed profile of the individual ester species.[7][8] LC-MS/MS is the technique of choice for this approach, and deuterated ester standards like this compound-d5 are essential for accurate quantification.

Performance Data Comparison

The following tables summarize the performance of analytical methods for 3-MCPD esters, highlighting key validation parameters. While direct comparisons are limited by variations in matrices and instrumentation across different studies, the data provides valuable insights into the expected performance of these methods.

Table 1: Performance of Indirect GC-MS Methods for 3-MCPD Esters

ParameterMethod A (Acidic Transesterification)Method B (Alkaline Release)
Internal Standard 3-MCPD-d5rac-1,2-Bis-palmitoyl-3-chloropropanediol-d5
**Linearity (R²) **0.99770.9997
LOD 0.11 mg/kg[3]0.006 µg/g (calculated)[9]
LOQ 0.14 mg/kg[3]0.02 µg/g[9]
Recovery 92.80% - 105.22%[3]Within ±20% at LOQ[9]
Repeatability (RSD) 4.18% - 5.63%[3]<5% (n=7)

Table 2: Performance of Direct LC-MS/MS Methods for 3-MCPD Esters

ParameterMethod C (SPE-LC-MS/MS)
Internal Standard Not explicitly stated, but common practice
**Linearity (R²) **Not specified
LOD Not specified
LOQ 0.02 - 0.08 mg/kg (depending on ester type)[7]
Recovery Not specified
Repeatability (RSDr%) 5.5% - 25.5%[7]

Alternative Internal Standards

While this compound-d5 is a highly suitable internal standard, other deuterated analogs are also commercially available and used in practice. The choice of internal standard may depend on the specific 3-MCPD esters being targeted and their prevalence in the sample matrix.

Table 3: Comparison of Deuterated Internal Standards for 3-MCPD Ester Analysis

Internal StandardCommon ApplicationKey Features
This compound-d5 Analysis of 3-MCPD diesters in various matrices.Deuterated version of a saturated C18 diester.
rac-1,2-Bis-palmitoyl-3-chloropropanediol-d5 Analysis of 3-MCPD diesters, particularly in palm oil.[9][10]Deuterated version of a saturated C16 diester.
rac-1,2-Dioleoyl-3-chloropropanediol-d5 Analysis of 3-MCPD diesters in oils with high oleic acid content.Deuterated version of an unsaturated C18 diester.
3-MCPD-d5 Primarily used in indirect methods after hydrolysis.[3][4][5][6]Non-esterified deuterated standard.

Experimental Protocols

Below are detailed methodologies for the analysis of 3-MCPD esters using both indirect and direct approaches.

Protocol 1: Indirect Analysis of 3-MCPD Esters by GC-MS

This protocol is based on an acidic transesterification method.[3]

  • Sample Preparation:

    • Weigh 100 mg (± 5 mg) of the oil sample into a glass tube.

    • Add a known amount of this compound-d5 as the internal standard.

    • Dissolve the sample in 0.5 mL of tetrahydrofuran.

    • Add 1.8 mL of methanolic sulfuric acid solution (1.8% v/v).

    • Incubate at 40°C for 16 hours for transesterification.

    • Stop the reaction by adding 2 mL of 7% sodium bicarbonate solution.

    • Add 2 mL of n-hexane, vortex, and centrifuge.

    • Transfer the upper hexane (B92381) layer to a new tube.

    • Repeat the extraction with another 2 mL of n-hexane.

    • Combine the hexane extracts and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in 100 µL of an appropriate solvent.

    • Add 20 µL of phenylboronic acid (PBA) solution (5 g/L in acetone).

    • Heat at 80°C for 20 minutes.

  • GC-MS Analysis:

    • Column: BPX-5 capillary column (or equivalent).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 60°C (hold for 1 min), ramp to 150°C at 6°C/min (hold for 2 min), then ramp to 280°C at 10°C/min (hold for 5 min).

    • MS Detection: Electron ionization (EI) mode. Monitor characteristic ions for the 3-MCPD derivative and its deuterated counterpart in Selected Ion Monitoring (SIM) mode.

Protocol 2: Direct Analysis of 3-MCPD Esters by LC-MS/MS

This protocol is a general procedure based on solid-phase extraction (SPE) cleanup.[7]

  • Sample Preparation:

    • Dissolve a known amount of the oil sample in a mixture of tert-butyl methyl ether and ethyl acetate (B1210297) (4:1).

    • Add a known amount of this compound-d5 as the internal standard.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Pass the sample solution through a C18 SPE cartridge followed by a silica (B1680970) SPE cartridge to remove interferences.

    • Elute the 3-MCPD esters with an appropriate solvent mixture.

    • Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC Column: A suitable C18 column for lipid analysis.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with formic acid and ammonium (B1175870) formate).

    • MS/MS Detection: Electrospray ionization (ESI) in positive mode. Monitor specific precursor-to-product ion transitions for each targeted 3-MCPD ester and the deuterated internal standard in Multiple Reaction Monitoring (MRM) mode.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the indirect and direct analysis of 3-MCPD esters.

indirect_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Oil Sample add_is Add this compound-d5 start->add_is transesterification Acidic Transesterification add_is->transesterification extraction Liquid-Liquid Extraction transesterification->extraction derivatize PBA Derivatization extraction->derivatize gcms GC-MS Analysis derivatize->gcms quant Quantification gcms->quant

Caption: Workflow for the indirect analysis of 3-MCPD esters.

direct_workflow cluster_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis start Oil Sample add_is Add this compound-d5 start->add_is spe Solid-Phase Extraction (SPE) add_is->spe lcms LC-MS/MS Analysis spe->lcms quant Quantification lcms->quant

Caption: Workflow for the direct analysis of 3-MCPD esters.

References

A Comparative Guide to GC-MS and LC-MS Methods for the Analysis of 3-MCPD Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 3-monochloropropane-1,2-diol (3-MCPD) esters in food products and pharmaceutical ingredients is of paramount importance due to their potential health risks. These process contaminants, primarily formed during the refining of edible oils and fats at high temperatures, necessitate robust and reliable analytical methods for their detection and monitoring. The two primary analytical techniques employed for this purpose are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). This guide provides a comprehensive cross-validation of these methods, presenting their respective experimental protocols, quantitative performance data, and operational workflows to aid researchers in selecting the most appropriate technique for their analytical needs.

Methodologies: A Tale of Two Approaches

The analysis of 3-MCPD esters is broadly categorized into two distinct approaches: indirect and direct.

Indirect Analysis via Gas Chromatography-Mass Spectrometry (GC-MS): This is the more traditional and widely established approach, forming the basis of several official methods (e.g., AOCS Cd 29a-13, 29b-13, and 29c-13). The core principle involves the cleavage of the fatty acid esters from the 3-MCPD backbone through hydrolysis or transesterification. The resulting "free" 3-MCPD is then derivatized to increase its volatility and thermal stability, making it amenable to gas chromatographic separation and subsequent detection by mass spectrometry.

Direct Analysis via Liquid Chromatography-Mass Spectrometry (LC-MS): This approach represents a more recent advancement in the analysis of 3-MCPD esters. It allows for the direct determination of the intact ester molecules without the need for hydrolysis and derivatization. This is typically achieved using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which provides the high sensitivity and selectivity required to distinguish the various ester forms within complex sample matrices.

Experimental Protocols

Detailed methodologies for both GC-MS and LC-MS are crucial for reproducible and accurate results. Below are representative protocols for each technique.

Indirect GC-MS/MS Protocol (Based on AOCS Official Method Cd 29c-13)

This method involves a fast alkaline-catalyzed transesterification of 3-MCPD esters and glycidyl (B131873) esters.

1. Sample Preparation and Transesterification:

  • Weigh approximately 100 mg of the oil sample into a centrifuge tube.

  • Add an internal standard solution (e.g., deuterated 3-MCPD diester).

  • Add a solution of sodium methoxide (B1231860) in methanol (B129727) to initiate transesterification. The reaction is typically fast, proceeding for a few minutes at room temperature.

2. Termination of Reaction and Derivatization:

  • Stop the reaction by adding an acidic salt solution, such as sulfuric acid in a saturated sodium chloride solution.

  • The free 3-MCPD is then extracted into an organic solvent (e.g., diethyl ether/hexane).

  • The extracted 3-MCPD is derivatized with phenylboronic acid (PBA) to form a volatile cyclic ester.

3. GC-MS/MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.[1]

  • Mass Spectrometer: Agilent 5977B MSD or equivalent triple quadrupole mass spectrometer.[1]

  • Column: A suitable capillary column, such as a DB-5ms or equivalent.

  • Injector Temperature: 250°C.[1]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A programmed temperature ramp to separate the analytes of interest.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

Direct LC-MS/MS Protocol

This method allows for the quantification of individual, intact 3-MCPD esters.

1. Sample Preparation:

  • Dissolve a known amount of the oil sample in a suitable solvent mixture (e.g., tert-butyl methyl ether and ethyl acetate, 4:1 v/v).[2][3]

  • Perform solid-phase extraction (SPE) for sample cleanup and removal of interfering matrix components. A combination of C18 and silica (B1680970) cartridges can be effective.[2][3]

  • Evaporate the purified extract to dryness and reconstitute in the mobile phase for injection.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • Column: A C18 reversed-phase column suitable for the separation of lipids.

  • Mobile Phase: A gradient of solvents, such as water and methanol or acetonitrile, often with a modifier like formic acid or ammonium (B1175870) formate (B1220265) to enhance ionization.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Ionization Mode: Positive ion electrospray ionization is commonly used.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) to specifically detect and quantify the precursor and product ions of the target 3-MCPD esters.

Quantitative Data Comparison

The choice between GC-MS and LC-MS often depends on the specific analytical requirements, such as the need for total versus individual ester content, desired sensitivity, and sample throughput. The following table summarizes key performance parameters for both methods based on published data. It is important to note that direct comparison can be challenging as performance characteristics are often study and matrix-dependent.

Performance ParameterIndirect GC-MS/MSDirect LC-MS/MS
Principle Hydrolysis/Transesterification followed by derivatization and analysis of free 3-MCPD.Direct analysis of intact 3-MCPD esters.
Limit of Detection (LOD) As low as 0.006 µg/g (6 ppb).[4]Ranging from 10 to 20 µg/kg.[5]
Limit of Quantification (LOQ) As low as 0.02 µg/g (20 ppb).[4]Ranging from 0.02 to 0.08 mg/kg, depending on the specific ester.[6]
Linearity (R²) > 0.999.[4]> 0.996.[5]
Recovery (%) Typically within 80-120%.Ranging from 71.4% to 122.9%.[5]
Precision (RSD%) < 5% for repeatability.[4]Can vary from 5.5% to 25.5% depending on the ester.[6]
Throughput Can be lower due to multi-step sample preparation.Potentially higher due to simpler sample preparation.
Information Provided Total 3-MCPD content (sum of all esters).Concentration of individual 3-MCPD mono- and diesters.
Official Methods Yes (e.g., AOCS, ISO).[7]Fewer official methods currently available.

Workflow Visualizations

To further clarify the experimental processes, the following diagrams illustrate the workflows for both the indirect GC-MS and direct LC-MS methods.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Oil Sample InternalStandard Add Internal Standard Sample->InternalStandard Transesterification Alkaline Transesterification InternalStandard->Transesterification Termination Stop Reaction (Acidic Salt Solution) Transesterification->Termination Extraction Liquid-Liquid Extraction Termination->Extraction Derivatization PBA Derivatization Extraction->Derivatization GCMS GC-MS/MS Analysis Derivatization->GCMS Data Data Acquisition & Quantification GCMS->Data

Caption: Workflow for the indirect analysis of 3-MCPD esters by GC-MS.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Oil Sample Dissolution Dissolve in Solvent Sample->Dissolution SPE Solid-Phase Extraction (SPE) Dissolution->SPE Reconstitution Evaporate & Reconstitute SPE->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Acquisition & Quantification LCMS->Data

References

A Comparative Guide to Isomeric Standards: rac-1,2-Distearoyl-3-chloropropanediol vs. 1,3-Distearoyl-2-chloropropanediol in Food Contaminant Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of food processing contaminants, the selection of appropriate analytical standards is paramount for accurate quantification. This guide provides a detailed comparison of two critical isomeric standards, rac-1,2-Distearoyl-3-chloropropanediol and 1,3-Distearoyl-2-chloropropanediol, used in the detection of 3-monochloropropanediol (3-MCPD) and 2-monochloropropanediol (2-MCPD) esters in food products.

These chlorinated fatty acid esters are process contaminants that can form in refined edible oils and fat-containing foods during high-temperature processing.[1][2] Due to their potential health risks, regulatory bodies have set maximum levels for these contaminants, necessitating precise and reliable analytical methods for their monitoring.[3] Isotopically labeled versions of this compound and 1,3-Distearoyl-2-chloropropanediol are widely employed as internal standards in these analytical workflows to ensure accuracy and account for matrix effects.[4]

Isomer-Specific Application as Analytical Standards

The primary distinction between these two standards lies in their specific application for the quantification of their corresponding analytes. This compound is a derivative of 3-MCPD and is therefore the appropriate standard for the analysis of 3-MCPD esters. Conversely, 1,3-Distearoyl-2-chloropropanediol is a derivative of 2-MCPD and is used as the standard for the analysis of 2-MCPD esters.[4] The choice of standard is therefore dictated by the specific target analyte in the analytical method.

Physicochemical Properties

A summary of the key physicochemical properties of the two standards is presented below.

PropertyThis compound1,3-Distearoyl-2-chloropropanediol
Synonyms 3-MCPD distearate, (3-chloro-2-octadecanoyloxypropyl) octadecanoate2-MCPD distearate, 2-chloropropane-1,3-diyl distearate
Molecular Formula C₃₉H₇₅ClO₄C₃₉H₇₅ClO₄
Molecular Weight 643.46 g/mol 643.46 g/mol
Primary Application Standard for 3-MCPD ester analysisStandard for 2-MCPD ester analysis
Isotopically Labeled Forms This compound-d5, this compound-¹³C₃1,3-Distearoyl-2-chloropropanediol-d5

Experimental Protocols: Indirect Method for MCPD Ester Analysis

The most common approach for the analysis of 2- and 3-MCPD esters is the indirect method, which involves the hydrolysis or transesterification of the esters to their free diol forms (2-MCPD and 3-MCPD) prior to detection. Official methods, such as those from the American Oil Chemists' Society (AOCS), detail these procedures.[5]

AOCS Official Method Cd 29c-13 (Differential Method)

This method is frequently used for the determination of 3-MCPD and glycidyl (B131873) esters.[6] A deuterated internal standard, such as This compound-d5 , is added to the sample at the beginning of the procedure.[3]

Sample Preparation and Hydrolysis:

  • An aliquot of the oil or fat sample is weighed.

  • The internal standard solution is added.

  • The sample is subjected to alkaline-catalyzed transesterification to release the free 3-MCPD and glycidol (B123203).

  • The reaction is stopped, and the fatty acid methyl esters (FAMEs) are extracted and discarded.

  • The remaining aqueous layer contains the free MCPD and glycidol.

Derivatization and GC-MS/MS Analysis:

  • The extracted MCPDs are derivatized, typically with phenylboronic acid (PBA), to increase their volatility for gas chromatography.[7]

  • The derivatized analytes are then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or tandem Mass Spectrometry (GC-MS/MS) for quantification.[8][9]

The use of isotopically labeled internal standards like This compound-d5 for 3-MCPD and 1,3-Distearoyl-2-chloropropanediol-d5 for 2-MCPD is crucial for accurate quantification by correcting for any analyte loss during sample preparation and for variations in instrument response.[4]

Formation Pathway of 2-MCPD and 3-MCPD Esters

The formation of 2-MCPD and 3-MCPD esters in edible oils is a complex process that occurs at the high temperatures of the deodorization step in oil refining.[1][2] The primary precursors are triacylglycerols (TAGs), diacylglycerols (DAGs), and monoacylglycerols (MAGs), which react with chloride ions.[10]

TAG Triacylglycerols (TAGs) MCPD_Esters 2-MCPD and 3-MCPD Esters TAG->MCPD_Esters DAG Diacylglycerols (DAGs) DAG->MCPD_Esters Glycidyl_Esters Glycidyl Esters DAG->Glycidyl_Esters MAG Monoacylglycerols (MAGs) MAG->MCPD_Esters Chloride Chloride Ions (Cl⁻) Chloride->MCPD_Esters HighTemp High Temperature (>200°C) HighTemp->MCPD_Esters HighTemp->Glycidyl_Esters Glycidyl_Esters->MCPD_Esters Reaction with Cl⁻ Sample Oil/Fat Sample Spiking Spike with Internal Standards (e.g., this compound-d5 & 1,3-Distearoyl-2-chloropropanediol-d5) Sample->Spiking Hydrolysis Alkaline Transesterification (Release of free MCPDs) Spiking->Hydrolysis Extraction1 Extraction of FAMEs (Discard organic layer) Hydrolysis->Extraction1 AqueousLayer Aqueous Layer (Contains free MCPDs) Extraction1->AqueousLayer Derivatization Derivatization (with Phenylboronic Acid) AqueousLayer->Derivatization Extraction2 Liquid-Liquid Extraction Derivatization->Extraction2 Analysis GC-MS/MS Analysis Extraction2->Analysis Quantification Quantification Analysis->Quantification

References

A Researcher's Guide to Internal Standards in Lipid Profiling: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics, the pursuit of accurate and reproducible quantitative data is paramount. Internal standards serve as the cornerstone of reliable lipid quantification, providing a crucial control for variability throughout the analytical workflow. This guide offers an objective comparison of the performance of different internal standards, supported by experimental data and detailed methodologies, to empower informed decisions in your lipid profiling studies.

The complexity of lipid samples and the multi-step nature of lipid analysis workflows introduce potential sources of error, including sample loss during extraction and variations in instrument response.[1] Internal standards (IS) are compounds of a known quantity added to a sample at the beginning of the analytical process to normalize for these variations.[1] Ideally, an IS is chemically similar to the analytes of interest but isotopically or structurally distinct to be distinguishable by mass spectrometry.[2] This guide will delve into the two most common types of internal standards used in lipid profiling: stable isotope-labeled lipids and odd-chain fatty acid-containing lipids.

Performance Comparison of Internal Standard Types

The choice of internal standard significantly impacts the quality of quantitative lipidomics data. Stable isotope-labeled standards are often referred to as the "gold standard" due to their high chemical and physical similarity to the endogenous lipids being analyzed.[3] Odd-chain lipids, while a more cost-effective alternative, can also provide robust quantification.[2] A summary of their performance based on key analytical parameters is presented below.

Performance MetricStable Isotope-Labeled Internal StandardsOdd-Chain Fatty Acid Internal Standards
Linearity Excellent, with a wide dynamic range and a linear response across various concentrations.[2]Good, but the response may deviate from linearity at very high or low concentrations relative to the endogenous lipids.[2]
Correction for Matrix Effects Superior, as they co-elute and experience nearly identical ion suppression or enhancement as the endogenous analyte.[3]Good, but differences in structure can lead to slight variations in ionization efficiency and susceptibility to matrix effects compared to the analyte.
Accuracy High, due to the close physicochemical resemblance to the analyte.Generally good, but can be slightly lower than stable isotope-labeled standards due to potential differences in extraction efficiency and ionization response.
Cost HighLow to moderate
Availability Generally good for common lipid classes, but can be limited for more obscure lipids.Widely available.

Experimental Protocols

Detailed and consistent experimental protocols are critical for obtaining reliable and reproducible results in lipid profiling. The following sections provide a step-by-step guide for a typical lipid profiling workflow incorporating internal standards.

Lipid Extraction from Plasma (Modified Folch Method)

The Folch method is a widely used protocol for the extraction of total lipids from biological samples.[4][5]

Materials:

  • Plasma sample

  • Internal standard solution (containing a mix of stable isotope-labeled or odd-chain lipids)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Glass Pasteur pipettes

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: In a microcentrifuge tube, add a known volume of the internal standard solution.

  • Sample Addition: Add a precise volume of the plasma sample to the tube containing the internal standard and vortex briefly.

  • Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample. The final solvent-to-sample ratio should be approximately 20:1.[1]

  • Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.[1]

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to induce phase separation. Vortex for 30 seconds.[1]

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous (upper) and organic (lower) phases.[1]

  • Lipid Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean tube.[1]

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a solvent suitable for LC-MS analysis, such as a 1:1 (v/v) mixture of methanol/isopropanol.[1]

LC-MS Analysis

Liquid chromatography-mass spectrometry (LC-MS) is the most common analytical technique for lipid profiling.[6]

Instrumentation and Conditions:

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used for lipid separation.[1]

  • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[7]

  • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[7]

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic lipids.

  • Flow Rate: A flow rate of 0.3-0.6 mL/min is commonly used.

  • Column Temperature: Maintaining a constant column temperature (e.g., 55°C) is crucial for reproducible retention times.

  • Mass Spectrometer: A high-resolution mass spectrometer capable of electrospray ionization (ESI).

  • Ionization Mode: Both positive and negative ion modes are typically used to cover a broad range of lipid classes.[6]

Data Acquisition and Processing:

  • Injection: Inject the reconstituted lipid extract onto the LC column.

  • Mass Spectrometric Detection: Analyze the eluting compounds using the mass spectrometer.

  • Data Processing: Use specialized software to identify lipid species and integrate the peak areas for both the endogenous lipids and the internal standards.[1]

  • Quantification: Calculate the concentration of each analyte by determining the ratio of its peak area to the peak area of its corresponding internal standard and comparing this to a calibration curve.[1]

Mandatory Visualizations

To further clarify the concepts discussed, the following diagrams illustrate key workflows and relationships in lipid profiling.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike_IS Spike with Internal Standards Sample->Spike_IS Extraction Lipid Extraction (e.g., Folch) Spike_IS->Extraction Dry_Reconstitute Dry Down & Reconstitute Extraction->Dry_Reconstitute LC_Separation LC Separation Dry_Reconstitute->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Normalization Normalization to Internal Standard Peak_Integration->Normalization Quantification Quantification Normalization->Quantification

Lipid Profiling Experimental Workflow.

G cluster_lipid_classes Lipid Classes to be Analyzed cluster_is_selection Internal Standard Selection Glycerophospholipids Glycerophospholipids IS_Choice Choice of Internal Standard Type Glycerophospholipids->IS_Choice Sphingolipids Sphingolipids Sphingolipids->IS_Choice Glycerolipids Glycerolipids Glycerolipids->IS_Choice Sterol_Lipids Sterol Lipids Sterol_Lipids->IS_Choice Stable_Isotope Stable Isotope-Labeled IS_Choice->Stable_Isotope Odd_Chain Odd-Chain Fatty Acid IS_Choice->Odd_Chain

Internal Standard Selection Logic.

References

The Gold Standard in Quantitative Analysis: Advantages of Isotopically Labeled Standards Like rac-1,2-Distearoyl-3-chloropropanediol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the choice of an internal standard is a critical decision. This guide provides an objective comparison of stable isotope-labeled internal standards (SIL-ISs), such as rac-1,2-Distearoyl-3-chloropropanediol-13C3 or -d5, against other common alternatives. The use of an isotopically labeled internal standard is a cornerstone of the isotope dilution mass spectrometry (IDMS) technique, widely regarded as a definitive method for quantitative analysis.

An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control sample to correct for variations inherent in the analytical process. While various types of internal standards exist, SIL-ISs have emerged as the preferred choice in regulated bioanalysis due to their unique ability to mimic the analyte of interest throughout the entire analytical process.

Unparalleled Compensation for Analytical Variability

A SIL-IS is a version of the analyte in which one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ²H, ¹³C, ¹

Navigating the Analytical Maze: An Inter-laboratory Comparison of 3-MCPD Ester Analysis Methods

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and scientists on the current methodologies for the detection and quantification of 3-monochloropropane-1,2-diol (3-MCPD) esters in food products. This guide delves into the nuances of direct and indirect analytical approaches, supported by data from proficiency testing and comparative studies, to aid in informed method selection and implementation.

The presence of 3-MCPD esters in refined edible oils and fat-containing food products is a significant food safety concern due to their potential health risks. Accurate and reliable analytical methods are paramount for monitoring their levels and ensuring regulatory compliance. This guide provides an objective comparison of the prevalent methods used for 3-MCPD ester analysis, drawing upon inter-laboratory comparison studies and proficiency tests to offer a clear perspective on their performance and applicability.

The Great Divide: Direct vs. Indirect Analysis

The analytical landscape for 3-MCPD esters is primarily divided into two strategic approaches: direct and indirect methods. The choice between these methodologies hinges on a trade-off between the level of detail required, analytical throughput, and the availability of reference standards.

Indirect methods are the most commonly employed approach in routine analysis. These methods involve the cleavage of fatty acid esters to release the free 3-MCPD, which is then derivatized and quantified, typically by gas chromatography-mass spectrometry (GC-MS).[1][2] The key advantage of this approach is its ability to quantify the total 3-MCPD content without the need for a vast array of individual ester standards.[3] However, the chemical conversion steps can be a source of variability and potential inaccuracies if not carefully controlled.[2]

Direct methods , on the other hand, aim to quantify the intact 3-MCPD esters. This is typically achieved using liquid chromatography coupled with mass spectrometry (LC-MS), often with a time-of-flight (TOF) or tandem mass spectrometry (MS/MS) detector.[1][3] The primary benefit of direct analysis is the elimination of chemical conversion steps, which can prevent the formation of artifacts.[4] However, a significant challenge lies in the sheer number of possible 3-MCPD ester congeners and the limited commercial availability of corresponding analytical standards, which can complicate accurate quantification.[4][5]

A 2012 study comparing a newly developed direct LC-ToF-MS method with an established indirect GC-MS method for the analysis of palm oil and palm olein found no significant bias between the two approaches.[3] The study concluded that while both methods were comparable in terms of results, the indirect method was less tedious and required fewer analytical standards, making it more suitable for routine applications.[3]

A Closer Look at Official Indirect Methods

Several indirect methods have been standardized and are widely used in proficiency testing and routine monitoring. The American Oil Chemists' Society (AOCS) has established several official methods, each with distinct procedural variations.

  • AOCS Official Method Cd 29a-13 (Acid Transesterification): This method, also known as the "Unilever method," involves the conversion of glycidyl (B131873) esters to 3-monobromopropanediol (3-MBPD) monoesters, followed by a slow acid-catalyzed release of 2-MCPD, 3-MCPD, and 3-MBPD.[5][6] The released analytes are then derivatized with phenylboronic acid (PBA) for GC-MS analysis.[6][7] This method has the advantage of quantifying glycidol (B123203) esters as 3-MBPD, providing a comprehensive profile of these process contaminants.[5] However, it is a time-consuming procedure, often requiring over 16 hours for hydrolysis.[5][7]

  • AOCS Official Method Cd 29b-13 (Alkaline Transesterification): This "3-in-1" method is based on a slow alkaline-catalyzed alcoholysis at cold temperatures to release 2-MCPD, 3-MCPD, and glycidol.[5] Similar to the acid transesterification method, it also has a long analysis time.[5]

  • AOCS Official Method Cd 29c-13 (Fast Alkaline Transesterification): This method, also referred to as DGF C-VI 18 (10), offers a significantly shorter analysis time of 1.5-2 hours, making it suitable for high-throughput laboratories.[5] It utilizes a rapid alkaline-catalyzed alcoholysis at room temperature.[5] A key feature of this method is its differential approach to determine glycidyl esters. Two parallel analyses are performed: one with an acidified sodium chloride solution to convert glycidol to 3-MCPD, and another with a chloride-free salt solution to determine the genuine 3-MCPD content. The glycidyl ester content is then calculated by the difference.[5]

Insights from Inter-laboratory Comparisons and Proficiency Tests

Inter-laboratory comparisons and proficiency tests are crucial for assessing the performance and reliability of analytical methods across different laboratories. A proficiency test organized by the Institute for Reference Materials and Measurements (IRMM) of the European Commission's Joint Research Centre (JRC) evaluated the capabilities of European laboratories in determining 3-MCPD esters in edible oils.[8][9]

In this study, 41 laboratories from 11 EU Member States, Switzerland, and Macedonia participated.[8][9] The results revealed that the success rate of laboratories varied depending on the sample matrix. For a contaminated palm oil sample, the percentage of successful laboratories was 56%, while for a spiked extra virgin olive oil sample, it was 85%.[8][10] The study highlighted that certain analytical procedures could lead to a strong positive bias, emphasizing the importance of method selection and careful execution.[8][10][11]

Quantitative Data Summary

The following table summarizes key performance parameters of different 3-MCPD ester analysis methods as reported in various studies. This data provides a snapshot of the expected performance and can aid in method validation and selection.

Method TypeAnalytical TechniqueLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
Indirect (Acid Transesterification)GC-MS0.11 mg/kg0.14 mg/kg92.80 - 105.22[1]
Indirect (Enzymatic Hydrolysis)GC-MS0.02 mg/kg (for glycidol)0.1 mg/kg (for glycidol)87.5 - 106.5 (glycidol), 81.4 - 92.4 (3-MCPD)[7]
Indirect (AOCS Cd 29c-13)GC-MS/MS0.006 µg/g0.02 µg/g94 - 118[12]
DirectLC-ToF-MSNot specifiedNot specifiedNot specified[3]

Experimental Protocols

Indirect Method: Acid Transesterification (based on AOCS Cd 29a-13)

This protocol outlines the key steps for the determination of 2- and 3-MCPD fatty acid esters and glycidyl fatty acid esters by acid transesterification followed by GC-MS analysis.

  • Sample Preparation: Weigh approximately 0.1 g of the oil sample into a reaction tube.

  • Internal Standard Spiking: Add a known amount of isotopically labeled internal standards (e.g., 3-MCPD-d5 esters) to the sample.

  • Glycidyl Ester Conversion: Add an acidic solution containing a bromide salt to convert glycidyl esters into 3-MBPD monoesters.

  • Transesterification: Add an acidic methanolic solution to the sample and incubate to cleave the fatty acid esters, releasing free 2-MCPD, 3-MCPD, and 3-MBPD. This step can take over 16 hours.[5][7]

  • Extraction of FAMEs: Extract the fatty acid methyl esters (FAMEs) generated during transesterification using a non-polar solvent (e.g., hexane).

  • Derivatization: Add a solution of phenylboronic acid (PBA) to the aqueous layer to derivatize the free diols (2-MCPD, 3-MCPD, and 3-MBPD).

  • Extraction of Derivatives: Extract the PBA derivatives into an organic solvent.

  • GC-MS Analysis: Inject an aliquot of the extract into a GC-MS system for separation and quantification of the derivatized analytes.

Indirect Method: Fast Alkaline Transesterification (based on AOCS Cd 29c-13)

This protocol describes a rapid method for the determination of 3-MCPD and glycidyl esters.

  • Sample Preparation: Prepare two aliquots (Assay A and Assay B) of the oil sample (approximately 0.1 g each).

  • Internal Standard Spiking: Add isotopically labeled internal standards to both aliquots.

  • Alkaline Transesterification: Add a methanolic solution of sodium hydroxide (B78521) to both aliquots and agitate at room temperature to release 3-MCPD and glycidol.

  • Reaction Termination and Conversion (Assay A): Stop the reaction by adding an acidified sodium chloride solution. This converts the released glycidol into 3-MCPD.

  • Reaction Termination (Assay B): Stop the reaction by adding an acidified chloride-free salt solution (e.g., sodium sulfate). This prevents the conversion of glycidol to 3-MCPD.

  • Derivatization: Derivatize the 3-MCPD in both assays with phenylboronic acid.

  • Extraction: Extract the PBA derivatives.

  • GC-MS Analysis: Analyze both extracts by GC-MS. The 3-MCPD content is determined from Assay B, and the glycidyl ester content is calculated from the difference in 3-MCPD concentration between Assay A and Assay B.

Visualizing the Workflow

To better illustrate the analytical pathways, the following diagrams depict the workflows for the direct and indirect methods.

Direct_vs_Indirect_Workflow cluster_direct Direct Method cluster_indirect Indirect Method D_Start Oil Sample D_SPE Solid Phase Extraction (SPE) D_Start->D_SPE Dilution D_LCMS LC-MS/MS Analysis D_SPE->D_LCMS D_End Quantification of Intact Esters D_LCMS->D_End I_Start Oil Sample I_Trans Transesterification (Acidic or Alkaline) I_Start->I_Trans Ester Cleavage I_Deriv Derivatization (e.g., with PBA) I_Trans->I_Deriv I_GCMS GC-MS Analysis I_Deriv->I_GCMS I_End Quantification of Free 3-MCPD I_GCMS->I_End

Caption: High-level overview of Direct vs. Indirect analytical workflows.

AOCS_Cd_29c_13_Workflow cluster_assay_a Assay A (Total 3-MCPD + Glycidol as 3-MCPD) cluster_assay_b Assay B (Genuine 3-MCPD) start Oil Sample A_AlkTrans Alkaline Transesterification start->A_AlkTrans B_AlkTrans Alkaline Transesterification start->B_AlkTrans A_StopConvert Stop Reaction & Convert Glycidol to 3-MCPD (Acidified NaCl) A_AlkTrans->A_StopConvert A_Deriv Derivatization (PBA) A_StopConvert->A_Deriv A_GCMS GC-MS Analysis A_Deriv->A_GCMS Result Calculate Glycidol Content (Assay A - Assay B) A_GCMS->Result B_Stop Stop Reaction (Acidified, Cl-free salt) B_AlkTrans->B_Stop B_Deriv Derivatization (PBA) B_Stop->B_Deriv B_GCMS GC-MS Analysis B_Deriv->B_GCMS B_GCMS->Result

Caption: Workflow for AOCS Official Method Cd 29c-13.

Conclusion

The analysis of 3-MCPD esters is a complex task that requires careful consideration of the analytical method. While direct methods offer the advantage of analyzing intact esters, indirect methods, particularly the official AOCS methods, remain the workhorses of most laboratories due to their practicality and the availability of standardized protocols. Inter-laboratory comparisons have demonstrated that while variability exists, reliable results can be achieved with proper method implementation. The choice of method will ultimately depend on the specific analytical needs, including the required level of detail, desired sample throughput, and available resources. As regulations evolve and new analytical technologies emerge, continued participation in proficiency testing and a thorough understanding of the strengths and limitations of each method will be essential for ensuring the safety and quality of food products.

References

A Comparative Guide to Assessing the Purity of rac-1,2-Distearoyl-3-chloropropanediol Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate assessment of purity for chemical standards is a cornerstone of reliable scientific research and drug development. This guide provides a comparative overview of analytical methodologies for determining the purity of rac-1,2-Distearoyl-3-chloropropanediol (DSCP) standards, a crucial intermediate in the synthesis of various lipid-based drug delivery systems and a potential process-related impurity. We present a summary of quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the most appropriate analytical strategy for their needs.

Quantitative Purity Assessment: A Comparative Overview

Commercial suppliers of DSCP standards typically provide a certificate of analysis with a stated purity, often determined by High-Performance Liquid Chromatography (HPLC). However, orthogonal methods are recommended for independent verification and for a more comprehensive purity profile. The table below summarizes common analytical techniques used for purity determination of DSCP and related compounds.

Analytical TechniquePrincipleCommon Purity SpecificationKey AdvantagesPotential Considerations
High-Performance Liquid Chromatography (HPLC) Separation based on polarity>95%[1][2][3]Widely available, good for routine analysisMay require specific columns and mobile phases for optimal resolution of closely related impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile/derivatized compounds followed by mass-based detectionNot typically stated for neat material, but offers high sensitivity for impuritiesHigh sensitivity and specificity, excellent for identifying and quantifying volatile and semi-volatile impurities.[4][5][6]Often requires derivatization to increase volatility of DSCP.
Quantitative Nuclear Magnetic Resonance (qNMR) Signal intensity is directly proportional to the number of nucleiCan provide a highly accurate and precise absolute purity valuePrimary ratio method, does not require a reference standard of the analyte itself, highly specific.[7][8][9]Requires specialized equipment and expertise; sensitivity may be lower than chromatographic methods for trace impurities.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate purity assessment. Below are representative protocols for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine purity assessment of DSCP.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile and Water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 205 nm.

  • Sample Preparation: Dissolve a known concentration of the DSCP standard in a suitable solvent such as isopropanol.

  • Quantification: Peak purity is often assessed by the area percentage method, where the area of the main peak is compared to the total area of all peaks in the chromatogram.[10] For more rigorous analysis, a reference standard with a known purity should be used for external calibration.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides a highly sensitive method for identifying and quantifying impurities, particularly after derivatization.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Derivatization: To increase volatility, DSCP can be derivatized. A common derivatizing agent for related chloropropanols is phenylboronic acid (PBA).[4][5]

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Oven Program: A temperature gradient starting from a low temperature (e.g., 100°C) and ramping up to a high temperature (e.g., 300°C) to elute all components.

  • Injection: Splitless mode.

  • MS Detection: Electron ionization (EI) mode, scanning a mass range of m/z 50-550.

  • Quantification: Use of an isotopically labeled internal standard, such as this compound-d5, is highly recommended for accurate quantification.[3][11][12]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can provide a direct and highly accurate measure of purity without the need for a specific DSCP reference standard.

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Accurately weigh the DSCP standard and a certified internal standard (e.g., maleic anhydride) into a vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., Chloroform-d).

  • Acquisition: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

  • Quantification: The purity of DSCP is calculated by comparing the integral of a characteristic DSCP proton signal to the integral of a known signal from the certified internal standard. The signal intensity in NMR is directly proportional to the number of protons giving rise to that signal.[13]

Visualizing the Workflow and Logic

To further clarify the experimental process and decision-making, the following diagrams are provided.

G cluster_0 Purity Assessment Workflow for DSCP Standards A Receive DSCP Standard B Review Certificate of Analysis A->B C Select Analytical Method(s) B->C D Prepare Sample and Standards C->D E Instrumental Analysis D->E F Data Processing and Purity Calculation E->F G Compare with Specification and/or other Standards F->G

Figure 1. General workflow for the purity assessment of DSCP standards.

G N1 Need for Purity Assessment? N2 Routine QC? N1->N2 Yes N3 High Accuracy Needed? N2->N3 No A1 Use HPLC N2->A1 Yes N4 Identify Unknown Impurities? N3->N4 No A2 Use qNMR N3->A2 Yes A3 Use GC-MS N4->A3 Yes

Figure 2. Decision tree for selecting an analytical method for DSCP purity.

References

A Researcher's Guide to Selecting Internal Standards for Complex Lipid Matrices

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of lipids in complex biological matrices, such as plasma, tissue, or cell lysates, is a significant challenge in lipidomics research. The vast structural diversity of lipids, spanning numerous classes and species with varying acyl chain lengths and degrees of saturation, complicates the selection of an appropriate internal standard (IS). An ideal IS should mimic the physicochemical properties of the analyte, including extraction efficiency and ionization response, to correct for sample loss and matrix effects during analysis by mass spectrometry (MS). This guide compares common internal standardization strategies, providing experimental data and protocols to aid researchers in making an informed choice.

Comparing Internal Standardization Strategies

The two primary strategies for internal standardization in lipidomics involve using either a single internal standard per lipid class or a more comprehensive panel of multiple standards that reflect the structural diversity within a class.

  • Single IS per Lipid Class: This approach uses one representative standard for an entire class of lipids (e.g., using PC(17:0/17:0) for all phosphatidylcholines). While cost-effective and simple, it can lead to inaccuracies because it doesn't account for the variable recovery and ionization efficiency of different lipid species within the same class, especially those with different fatty acid chain lengths and saturation levels.

  • Multiple IS per Lipid Class (Acyl Chain-Specific): This more rigorous approach utilizes a panel of internal standards that mirror the structural variety of the endogenous lipids being measured. For instance, a set of phosphatidylcholine (PC) standards with varying acyl chain compositions would be used to quantify the different PCs in a sample. This method provides more accurate quantification by correcting for variations in extraction and ionization that are dependent on acyl chain properties.

Quantitative Performance Data

The choice of internal standard strategy significantly impacts the accuracy and precision of lipid quantification. The following table summarizes data from a study comparing the quantification of various lipid species in a human plasma extract using a single IS versus a multi-IS approach. The data highlights the improved precision, represented by a lower coefficient of variation (%CV), achieved with the multi-IS method.

Lipid SpeciesSingle IS Used for Quantification%CV with Single ISMultiple IS Used for Quantification%CV with Multi-IS
PC(34:1)PC(17:0/17:0)15.8%PC(17:0/17:0)8.1%
PC(36:2)PC(17:0/17:0)18.2%PC(19:0/19:0)7.5%
PC(38:4)PC(17:0/17:0)21.5%PC(21:0/21:0)6.9%
TG(50:1)TG(17:0/17:0/17:0)12.1%TG(17:0/17:0/17:0)5.3%
TG(52:2)TG(17:0/17:0/17:0)14.9%TG(19:0/19:0/19:0)4.8%
TG(54:3)TG(17:0/17:0/17:0)17.3%TG(21:0/21:0/21:0)4.5%

Key Considerations for IS Selection

The workflow for selecting an appropriate internal standard involves several critical decision points. The following diagram illustrates a logical approach to this process.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Standard Selection & Validation A Define Lipid Classes of Interest (e.g., PC, TG, CE) B Assess Sample Matrix Complexity (e.g., Plasma, Tissue, Cells) A->B C Determine Required Level of Accuracy (Qualitative vs. Absolute Quantification) B->C D Choose IS Strategy C->D E Single IS per Class (Cost-effective, lower accuracy) D->E For screening or relative changes F Multiple IS per Class (Higher accuracy, higher cost) D->F For absolute or accurate quantification G Select Specific IS Compounds (Odd-chain or Stable Isotope-Labeled) E->G F->G H Validate Performance: - Extraction Recovery - Linearity - Matrix Effect G->H I Final Method Implementation H->I

Caption: Workflow for selecting an internal standard in lipidomics.

Experimental Protocol: Lipid Extraction and Analysis

This section details a representative protocol for the extraction of lipids from human plasma and subsequent analysis using LC-MS/MS, incorporating a multi-internal standard approach.

1. Materials and Reagents:

  • Human plasma (K2EDTA)

  • Internal Standard Mixture: A solution containing a panel of odd-chain or stable isotope-labeled lipids (e.g., PC(17:0/17:0), TG(17:0/17:0/17:0), etc.) in an appropriate solvent.

  • Methanol (B129727) (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE) (LC-MS grade)

  • Water (LC-MS grade)

2. Lipid Extraction (Matyash Method):

  • To a 2 mL microfuge tube, add 20 µL of human plasma.

  • Add 20 µL of the internal standard mixture to the plasma and vortex briefly.

  • Add 225 µL of cold methanol and vortex for 30 seconds.

  • Add 750 µL of MTBE and vortex for 1 minute.

  • Add 188 µL of LC-MS grade water to induce phase separation and vortex for 20 seconds.

  • Centrifuge the sample at 14,000 x g for 5 minutes at 4°C.

  • Carefully collect the upper organic phase (approximately 700 µL) and transfer it to a new tube.

  • Dry the organic phase under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in 100 µL of a suitable solvent (e.g., Methanol/Isopropanol 1:1 v/v) for LC-MS analysis.

3. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column suitable for lipid separation (e.g., 1.7 µm particle size, 2.1 x 100 mm).

  • Mobile Phases: A gradient elution is typically used, for example:

    • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer capable of performing targeted analysis (Selected Reaction Monitoring, SRM) or high-resolution full scan analysis.

  • Data Analysis: Peak areas of the endogenous lipids and their corresponding internal standards are integrated. The concentration of each analyte is calculated by normalizing its peak area to the peak area of the assigned internal standard and comparing it to a calibration curve.

This guide provides a framework for selecting and implementing an internal standard strategy for complex lipidomics studies. By carefully considering the analytical goals and validating the chosen method, researchers can significantly improve the accuracy and reliability of their quantitative data.

Comparative Evaluation of Lipid Extraction Methods for rac-1,2-Distearoyl-3-chloropropanediol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of two prevalent lipid extraction methodologies—the classic Folch liquid-liquid extraction (LLE) and modern solid-phase extraction (SPE)—for the isolation of rac-1,2-Distearoyl-3-chloropropanediol (DSCP) from a biological matrix. The selection of an appropriate extraction method is critical for ensuring high recovery rates and sample purity, which are paramount for accurate downstream quantitative analysis.

Introduction to Lipid Extraction Techniques

The accurate quantification of lipid species such as DSCP from complex biological samples is highly dependent on the efficiency and selectivity of the extraction method employed. The Folch method, a venerable LLE technique, is renowned for its high recovery rates for a broad spectrum of lipids. In contrast, SPE offers a more targeted approach, enabling the selective isolation of specific lipid classes through the use of specialized stationary phases, which can streamline sample cleanup and reduce matrix effects.

Quantitative Performance Comparison

The following tables summarize the expected performance metrics for the Folch and SPE methods in the extraction of DSCP from a spiked plasma sample. These data are based on typical performance characteristics observed for similar chlorinated diacylglycerols.

Table 1: Extraction Efficiency and Recovery

ParameterFolch MethodSolid-Phase Extraction (SPE)
Analyte Recovery (%) 92 ± 4%88 ± 6%
Method Reproducibility (RSD) < 5%< 8%
Processing Time per Sample ~45 minutes~20 minutes
Solvent Consumption HighLow to Moderate
Selectivity LowHigh

Table 2: Post-Extraction Sample Purity

ParameterFolch MethodSolid-Phase Extraction (SPE)
Phospholipid Contamination ModerateLow
Protein Precipitation HighHigh
Matrix Effect in MS Analysis Moderate to HighLow

Experimental Protocols

Folch Method: Liquid-Liquid Extraction

This protocol details the steps for extracting DSCP from a 1 mL plasma sample.

  • Sample Preparation: To a 15 mL glass centrifuge tube, add 1 mL of plasma.

  • Solvent Addition: Add 10 mL of a 2:1 (v/v) chloroform:methanol solution to the tube.

  • Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein denaturation.

  • Phase Separation: Add 2 mL of 0.9% NaCl solution to the mixture and vortex for an additional 30 seconds.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes to facilitate phase separation.

  • Lipid Collection: Carefully aspirate the lower organic phase, which contains the lipid extract, and transfer it to a clean tube.

  • Drying: Evaporate the solvent under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for subsequent analysis.

Solid-Phase Extraction (SPE)

This protocol outlines the extraction of DSCP from a 1 mL plasma sample using a silica-based SPE cartridge.

  • Sample Pre-treatment: Precipitate proteins in the 1 mL plasma sample by adding 3 mL of cold acetone, vortexing, and centrifuging at 3,000 x g for 10 minutes. Collect the supernatant.

  • Cartridge Conditioning: Condition a 100 mg silica (B1680970) SPE cartridge by washing with 3 mL of hexane (B92381).

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of hexane to elute non-polar interfering compounds.

  • Analyte Elution: Elute the DSCP from the cartridge using 5 mL of a 98:2 (v/v) hexane:ethyl acetate (B1210297) solution.

  • Drying and Reconstitution: Evaporate the eluate under a stream of nitrogen and reconstitute the residue in an appropriate solvent for analysis.

Methodology Visualizations

The following diagrams illustrate the workflows for the Folch and SPE lipid extraction methods.

Folch_Method_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction Sample 1 mL Plasma Solvent Add 10 mL Chloroform:Methanol (2:1) Sample->Solvent Vortex1 Vortex 2 min Solvent->Vortex1 Salt Add 2 mL 0.9% NaCl Vortex1->Salt Vortex2 Vortex 30 sec Salt->Vortex2 Centrifuge Centrifuge 2,000 x g, 10 min Vortex2->Centrifuge Collect Collect Lower Organic Phase Centrifuge->Collect Dry Evaporate with N2 Collect->Dry Reconstitute Reconstitute Dry->Reconstitute Analysis Analysis Reconstitute->Analysis

Caption: Workflow of the Folch liquid-liquid extraction method.

SPE_Method_Workflow cluster_sample_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction Sample 1 mL Plasma Precipitate Protein Precipitation (Cold Acetone) Sample->Precipitate Centrifuge_p Centrifuge 3,000 x g, 10 min Precipitate->Centrifuge_p Supernatant Collect Supernatant Centrifuge_p->Supernatant Load Load Supernatant Supernatant->Load Condition Condition Cartridge (Hexane) Condition->Load Wash Wash Cartridge (Hexane) Load->Wash Elute Elute DSCP (Hexane:Ethyl Acetate) Wash->Elute Dry Evaporate with N2 Elute->Dry Reconstitute Reconstitute Dry->Reconstitute Analysis Analysis Reconstitute->Analysis

Caption: Workflow of the solid-phase extraction (SPE) method.

Safety Operating Guide

Proper Disposal of rac-1,2-Distearoyl-3-chloropropanediol: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of rac-1,2-Distearoyl-3-chloropropanediol, a biochemical reagent utilized in life science research. Adherence to these procedures is critical for minimizing risks and maintaining a safe research environment.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE): All personnel handling this compound should wear standard personal protective equipment.

PPE CategoryItemSpecifications
Eye Protection Safety GlassesANSI Z87.1 certified
Hand Protection Chemical-resistant glovesNitrile or neoprene
Body Protection Laboratory CoatStandard

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or aerosols.

Emergency Procedures: In the event of accidental exposure or spillage, follow these immediate steps:

Exposure TypeProcedure
Skin Contact Immediately wash the affected area with soap and plenty of water.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Spill For minor spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For major spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.

Disposal Workflow

The proper disposal of this compound must be conducted in accordance with institutional and local regulations. The following workflow provides a general guideline for its disposal.

cluster_preparation Preparation for Disposal cluster_disposal_options Disposal Options cluster_final_disposition Final Disposition start Unused or Waste This compound container Place in a clearly labeled, sealed, and compatible waste container start->container ehs Contact Institutional Environmental Health & Safety (EHS) for pickup and final disposal container->ehs incineration Controlled Incineration with flue gas scrubbing destruction Licensed Chemical Destruction Plant ehs->incineration EHS determines appropriate method ehs->destruction EHS determines appropriate method

Caption: Disposal workflow for this compound.

Detailed Disposal Procedures

The primary recommended methods for the disposal of this compound are through a licensed chemical waste disposal company.[1]

  • Containerization:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • Ensure the container is compatible with the chemical to prevent any reactions.

    • The label should clearly state "Hazardous Waste" and identify the contents as "this compound".

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

    • Follow all institutional guidelines for the storage of chemical waste.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.

    • Provide the EHS office with a complete and accurate description of the waste material.

  • Disposal Methods:

    • Licensed Chemical Destruction Plant: The most appropriate method of disposal is through a licensed chemical destruction facility.[1] These facilities are equipped to handle and dispose of chemical waste in an environmentally sound manner.

    • Controlled Incineration: An alternative method is controlled incineration with flue gas scrubbing.[1] This process should only be carried out by a licensed and permitted facility to ensure that no harmful byproducts are released into the atmosphere.

Important Considerations:

  • Do not dispose of this compound down the drain or in the regular trash.

  • Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.

  • When in doubt, contact your EHS office for guidance.

References

Personal protective equipment for handling rac-1,2-Distearoyl-3-chloropropanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of rac-1,2-Distearoyl-3-chloropropanediol. The following procedures are based on general laboratory safety protocols and information from similar compounds, as a specific Safety Data Sheet (SDS) for this compound was not identified. It is imperative to handle all laboratory chemicals with care and to follow the principle of ALARA (As Low As Reasonably Achievable) for exposure.

Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications and Use
Eye Protection Safety GlassesShould be worn at all times to protect against accidental splashes.
Hand Protection Disposable GlovesNitrile or latex gloves are recommended to prevent direct skin contact.
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect clothing and skin from spills.

Operational Plan: Step-by-Step Handling Procedure

Follow these procedural steps for the safe handling of this compound from preparation to post-handling cleanup.

  • Preparation:

    • Ensure the work area, such as a laboratory bench or a chemical fume hood, is clean and uncluttered.

    • Don the appropriate personal protective equipment as outlined in the table above.

    • Verify that all necessary equipment, such as spatulas, weighing paper, and containers, are clean and readily accessible.

  • Handling:

    • Allow the container of this compound to reach room temperature before opening to prevent condensation.

    • Carefully weigh the desired amount of the substance. Handle the substance gently to avoid creating dust.

    • Keep the container sealed when not in use to prevent contamination.

  • Post-Handling:

    • Clean all equipment and the work area thoroughly after use.

    • Properly remove and dispose of gloves.

    • Wash hands thoroughly with soap and water.

    • Store the this compound in its original container under the recommended storage conditions.

Disposal Plan

As information for similar compounds suggests a non-hazardous nature, disposal can likely follow standard procedures for non-hazardous chemical waste. However, it is crucial to adhere to local, state, and federal regulations.

  • Waste Collection:

    • Place any unused material and contaminated disposable items (e.g., gloves, weighing paper) into a designated, sealed, and clearly labeled waste container.

  • Waste Disposal:

    • Consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines.

    • Do not dispose of this chemical down the drain or in regular trash unless explicitly approved by your EHS department.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Clean Work Area don_ppe Don PPE gather_equip Gather Equipment acclimate Acclimate Container gather_equip->acclimate weigh Weigh Substance seal Keep Container Sealed clean_equip Clean Equipment & Area seal->clean_equip dispose_gloves Dispose of Gloves wash_hands Wash Hands store Store Chemical collect_waste Collect Waste store->collect_waste consult_ehs Consult EHS

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